1-Phenylethanol-d10
Description
BenchChem offers high-quality 1-Phenylethanol-d10 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenylethanol-d10 including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,5-pentadeuterio-6-(1,2,2,2-tetradeuterio-1-deuteriooxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D,9D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPNOHKVXSQRPX-NGOYZNFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50679846 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219586-41-1 | |
| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-(~2~H)ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50679846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Phenylethanol-d10: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isotopic Labeling with 1-Phenylethanol-d10
In the landscape of modern chemical research and pharmaceutical development, the use of isotopically labeled compounds is indispensable. These molecules, in which one or more atoms have been replaced by a heavier, stable isotope, serve as powerful tools for elucidating reaction mechanisms, quantifying analytes with high precision, and tracing metabolic pathways. 1-Phenylethanol-d10, a deuterated analog of 1-phenylethanol, stands out as a valuable asset in this regard. Its unique properties make it an ideal internal standard for mass spectrometry-based bioanalysis and a tracer in metabolic studies. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and key applications of 1-Phenylethanol-d10, offering field-proven insights for its effective utilization in a laboratory setting.
Physicochemical Properties and Structure
1-Phenylethanol-d10 is a synthetic, isotopically enriched compound where all ten hydrogen atoms of 1-phenylethanol have been substituted with deuterium. This substitution results in a significant mass shift, which is the cornerstone of its utility in analytical applications.
| Property | Value | Source |
| Chemical Formula | C₆D₅CD(OD)CD₃ | [1] |
| Molecular Weight | 132.23 g/mol | [1] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 204 °C at 745 mmHg (for unlabeled) | [1] |
| Melting Point | 19-20 °C (for unlabeled) | |
| Density | 1.094 g/mL at 25 °C | [1] |
The structure of 1-Phenylethanol-d10 is analogous to its non-deuterated counterpart, featuring a phenyl group and a hydroxyl group attached to the same carbon atom, which is also bonded to a methyl group. The presence of a chiral center at the carbinol carbon means that 1-Phenylethanol-d10 can exist as two enantiomers, (R)- and (S)-1-Phenylethanol-d10.
graph 1_Phenylethanol_d10_Structure {
layout=neato;
node [shape=plaintext];
C1 [label="C"];
C2 [label="C"];
C3 [label="C"];
C4 [label="C"];
C5 [label="C"];
C6 [label="C"];
C_alpha [label="C"];
C_beta [label="C"];
O [label="O"];
D1 [label="D"];
D2 [label="D"];
D3 [label="D"];
D4 [label="D"];
D5 [label="D"];
D_alpha [label="D"];
D_beta1 [label="D"];
D_beta2 [label="D"];
D_beta3 [label="D"];
D_O [label="D"];
C1 -- C2;
C2 -- C3;
C3 -- C4;
C4 -- C5;
C5 -- C6;
C6 -- C1;
C1 -- C_alpha;
C_alpha -- C_beta;
C_alpha -- O;
C2 -- D1;
C3 -- D2;
C4 -- D3;
C5 -- D4;
C6 -- D5;
C_alpha -- D_alpha;
C_beta -- D_beta1;
C_beta -- D_beta2;
C_beta -- D_beta3;
O -- D_O;
}
Caption: General workflow for the synthesis of 1-Phenylethanol-d10.
Experimental Protocol: Synthesis of 1-Phenylethanol-d10 via Reduction of Acetophenone-d8
This protocol describes a general procedure for the synthesis of 1-Phenylethanol-d10. The choice of reducing agent and solvent may be adapted based on desired stereoselectivity and laboratory resources.
Materials:
-
Acetophenone-d8
-
Lithium aluminum deuteride (LiAlD₄) or Sodium borodeuteride (NaBD₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Deuterium oxide (D₂O)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum deuteride in anhydrous diethyl ether.
-
Addition of Precursor: A solution of acetophenone-d8 in anhydrous diethyl ether is added dropwise to the stirred suspension of the reducing agent at 0 °C. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reduction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by the slow, dropwise addition of deuterium oxide (D₂O) at 0 °C to decompose the excess reducing agent. This is followed by the addition of a dilute acid solution (e.g., DCl in D₂O) to dissolve the aluminum salts.
-
Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 1-Phenylethanol-d10.
Causality Behind Experimental Choices:
-
The use of a deuterated reducing agent like LiAlD₄ or NaBD₄ is crucial for introducing the deuterium atom at the carbinol carbon.
-
The reaction is performed under anhydrous conditions because lithium aluminum deuteride reacts violently with water.
-
Quenching with D₂O ensures that the hydroxyl group is also deuterated (OD), leading to the fully labeled d10 isotopologue.
Key Applications in Research and Drug Development
The primary applications of 1-Phenylethanol-d10 stem from its properties as a stable, non-radioactive, and chemically identical (for most biological purposes) analog of its unlabeled counterpart.
Internal Standard in Mass Spectrometry
In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response.[3] An ideal internal standard should have physicochemical properties very similar to the analyte but be distinguishable by the mass spectrometer. Deuterated compounds like 1-Phenylethanol-d10 are considered the "gold standard" for this purpose. They co-elute with the unlabeled analyte, experience similar matrix effects and ionization suppression, but are readily distinguished by their higher mass. This leads to highly accurate and precise quantification of 1-phenylethanol in complex biological matrices such as blood, plasma, or urine.
Pharmacokinetic and Metabolic Studies
Isotopically labeled compounds are invaluable in pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of drugs and other xenobiotics.[4] By administering a deuterated compound, researchers can trace its fate in a biological system. For instance, 1-Phenylethanol-d10 can be used to study the metabolic pathways of 1-phenylethanol without the need for radioactive labeling.[5] The deuterated metabolites can be identified and quantified by mass spectrometry, providing insights into the enzymes involved and the rate of metabolic clearance.
Therapeutic Drug Monitoring
For certain therapeutic agents, monitoring their concentration in a patient's bloodstream is critical for ensuring efficacy and avoiding toxicity.[6][7] 1-Phenylethanol-d10 can serve as an internal standard in assays developed for the therapeutic drug monitoring of drugs that are structurally related to or are metabolites of 1-phenylethanol.
Safety and Handling
1-Phenylethanol-d10 should be handled with the same precautions as unlabeled 1-phenylethanol. It is considered harmful if swallowed and can cause eye irritation.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
1-Phenylethanol-d10 is a highly valuable tool for researchers in the fields of analytical chemistry, drug metabolism, and pharmacokinetics. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it a reliable internal standard for quantitative mass spectrometry and a useful tracer for metabolic studies. The insights provided in this guide are intended to facilitate the effective and safe implementation of 1-Phenylethanol-d10 in a variety of research and development applications, ultimately contributing to the advancement of scientific knowledge and the development of new therapeutics.
References
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1-Phenylethanol. In: Wikipedia. ; 2023. Accessed January 30, 2026. [Link]
-
1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of acetophenone; 1.51 ppm: methyl group of 1-phenylethanol). ResearchGate. Accessed January 30, 2026. [Link]
-
Buy 1-Phenylethanol | 98-85-1. Chemspace. Published August 15, 2023. Accessed January 30, 2026. [Link]
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13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). NP-MRD. Accessed January 30, 2026. [Link]
-
Enantioselective synthesis of (S)-1-phenylethanol, a precursor to low-molecular-weight bioregulators. ResearchGate. Published August 10, 2025. Accessed January 30, 2026. [Link]
-
1H NMR Spectrum. SpectraBase. Accessed January 30, 2026. [Link]
-
1-Phenylethanol H-NMR PDF. Scribd. Accessed January 30, 2026. [Link]
-
Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. Accessed January 30, 2026. [Link]
-
Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. National Institutes of Health. Published April 6, 2022. Accessed January 30, 2026. [Link]
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The pharmacokinetics of phenylethyl alcohol (PEA): safety evaluation comparisons in rats, rabbits, and humans. PubMed. Accessed January 30, 2026. [Link]
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Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article. ResearchGate. Published January 11, 2022. Accessed January 30, 2026. [Link]
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D10 in the Treatment of Prehospital Hypoglycemia: A 24 Month Observational Cohort Study. Prehospital and Disaster Medicine. Accessed January 30, 2026. [Link]
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Asymmetric reduction of acetophenone using lithium aluminium hydride modified with some novel amino alcohol Schiff bases. ResearchGate. Published August 7, 2025. Accessed January 30, 2026. [Link]
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The Key to Effective Drug Therapy in Pharmacokinetics. Longdom Publishing. Accessed January 30, 2026. [Link]
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Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid | Mechanisms. YouTube. Published August 25, 2020. Accessed January 30, 2026. [Link]
- ES2049637B1 - PREPARATION PROCEDURE OF 1-PHENYLETHANOL AND ACETOPHENONE MIXTURES.
-
Dextrose 10% in the treatment of out-of-hospital hypoglycemia. PubMed. Accessed January 30, 2026. [Link]
-
Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. SciELO. Accessed January 30, 2026. [Link]
-
Therapeutic Drug Monitoring Reagents. Randox Toxicology. Accessed January 30, 2026. [Link]
-
Protocol for Therapeutic Drug Monitoring Within the Clinical Range Using Mid-infrared Spectroscopy. National Institutes of Health. Accessed January 30, 2026. [Link]
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IV Glucose for Dehydration Treatment. ClinicalTrials.gov. Accessed January 30, 2026. [Link]
-
The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. MDPI. Accessed January 30, 2026. [Link]
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MSBNK-Fac_Eng_Univ_Tokyo-JP011188. MassBank. Published October 21, 2008. Accessed January 30, 2026. [Link]
-
LITHIUM ALUMINUM HYDRIDE REDUCTION OF 1-PHENYLBUTANE-1,3-DIONE, AND ACETYLATION OF THE PRODUCTS: NMR AND GC-MS ANALYSIS. FACTA UNIVERSITATIS. Accessed January 30, 2026. [Link]
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1-Phenylethanol, (R)-. PubChem. Accessed January 30, 2026. [Link]
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Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. PubMed. Accessed January 30, 2026. [Link]
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Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate. Accessed January 30, 2026. [Link]
-
Diasteroselective reduction of chiral ketones with lithium aluminium hydride | Chelation Controlled. YouTube. Published August 29, 2020. Accessed January 30, 2026. [Link]
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Dynamic Monitoring of Intracellular Tacrolimus and Mycophenolic Acid Therapy in Renal Transplant Recipients Using Magnetic Bead Extraction Combined with LC-MS/MS. MDPI. Published September 14, 2023. Accessed January 30, 2026. [Link]
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Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. National Institutes of Health. Accessed January 30, 2026. [Link]
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A New Paper-Based Biosensor for Therapeutic Drug Monitoring. RSC Publishing. Published August 5, 2021. Accessed January 30, 2026. [Link]
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Lithium Aluminum Hydride to reduce aldehyde, ketone, ester, amide and carboxylic acid | Mechanisms. YouTube. Published August 25, 2020. Accessed January 30, 2026. [Link]
-
Psilocin-D10. Cerilliant. Accessed January 30, 2026. [Link]
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An In-Depth Technical Guide to 1-Phenylethanol-d10: Physical Characteristics, Application, and Verification
Abstract: This technical guide provides a comprehensive overview of 1-Phenylethanol-d10 (CAS: 219586-41-1), a deuterated isotopologue of 1-phenylethanol. Designed for researchers, scientists, and professionals in drug development, this document details the physical and chemical properties of 1-Phenylethanol-d10, its critical role as an internal standard in quantitative analysis, and robust protocols for its identity and purity verification. By synthesizing technical data with practical, field-proven insights, this guide serves as an essential resource for the effective application of this stable isotope-labeled compound.
Core Physical and Chemical Properties
1-Phenylethanol-d10 is structurally identical to 1-phenylethanol, with the exception that all ten hydrogen atoms have been substituted with deuterium. This isotopic substitution results in a significant mass shift while preserving the compound's chemical reactivity and chromatographic behavior, a principle cornerstone of its utility in analytical chemistry.[1][2] The key physical properties are summarized below.
| Property | Value | Source |
| Chemical Formula | C₆D₅CD(OD)CD₃ | |
| Molecular Weight | 132.23 g/mol | |
| CAS Number | 219586-41-1 | [3] |
| Appearance | Colorless liquid (inferred) | [4] |
| Density | 1.094 g/mL at 25 °C | |
| Melting Point | 19-20 °C | |
| Boiling Point | 204 °C at 745 mmHg | |
| Isotopic Purity | ≥98 atom % D | [3] |
| Chemical Purity | ≥98-99% | [3] |
| Mass Shift vs. Native | M+10 |
Appearance and Organoleptic Profile
At standard temperature and pressure, 1-Phenylethanol-d10 is a colorless liquid.[4] While specific organoleptic data for the deuterated form is not published, it is expected to share the mild, floral (gardenia-hyacinth) scent of its non-deuterated counterpart due to their identical molecular shapes.[4]
The Role of Isotopic Labeling in Quantitative Analysis
The primary application of 1-Phenylethanol-d10 in research and drug development is as an internal standard (IS) for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS).[5]
Expertise & Causality: The choice of a stable isotope-labeled internal standard is considered the gold standard in bioanalytical method development.[5] Its utility stems from a key principle: the deuterated standard is chemically and physically almost identical to the non-deuterated analyte of interest.[2] Therefore, it co-elutes chromatographically and experiences the same effects during sample preparation (e.g., extraction loss) and analysis (e.g., matrix effects, ion suppression).[1] However, it is easily distinguished by its higher mass in the mass spectrometer. By adding a known quantity of 1-Phenylethanol-d10 to a sample, any variations during the analytical process that affect the target analyte will affect the internal standard to the same degree. The ratio of the analyte's signal to the standard's signal remains constant, allowing for highly accurate and precise quantification, even with complex biological matrices.[1][5]
Experimental Protocol: Identity and Purity Confirmation
For any quantitative study, verifying the identity and purity of the internal standard is a non-negotiable prerequisite for ensuring data integrity. This protocol provides a self-validating system for a laboratory to confirm the quality of a new batch of 1-Phenylethanol-d10.
Workflow for Standard Verification
Caption: Workflow for identity and purity verification of 1-Phenylethanol-d10.
Step-by-Step Methodology
A. Mass Spectrometric Identity Confirmation
-
Objective: To confirm the molecular weight and expected fragmentation pattern, verifying the presence of the deuterated compound.
-
Sample Preparation: Prepare a stock solution of 1-Phenylethanol-d10 in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL. Further dilute this to a working concentration of ~1 µg/mL.
-
Instrumentation: Use a mass spectrometer (e.g., a quadrupole or TOF instrument) coupled to an electrospray ionization (ESI) source. The sample can be introduced via direct infusion or through an LC system.
-
Data Acquisition: Acquire data in positive ion, full-scan mode over a mass range that includes the expected molecular ion (e.g., m/z 50-200).
-
Data Analysis & Expected Results:
-
Molecular Ion: The primary ion observed should correspond to the deuterated molecule. For 1-Phenylethanol-d10 (MW = 132.23), expect to see the protonated molecular ion [M+H]⁺ at m/z 133.2 .
-
Fragmentation: Induce fragmentation (either in-source or via MS/MS) and look for the characteristic loss of the deuterated methyl group (-CD₃). The non-deuterated compound fragments from m/z 122 to m/z 107 (a loss of 15 Da).[6] Therefore, the d10 isotopologue is expected to show a primary fragment ion at m/z 115.1 (loss of the -CD₃ group, 18 Da). The observation of this M+10 mass shift provides high confidence in the compound's identity.
-
B. NMR Purity & Isotopic Enrichment Assessment
-
Objective: To assess the chemical purity and confirm the high level of deuteration by ¹H NMR.
-
Sample Preparation: Prepare the sample by dissolving a small amount of neat 1-Phenylethanol-d10 in a high-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[7]
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for any potential residual proton signals.
-
Data Analysis & Expected Results:
-
Absence of Major Signals: The key validation point is the absence or significant suppression of signals in the regions corresponding to the protons in 1-phenylethanol. Specifically, the spectrum should show no significant doublet around 1.5 ppm (for the -CH₃ group) or multiplet signals in the aromatic region (~7.2-7.4 ppm).[8][9]
-
Residual Signal Integration: Small residual signals from the incompletely deuterated compound may be visible. By integrating these signals against a known internal standard, the isotopic purity (atom % D) can be estimated. For a product specified at 98 atom % D, these signals should be minimal.
-
Impurities: The spectrum should be free of other unexpected signals, which would indicate chemical impurities.
-
Safety and Handling
Researchers must adhere to standard laboratory safety protocols when handling 1-Phenylethanol-d10.
-
Hazard Classifications: The compound is classified as Acute Toxicity 4 (Oral) and Eye Irritant 2.
-
GHS Hazard Statements:
-
H302: Harmful if swallowed.[10]
-
H319: Causes serious eye irritation.
-
-
Precautionary Measures:
References
-
Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
1 H NMR spectra of 1-phenylethanol oxidation (2.63 ppm: methyl group of... - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
-
1-Phenylethanol - Wikipedia. (n.d.). Retrieved January 30, 2026, from [Link]
-
1-Phenylethanol H-NMR PDF. (n.d.). Scribd. Retrieved January 30, 2026, from [Link]
-
1-Phenylethanol, (S)- | C8H10O - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
-
Guide to NMR Method Development and Validation – Part I: Identification and Quantification (update 2023) - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass. (n.d.). Retrieved January 30, 2026, from [Link]
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Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed. (2017). Retrieved January 30, 2026, from [Link]
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Protocol to perform fragment screening using NMR spectroscopy - PMC. (n.d.). Retrieved January 30, 2026, from [Link]
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Can we use a deuterium drug as internal standard for pesticides mixture? - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - NIH. (n.d.). Retrieved January 30, 2026, from [Link]
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How to determine the purity of deuterated solvents by NMR Spectroscopy? - ResearchGate. (n.d.). Retrieved January 30, 2026, from [Link]
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In Vitro and In Silico Evaluation of the Trypanocidal Activity of a Subfraction Isolated from Mutisia campanulata - ACS Publications. (n.d.). Retrieved January 30, 2026, from [Link]
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1-Phenylethanol-d10 CAS number and molecular formula
High-Purity Stable Isotope Standards for DMPK and Bioanalysis
Executive Summary & Core Identity
1-Phenylethanol-d10 (also known as
Chemical Identity Data
| Parameter | Technical Specification |
| CAS Registry Number | 219586-41-1 |
| IUPAC Name | (1-Deuterio-1-(pentadeuteriophenyl)ethyl-2,2,2-trideuterio)oxidanium |
| Common Name | 1-Phenylethanol-d10; |
| Molecular Formula | C |
| Molecular Weight | 132.23 g/mol (vs. 122.16 for unlabeled) |
| Isotopic Purity | Typically |
| Appearance | Colorless liquid |
| Solubility | Soluble in methanol, DMSO, ethyl acetate; slightly soluble in water |
Synthesis & Production Mechanism
The production of high-fidelity 1-Phenylethanol-d10 requires a reductive synthesis pathway that ensures deuterium incorporation at both the alkyl backbone and the hydroxyl moiety.[1][2]
Mechanistic Pathway
The most robust synthetic route involves the reduction of Acetophenone-d8 using a deuterated reducing agent.[2] This ensures that the original phenyl ring and methyl group retain their deuterium (from the precursor), while the carbonyl carbon and the oxygen atom receive deuterium during the reduction and workup phases.
Reaction Scheme:
-
Precursor: Acetophenone-d8 (
).[1][2] -
Reagent: Sodium Borodeuteride (
) or Lithium Aluminum Deuteride ( ).[2] -
Solvent: Deuterated methanol (
) or anhydrous ether, followed by quench.
Critical Insight: Using standard
Figure 1: Synthetic pathway for 1-Phenylethanol-d10 via deuteride reduction.[1][2]
Critical Protocol: Handling Deuterium Exchange
Warning: The hydroxyl deuterium (-OD) in 1-Phenylethanol-d10 is labile .[1][2] This presents a significant challenge in analytical workflows.
The "Back-Exchange" Phenomenon
When 1-Phenylethanol-d10 is dissolved in a protic solvent (e.g., water, methanol, ethanol) that contains exchangeable protons (
Implication for LC-MS/MS: If you prepare a stock solution in Methanol-H4 or Water, your standard will instantly convert from d10 to d9 .[1][2]
Senior Scientist Recommendation: For quantitative bioanalysis (where the internal standard is spiked into plasma/urine), target the d9 isotopologue transition . Even if you buy "d10" material, it will exist as the "d9" form (C8H1D9O) in the biological matrix. Trying to monitor the d10 parent ion will lead to poor sensitivity and non-linear calibration curves due to uncontrolled exchange rates.[2]
Applications in Drug Development
1-Phenylethanol is a key metabolite of Styrene (via styrene oxide) and Ethylbenzene .[2] The d10 analog is essential for mapping these toxicological pathways.[2]
Metabolic Pathway Mapping
The compound is used to determine the Kinetic Isotope Effect (KIE) on the oxidation of the benzylic carbon. By comparing the reaction rate of the deuterated vs. non-deuterated substrate, researchers can identify if C-H bond breakage is the rate-limiting step in metabolic clearance.
Figure 2: Metabolic context of 1-Phenylethanol showing the point of internal standard application.
Analytical Method Parameters (LC-MS/MS)
When developing a method using this standard, use the following transitions (assuming d9 species in mobile phase):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Loss Fragment |
| 1-Phenylethanol (Unlabeled) | 123.1 [M+H] | 105.1 | |
| 1-Phenylethanol-d9 (IS) | 132.2 [M+H] | 113.2 |
Note: The loss of water from the d9 species involves the OH group (H) and a benzylic deuterium (D), or the OD group (if d10) and a benzylic deuterium. In protic mobile phases, expect the loss of HDO (19 Da) from the [M+H]+ ion of the d9 species.
References
-
National Center for Biotechnology Information (NCBI). (2026).[2] PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved January 30, 2026, from [Link]
-
Pharmaffiliates. (n.d.). (±)-1-Phenylethanol D10 Reference Standard. Retrieved January 30, 2026, from [Link]
Sources
synthesis pathway of 1-Phenylethanol-d10
Technical Whitepaper: Total Synthesis of 1-Phenylethanol-d10 ( )
Executive Summary
This technical guide details the high-purity synthesis of 1-Phenylethanol-d10 (Perdeuterated 1-Phenylethanol). This isotopologue is a critical internal standard for mass spectrometry (GC-MS/LC-MS) in metabolic profiling and pharmacokinetic studies, particularly for quantifying styrene metabolites and analyzing CYP450-mediated oxidation pathways.
The synthesis strategy utilizes a two-phase approach:
-
Friedel-Crafts Acylation to construct the deuterated carbon skeleton (Acetophenone-d8).
-
Hydride Reduction using Lithium Aluminum Deuteride (
) to install the final deuterium atoms at the methine and hydroxyl positions.
Target Molecule Specifications:
-
Chemical Formula:
-
Molecular Weight: ~132.23 g/mol (vs. 122.16 g/mol for non-deuterated)
-
Isotopic Purity Goal: >98 atom % D
Retrosynthetic Analysis
The retrosynthetic logic relies on commercially available deuterated building blocks: Benzene-d6 and Acetic Anhydride-d6 . The pathway minimizes isotopic dilution by using anhydrous, deuterated reagents throughout.
Figure 1: Retrosynthetic disconnection showing the assembly of the perdeuterated skeleton.
Phase 1: Synthesis of Acetophenone-d8
The first challenge is constructing the ketone backbone without introducing protons. We employ a Friedel-Crafts acylation.[1][2][3][4][5] Note that
Reagents & Stoichiometry[1]
| Component | Role | Equiv. | Notes |
| Benzene-d6 | Substrate | 1.0 | Isotopic purity >99.5% D |
| Acetic Anhydride-d6 | Acylating Agent | 1.2 | Excess ensures benzene conversion |
| Aluminum Chloride ( | Catalyst | 2.5 | Anhydrous; fresh sublimation preferred |
| Carbon Disulfide ( | Solvent | N/A | Inert carrier (Alternative: DCM) |
Protocol
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and a
drying tube (or inlet). -
Catalyst Suspension: Charge the flask with 2.5 equiv. of anhydrous
and dry (solvent volume approx. 5 mL per gram of benzene). -
Addition: Mix Benzene-d6 (1.0 equiv.) and Acetic Anhydride-d6 (1.2 equiv.) in the dropping funnel. Add this mixture dropwise to the stirred
suspension at (ice bath).-
Mechanism Note: The Lewis acid generates the acylium ion (
), which attacks the benzene-d6 ring.
-
-
Reaction: Once addition is complete, reflux the mixture gently for 1 hour. Evolution of
(or if chloride exchange occurs) indicates reaction progress. -
Quench: Cool to room temperature. Pour the mixture over crushed ice/HCl.
-
Critical Step: Use
if maximizing yield is critical, though standard is acceptable here only if the ketone enolization exchange is negligible during the rapid workup. For strict d10 synthesis, use / to prevent alpha-proton back-exchange.
-
-
Isolation: Extract with diethyl ether (
). Wash organics with 10% NaOH (to remove acetic acid-d4 byproduct) and brine. Dry over , filter, and concentrate. -
Purification: Distill under reduced pressure to isolate Acetophenone-d8.
Phase 2: Reduction to 1-Phenylethanol-d10
This step installs the chirality (racemic) and the final two deuterium atoms. Standard
Reaction Mechanism & Workflow
The hydride (deuteride) transfer is irreversible. The choice of quenching agent determines the isotopic nature of the hydroxyl group.
Figure 2: Reduction workflow. Note the use of D2O in the quench step to maintain the O-D label.
Protocol
-
Safety Precaution:
is pyrophoric and reacts violently with water. All glassware must be oven-dried. -
Reagent Prep: In a glovebox or under Argon, suspend
(0.6 equiv., slight excess) in anhydrous THF. -
Substrate Addition: Dissolve Acetophenone-d8 (from Phase 1) in anhydrous THF. Add dropwise to the
slurry at . -
Reaction: Stir at room temperature for 2 hours. Monitor by TLC (or GC) for disappearance of the ketone.
-
Deuterated Quench (The "d10" Requirement):
-
To ensure the hydroxyl group is
, quench the reaction carefully with Heavy Water ( ) followed by 15% in . -
Note: If standard water is used, the product will be 1-Phenylethanol-d9 (
). The proton is highly exchangeable. For "d10" storage, the product must be kept in ampoules under inert gas to prevent atmospheric moisture exchange ( ).
-
-
Workup: Filter off aluminum salts. Dry the filtrate over anhydrous
. Evaporate solvent.[1] -
Purification: Kugelrohr distillation or flash chromatography (silica gel) yields the pure oil.
Characterization & Validation
To validate the "d10" structure, standard
Expected Data
| Technique | Observation | Interpretation |
| Silent / Flat Baseline | Confirms absence of protons. Residual peaks indicate incomplete deuteration (<98%). | |
| Peaks at ~1.45 ppm (d), ~4.85 ppm (s), ~7.3 ppm (m) | Confirms presence of deuterium at methyl, methine, and aromatic positions. | |
| GC-MS | Molecular Ion ( | Confirms mass shift of +10 units from standard (122). |
| IR | O-D stretch ~2400-2600 | Distinct shift from O-H stretch (~3300 |
Isotopic Labelling Nomenclature Note
Commercially, "1-Phenylethanol-d10" often refers to the molecule where all non-exchangeable carbons are deuterated (
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Friedel-Crafts and Hydride Reductions).
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. Link
-
Sigma-Aldrich. (n.d.). Acetophenone-d8 Product Specification. Merck KGaA. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 11808, 1-Phenylethanol. Link
- Pohland, A. E., & Sullivan, H. R. (1955).
Sources
A Technical Guide to the Isotopic Purity and Enrichment of 1-Phenylethanol-d10
Abstract
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the critical evaluation of isotopic purity and enrichment for 1-Phenylethanol-d10. As a deuterated internal standard, the reliability of quantitative bioanalytical and metabolic studies hinges on the precise characterization of its isotopic composition. This document delineates the fundamental concepts of isotopic purity versus enrichment, outlines common synthetic pathways, and offers an in-depth exploration of the primary analytical techniques for characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS). Detailed, field-proven protocols are provided for each technique, emphasizing the causality behind experimental choices and the establishment of self-validating systems for data integrity.
Introduction: The Critical Role of Isotopic Purity
1-Phenylethanol-d10 is a stable isotope-labeled (SIL) analog of 1-phenylethanol, a compound with applications in chemical synthesis and as a fragrance component.[1] In advanced scientific applications, particularly in pharmacokinetic (PK) studies and as an internal standard for quantitative mass spectrometry, the deuterated form is invaluable.[2][3] Its utility is directly proportional to the quality of its isotopic labeling.
The introduction of ten deuterium (²H or D) atoms significantly increases the molecule's mass, allowing it to be distinguished from its endogenous, non-labeled (d0) counterpart by a mass spectrometer. When used as an internal standard, a known amount of 1-Phenylethanol-d10 is spiked into a biological sample. It co-elutes with the analyte of interest and experiences similar ionization and matrix effects, enabling highly accurate quantification.[4]
However, the efficacy of this approach is contingent on two key parameters:
-
Isotopic Purity: This refers to the percentage of the material that is the desired deuterated species (1-Phenylethanol-d10) relative to any chemical impurities.[5] For a traditional drug, purity is primarily concerned with the absence of chemical contaminants. For a deuterated compound, this definition expands to include isotopic considerations.[6]
-
Isotopic Enrichment: A more granular metric, isotopic enrichment specifies the percentage of deuterium atoms at all labeled positions.[7] For example, a sample with 99 atom% D enrichment means that at any given labeled position, there is a 99% probability of finding a deuterium atom and a 1% chance of finding a hydrogen atom.[6]
High isotopic purity and enrichment are paramount to prevent analytical interference and ensure the accuracy of experimental outcomes.[5] The presence of unlabeled (d0) or partially labeled species can lead to an overestimation of the target analyte's concentration.[4]
Synthesis and Isotopic Labeling of 1-Phenylethanol-d10
While specific synthetic routes are often proprietary, the generation of 1-Phenylethanol-d10 typically involves multi-step processes designed to maximize deuterium incorporation. A common conceptual pathway involves:
-
Deuteration of the Aromatic Ring: Benzene is deuterated to Benzene-d6 using a strong deuterium source like deuterated sulfuric acid (D₂SO₄) under forcing conditions.
-
Friedel-Crafts Acylation: The resulting Benzene-d6 is reacted with a deuterated acetylating agent, such as Acetyl-d3 chloride, in the presence of a Lewis acid catalyst to form Acetophenone-d8.
-
Reduction of the Ketone: The ketone group of Acetophenone-d8 is then reduced to a hydroxyl group using a deuterated reducing agent like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This step introduces the deuterium atom at the benzylic position.
-
Work-up and Purification: The final product, 1-Phenylethanol-d10, is isolated and purified using techniques like distillation or chromatography to remove chemical impurities.
The isotopic enrichment of the final product is a composite of the enrichment levels of the starting materials and the efficiency of each deuteration step.
Core Analytical Techniques for Characterization
A multi-technique approach is essential for the robust characterization of deuterated compounds, providing a complete analytical picture.[8] For 1-Phenylethanol-d10, Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are the benchmark methods.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for confirming the positions of isotopic labels and assessing the extent of deuteration.[8] Both proton (¹H) and deuterium (²H) NMR are employed to gain a comprehensive understanding.
-
Proton NMR (¹H NMR): In a highly deuterated compound, the ¹H NMR spectrum should exhibit a significant reduction or complete absence of signals corresponding to the labeled positions.[10] The presence of small, residual proton signals allows for the quantification of isotopic enrichment by comparing their integration values to that of a non-deuterated internal reference standard.
-
Deuterium NMR (²H NMR): Conversely, the ²H NMR spectrum will show strong signals at chemical shifts corresponding to the positions where deuterium has been incorporated.[10][11] This technique provides direct evidence and confirmation of successful labeling.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for determining isotopic distribution and purity, especially for volatile compounds like 1-Phenylethanol.[8] The gas chromatograph separates the analyte from impurities, and the mass spectrometer provides mass-to-charge (m/z) information, which reveals the isotopic composition.
The mass spectrum of 1-Phenylethanol-d10 will show a molecular ion peak at a higher m/z value compared to its unlabeled counterpart (m/z 122 for C₈H₁₀O vs. m/z 132 for C₈D₁₀O).[12] By analyzing the relative intensities of the isotopologue peaks (e.g., d9, d8, etc.), one can calculate the overall isotopic enrichment and the abundance of each deuterated species.
Experimental Protocols and Data Interpretation
The following protocols represent self-validating workflows designed for accuracy and reproducibility.
Workflow for Isotopic Purity & Enrichment Analysis
Caption: Overall workflow for isotopic analysis.
Protocol 1: NMR Spectroscopy Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 1-Phenylethanol-d10 into a clean NMR tube. Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 0.03% Tetramethylsilane, TMS).[13] The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's signals.[14]
-
System Suitability: Before analysis, verify the spectrometer's performance by running a standard sample to check resolution and signal-to-noise ratio.
-
¹H NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (e.g., 5 times the longest T1) and a sufficient number of scans to achieve a high signal-to-noise ratio for the small residual proton peaks.
-
²H NMR Acquisition: Without changing the sample, acquire a ²H NMR spectrum. This directly observes the deuterium signals.[11]
-
Data Analysis & Calculation:
-
In the ¹H spectrum, integrate the residual proton signals corresponding to the aromatic, methine, and methyl positions.
-
Compare the sum of these integrations to the integration of the internal standard to confirm the chemical purity.
-
Calculate the isotopic enrichment at each position by comparing the integration of the residual proton signal to the theoretical integration for one proton. For example, if the methyl group (theoretically 3H) shows a residual signal integrating to 0.03, the proton content is 1%, and the deuterium enrichment is 99%.
-
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a solution of 1-Phenylethanol-d10 at approximately 100 µg/mL in a volatile solvent like hexane or ethyl acetate. Also, prepare a solution of non-deuterated 1-Phenylethanol as a reference standard.[15]
-
System Suitability: Inject a blank solvent to ensure no carryover. Then, inject the non-deuterated standard to establish its retention time and mass spectrum. The molecular ion (M+) for the d0 compound is m/z 122.[12]
-
GC-MS Acquisition:
-
GC Conditions: Use a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm). A typical temperature program would be: start at 70°C, hold for 1 minute, ramp to 250°C at 15°C/min.
-
MS Conditions: Use Electron Ionization (EI) at 70 eV. Acquire data in full scan mode over a mass range of m/z 40-200.
-
-
Data Analysis & Calculation:
-
Inject the 1-Phenylethanol-d10 sample. Confirm the peak at the expected retention time.
-
Extract the mass spectrum for the peak. The primary molecular ion should be at m/z 132 (M+ for C₈D₁₀O).
-
Identify and integrate the ion intensities for the entire molecular ion cluster (e.g., m/z 132 for d10, m/z 131 for d9, m/z 130 for d8, etc.).
-
Correct these intensities for the natural abundance of ¹³C.[16]
-
Calculate the isotopic purity (species abundance) by dividing the intensity of the target ion (m/z 132) by the sum of intensities for all related isotopologues.
-
The overall isotopic enrichment (Atom % D) can be calculated using a weighted average of the different isotopologues observed.
-
Caption: Conceptual diagram of MS data analysis.
Data Summary and Interpretation
The results from both NMR and MS analyses should be consolidated to provide a complete certificate of analysis.
| Parameter | Method | Typical Specification | Rationale |
| Chemical Purity | GC-MS (Peak Area %) | ≥ 99% | Ensures that the response is from the target molecule and not chemical artifacts. |
| Isotopic Purity | MS (Relative Intensity) | ≥ 98% (d10 species) | Minimizes interference from lower-mass isotopologues at the mass channel of the analyte. |
| Isotopic Enrichment | NMR / MS | ≥ 99 Atom % D | Confirms a high degree of deuterium incorporation at all labeled sites. |
Distinguishing Isotopic Enrichment from Species Abundance:
It is crucial to understand the difference between these terms.[6] An isotopic enrichment of 99.5% D at each of the 10 positions does not mean that 99.5% of the molecules are the d10 species. The species abundance for the fully deuterated (d10) molecule can be calculated with a binomial expansion:
(0.995)¹⁰ ≈ 0.951 or 95.1%
This means that even with very high enrichment at each site, a small but significant percentage of the molecules will be the d9, d8, etc., species.[7] This distribution must be characterized for accurate quantitative work.
Conclusion
The rigorous characterization of 1-Phenylethanol-d10 is not merely a quality control measure; it is a fundamental requirement for generating reliable and reproducible scientific data. By combining the structural insights from NMR spectroscopy with the isotopic distribution analysis from GC-MS, researchers can establish a high degree of confidence in the material's identity, purity, and isotopic composition. The protocols and concepts outlined in this guide provide a robust framework for ensuring that this critical reagent meets the stringent demands of modern analytical and metabolic research.
References
- Benchchem. (n.d.). Protocol for Using Deuterated Compounds in NMR Spectroscopy: Application Notes for Researchers.
- ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
- Wikipedia. (n.d.). Deuterium NMR.
- Schory, D. H., Kuo, J., & Tan, C. T. T. (2004). Applications of quantitative D-NMR in analysis of Deuterium enriched compounds. Sigma-Aldrich.
- Roy, A., et al. (2019). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. Analytical Methods.
- Conde, A. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
- Tokyo Chemical Industry UK Ltd. (n.d.). Deuterated Compounds for NMR.
- Cambridge Isotope Laboratories, Inc. (n.d.). Enrichment.
- Benchchem. (n.d.). A Technical Guide to the Isotopic Purity and Enrichment of D-Arabinose-d6.
- Unkefer, P. J., et al. (2012). Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. Environmental Science & Technology.
- Unkefer, P. J., et al. (2012). Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. PubMed.
- Benchchem. (n.d.). Technical Support Center: Optimizing GC-MS Analysis with Deuterated Standards.
- Almac Group. (n.d.). CASE STUDY - Determination of Isotopic Purity by Accurate Mass LC/MS.
- ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS.
- Yilmaz, E., Can, M., & Sögüt, M. U. (2017). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. PLoS ONE.
- Ball, H. A., et al. (1998). Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... ResearchGate.
Sources
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. isotope.com [isotope.com]
- 7. isotope.com [isotope.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Deuterated Compounds for NMR | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. almacgroup.com [almacgroup.com]
Strategic Sourcing and Application of 1-Phenylethanol-d10
A Technical Guide for Bioanalysis and Metabolic Profiling[1]
Executive Summary
In the high-stakes environment of drug metabolism and pharmacokinetics (DMPK), data integrity is non-negotiable. 1-Phenylethanol-d10 (CAS: 219586-41-1) serves as a critical stable isotope-labeled internal standard (SIL-IS) for the precise quantification of 1-phenylethanol—a primary metabolite of ethylbenzene and styrene, and a common chiral fragrance ingredient.[1]
This guide moves beyond a simple catalog of suppliers. It provides a technical framework for selecting high-fidelity isotopes, understanding the mechanistic advantages of the d10-isotopologue over lower-order deuterated analogs (e.g., d3 or d5), and implementing self-validating analytical protocols.[1]
Part 1: Technical Specifications & Critical Quality Attributes (CQA)
When sourcing 1-Phenylethanol-d10, "purity" is a dual-metric: Chemical Purity and Isotopic Enrichment .[1] A failure in either compromises the mass spectrometric assay.
1.1 The "Gold Standard" Specification
Researchers should validate incoming lots against these benchmarks to prevent isotopic interference (crosstalk) in Mass Spectrometry (MS) assays.
| Parameter | Specification | Technical Rationale |
| CAS Number | 219586-41-1 | Unique identifier for the fully deuterated (d10) species.[1][2][3] |
| Chemical Formula | C₆D₅CD(OD)CD₃ | All non-exchangeable and exchangeable protons replaced by deuterium.[1] |
| Molecular Weight | 132.23 g/mol | +10 Da shift from native 1-Phenylethanol (122.16 g/mol ).[1] |
| Isotopic Enrichment | ≥ 98 atom % D | Minimizes the presence of d9/d8 isotopologues that could overlap with the analyte signal.[1] |
| Chemical Purity | ≥ 98% (GC/NMR) | Prevents non-isotopic impurities from suppressing ionization in LC-MS or GC-MS.[1] |
| Appearance | Colorless Liquid | Yellowing indicates oxidation to acetophenone-d8.[1] |
1.2 Mechanistic Advantage: Why d10?
In quantitative MS, a mass shift of +3 Da (d3) is often the minimum required. However, 1-Phenylethanol-d10 offers a +10 Da shift .[1]
-
Causality: The wide mass window eliminates "spectral crosstalk" caused by the natural isotopic distribution (¹³C) of the analyte.
-
Stability: The aromatic ring deuteration (C₆D₅-) is metabolically robust, unlike labile hydroxyl protons which can exchange with solvent water.
Part 2: Commercial Supplier Landscape[1]
The following suppliers are vetted based on commercial availability, documentation (CoA), and isotopic reliability.
| Supplier | Product Code | Enrichment | Packaging | Primary Application |
| C/D/N Isotopes | D-1912 | 98 atom % D | 0.5g, 1g | Standard Reference: High enrichment suitable for trace analysis.[1] |
| Sigma-Aldrich (Merck) | 490562 | 98 atom % D | Custom | General R&D: Broad availability; often packaged on demand.[1] |
| LGC Standards | CDN-D-1912 | 98 atom % D | 0.5g | Certified Reference: Ideal for regulated (GLP/GMP) environments.[1] |
| Parchem | Custom | >99% | Bulk | Scale-up: Suitable for industrial pilot studies requiring larger volumes.[1] |
Sourcing Insight: For GLP bioanalysis, prioritize suppliers like LGC or C/D/N that provide detailed Certificates of Analysis (CoA) verifying the absence of the oxidized impurity Acetophenone-d8.
Part 3: Validated Experimental Protocol
Internal Standard Spiking for GC-MS Quantification
This protocol establishes a self-validating system for quantifying 1-phenylethanol in biological plasma using 1-Phenylethanol-d10.[1]
Principle: The d10-IS corrects for variations in extraction efficiency and injection volume.
Reagents:
-
IS: 1-Phenylethanol-d10 (10 µg/mL in Methanol)[1]
-
Matrix: Plasma or Microsomal incubation media
-
Extraction Solvent: Ethyl Acetate[1]
Step-by-Step Methodology:
-
Sample Preparation:
-
Aliquot 200 µL of biological sample into a 1.5 mL microcentrifuge tube.
-
CRITICAL STEP: Add 20 µL of 1-Phenylethanol-d10 IS working solution (10 µg/mL).[1] Vortex for 10 seconds. Rationale: Early addition ensures the IS tracks the analyte through the entire extraction process.
-
-
Liquid-Liquid Extraction (LLE):
-
Add 500 µL Ethyl Acetate.
-
Vortex vigorously for 2 minutes to disrupt protein binding.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
-
Concentration:
-
Transfer the organic (upper) supernatant to a clean glass vial.
-
Evaporate to dryness under a gentle stream of Nitrogen (N₂) at room temperature. Note: Do not heat >40°C to prevent volatilization of the analyte.
-
-
Reconstitution:
-
Reconstitute residue in 100 µL Ethyl Acetate.
-
Transfer to GC autosampler vial with insert.
-
-
GC-MS Analysis:
-
Column: DB-WAX or equivalent polar column.[1]
-
SIM Mode: Monitor ions m/z 79, 122 (Analyte) and m/z 86, 132 (IS).
-
Quantification: Plot Area Ratio (Analyte/IS) vs. Concentration.
-
Part 4: Visualization of Analytical Workflow
The following diagram illustrates the critical control points where the d10-IS ensures data integrity.
Figure 1: Analytical workflow emphasizing the critical spiking of 1-Phenylethanol-d10 prior to extraction to compensate for matrix effects and recovery losses.
Part 5: Synthesis & Impurity Profile
Understanding the synthesis of 1-Phenylethanol-d10 aids in troubleshooting unexpected peaks.[1]
Synthetic Route: The compound is typically synthesized via the reduction of Acetophenone-d8 using a deuterated reducing agent (e.g., Sodium Borodeuteride, NaBD₄) or Lithium Aluminum Deuteride (LiAlD₄).
Impurity Watchlist:
-
Acetophenone-d8: Result of incomplete reduction or oxidation during storage.[1] It appears as a peak with m/z ~128.
-
Partially Deuterated Isotopologues: If H/D exchange occurs during synthesis, you may see d9 or d8 species, which broaden the MS peak.
Storage Recommendation: Store neat material at 2-8°C under Argon. Once in solution (Methanol), store at -20°C to prevent oxidation back to the ketone.
References
-
Sigma-Aldrich. 1-Phenylethanol-d10 Product Specification & Safety Data Sheet. Merck KGaA. Link
-
C/D/N Isotopes. Stable Isotope-Labelled Compounds: 1-Phenylethanol-d10 (D-1912).[1][3][5]Link[3]
-
LGC Standards. Reference Material Certificate: (±)-1-Phenylethanol-d10.[1]Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7409: 1-Phenylethanol.[1] (Context for native metabolite). Link
-
Dhake, K. P., et al. "Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol." Brazilian Journal of Chemical Society, 2011. (Context for chiral applications). Link
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Authored by a Senior Application Scientist
An In-Depth Technical Guide to the Safe Handling of 1-Phenylethanol-d10
This guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 1-Phenylethanol-d10 (C₆D₅CD(OD)CD₃). As a deuterated analogue of 1-phenylethanol, this compound is of significant interest in pharmaceutical research, metabolic studies, and as an internal standard in analytical chemistry. The strategic replacement of hydrogen with deuterium atoms introduces a kinetic isotope effect, which can alter metabolic pathways and provide a powerful tool for mechanistic studies.[1] This document is intended for researchers, scientists, and drug development professionals who handle this and similar deuterated compounds. The focus is not merely on procedural steps but on the underlying scientific principles that dictate safe and effective laboratory practices.
Compound Profile and Physicochemical Properties
1-Phenylethanol-d10 is a stable, non-radioactive isotopologue of 1-phenylethanol.[1] While its chemical reactivity is broadly similar to its non-deuterated counterpart, the increased mass and stronger Carbon-Deuterium (C-D) and Oxygen-Deuterium (O-D) bonds can influence its physical properties and metabolic stability. The data presented below is a synthesis from available technical documentation. Note that where specific data for the d10 isotopologue is unavailable, data for the parent compound, 1-phenylethanol, is provided as a scientifically accepted surrogate.
| Property | Value | Source |
| Chemical Formula | C₆D₅CD(OD)CD₃ | Sigma-Aldrich[2] |
| Molecular Weight | 132.23 g/mol | Sigma-Aldrich[2] |
| Appearance | Colorless liquid | Wikipedia[3] |
| Melting Point | 19-20 °C | Sigma-Aldrich, ChemBK[2][4] |
| Boiling Point | 204 °C at 745 mmHg | Sigma-Aldrich, ChemBK[2][4] |
| Density | 1.094 g/mL at 25 °C | Sigma-Aldrich[2] |
| Flash Point | 86.6 °C (187.9 °F) - Closed Cup | Sigma-Aldrich[2] |
| Solubility in Water | Insoluble to slightly soluble | PubChem[5] |
| Isotopic Purity | ≥ 98 atom % D | Sigma-Aldrich[2] |
Hazard Identification and GHS Classification
The primary hazards associated with 1-Phenylethanol-d10 are consistent with its non-deuterated analogue. The Globally Harmonized System (GHS) classification provides a clear and immediate understanding of the risks.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Flammable Liquids | Category 4 | H227: Combustible liquid | None |
Signal Word: Warning [2]
Summary of Hazards:
-
Oral Toxicity: The compound is harmful if ingested.[2][6][7] Accidental ingestion may lead to adverse health effects, requiring immediate medical attention.[7]
-
Eye Irritation: Direct contact with the eyes will cause serious irritation and may result in damage.[6][7][8]
-
Skin Irritation: Causes skin irritation upon contact.[7][8] Prolonged exposure should be avoided.
-
Combustibility: As a combustible liquid, it has a relatively high flash point but can ignite when exposed to heat or open flames.[8][9]
Core Directive: Risk Mitigation and Safe Handling
The cornerstone of working with any chemical, particularly isotopically labeled compounds, is a robust, validated handling protocol. The following sections detail not just the "what" but the "why" of these procedures. The primary differentiator for deuterated compounds is their hygroscopic nature; the deuterium on the hydroxyl group (O-D) will readily exchange with protons from atmospheric water (H₂O), compromising isotopic purity.[10]
Engineering Controls and Personal Protective Equipment (PPE)
The causality here is simple: create barriers between the researcher and the hazard.
-
Ventilation: All handling of 1-Phenylethanol-d10 should occur within a certified chemical fume hood. This prevents the inhalation of vapors and contains any potential spills.
-
Personal Protective Equipment (PPE): The selection of PPE is a non-negotiable baseline for safety.
-
Eye Protection: Wear chemical safety goggles or a face shield. Standard safety glasses are insufficient to protect against splashes.[7][11]
-
Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for integrity before each use and replace them immediately if contaminated.[7][11]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.[11]
-
Workflow: Preparing a 1-Phenylethanol-d10 Sample for Analysis
This protocol is designed as a self-validating system to ensure both user safety and sample integrity. The primary application for this compound is often as a standard or substrate in experiments analyzed by Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (MS).
Caption: A validated workflow for the safe handling and preparation of a 1-Phenylethanol-d10 sample.
Causality Behind Key Steps:
-
Step 4 (Oven-Drying Glassware): Deuterated compounds, especially those with exchangeable deuterium atoms like the hydroxyl group here, are hygroscopic.[10] Any residual water (H₂O) on glassware surfaces will lead to H/D exchange, compromising the isotopic purity of the sample and affecting analytical results.[10][12] Cooling under an inert gas prevents re-adsorption of atmospheric moisture.
-
Step 5 & 6 (Inert Atmosphere & Septum Vial): Working under a nitrogen or argon blanket minimizes contact with atmospheric moisture and oxygen.[1][12] Using a septum-sealed bottle allows for the withdrawal of the liquid via a syringe without exposing the entire stock to the atmosphere.[13]
-
Step 13 (Segregate Waste): Deuterated waste is still chemical waste.[1] Segregating waste streams, such as halogenated (e.g., from CDCl₃) and non-halogenated solvents, is critical for proper and cost-effective disposal by environmental health and safety (EHS) professionals.[1]
Emergency Response Protocols
In the event of an unforeseen incident, a structured and logical response is critical. The following decision tree outlines the immediate actions required for various exposure scenarios.
Caption: A decision-making flowchart for emergency responses involving 1-Phenylethanol-d10.
Key Procedural Logic:
-
Eye Contact: Immediate and prolonged flushing (at least 15 minutes) is critical to physically remove the chemical and mitigate serious irritation or damage.[11][14] Medical attention is mandatory.[11]
-
Ingestion: Inducing vomiting is contraindicated because, as a liquid, it could be aspirated into the lungs, causing chemical pneumonitis. The correct procedure is to rinse the mouth and seek immediate medical help.[7][11]
-
Spills: The primary concerns are containing the spill and preventing ignition. Removing all potential ignition sources is the first step.[8] Absorbent material should be inert and suitable for combustible liquids.[6]
-
Fire: Water may be ineffective and could spread the burning liquid.[11] Firefighters must use appropriate extinguishing media and wear SCBA to protect against toxic combustion products like carbon monoxide.[9]
Storage and Disposal
Proper storage is essential for maintaining the chemical and isotopic integrity of 1-Phenylethanol-d10, while appropriate disposal is a legal and ethical requirement.
Storage
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated area.[8] Septum-sealed bottles are highly recommended to prevent contamination from atmospheric moisture.[13]
-
Conditions to Avoid: Store away from heat, open flames, and sources of ignition.[8] It is also crucial to store it away from strong oxidizing agents, with which it is incompatible.[8] Long-term contact with air and light should be avoided as it may lead to the formation of explosive peroxides.[9]
-
Refrigeration: For long-term stability and to minimize evaporation, refrigeration is recommended.[1][15]
Disposal
-
Waste Classification: 1-Phenylethanol-d10 waste must be treated as hazardous chemical waste.
-
Procedure: All waste must be disposed of in accordance with institutional, local, and national regulations.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific guidelines.[1]
-
Containers: Do not reuse empty containers. They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste.[1]
Toxicological Profile
Specific toxicological studies on 1-Phenylethanol-d10 are not widely available. Therefore, the toxicological profile is based on data from its non-deuterated analogue, 1-phenylethanol. The kinetic isotope effect could potentially alter metabolism rates, but the acute hazard classification is expected to be identical.
-
Acute Oral Toxicity: Harmful if swallowed.[2][6][7] The oral LD50 in rats was reported as 400 mg/kg for the non-deuterated form.[4]
-
Acute Dermal Toxicity: May be slightly toxic by skin absorption.[5]
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: Shall not be classified as carcinogenic, mutagenic, or a reproductive toxicant based on available data for the parent compound.[6]
Conclusion
1-Phenylethanol-d10 is a valuable tool for scientific research, but its safe and effective use demands a comprehensive understanding of its properties and hazards. The core principles of its handling revolve around mitigating its primary risks—oral toxicity and eye/skin irritation—and rigorously protecting it from atmospheric moisture to preserve its isotopic purity. By adhering to the validated protocols and understanding the scientific rationale behind them, researchers can ensure both personal safety and the integrity of their experimental outcomes.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol. Retrieved from [Link]
-
Generon. (n.d.). 110190 - 1-Phenylethanol - Safety Data Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Phenylethanol. PubChem. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - (+/-)-1-Phenylethanol. Retrieved from [Link]
-
FooDB. (2010, April 8). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022, April 6). Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. Retrieved from [Link]
-
Chromservis. (n.d.). Deuterated - Solvents, Reagents & Accessories. Retrieved from [Link]
-
MDPI. (n.d.). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Liquid-phase Dehydration of 1-Phenylethanol to Styrene over an Acidic Resin Catalyst. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Essential deuterated solvents in a variety of packaging styles to suit your usage. Retrieved from [Link]
-
PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]
-
Cambridge Isotope Laboratories, Inc. (n.d.). Deuterated Chloroform. Retrieved from [Link]
-
ChemBK. (2024, April 10). 1-phenylethanol. Retrieved from [Link]
-
Diversey. (n.d.). Suma® Bac D10. Retrieved from [Link]
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key differences between 1-Phenylethanol and 1-Phenylethanol-d10
Comparative Analysis for Bioanalytical & Medicinal Chemistry Applications
Executive Summary
This guide analyzes the physicochemical and functional divergences between 1-Phenylethanol (
Part 1: Physicochemical Divergence
The transition from non-deuterated to fully deuterated systems alters fundamental physical properties due to the doubling of the hydrogen isotope mass. This mass increase impacts the Zero Point Energy (ZPE) of chemical bonds, leading to the differences summarized below.
Table 1: Comparative Physicochemical Properties
| Property | 1-Phenylethanol (Native) | 1-Phenylethanol-d10 (Deuterated) | Technical Implication |
| Formula | Distinct mass spectral signatures.[1][2] | ||
| Molecular Weight | 122.16 g/mol | ~132.23 g/mol | +10 Da shift moves analyte out of isobaric interference windows in MS.[1] |
| Density ( | 1.012 g/mL | ~1.10 g/mL* | d10 is ~9-10% denser; requires gravimetric adjustment in stock preparation.[1] |
| Bond Energy ( | C-D bonds are shorter and stronger, resisting oxidative cleavage.[1] | ||
| Vibrational Freq. | IR silent in the C-H region; useful for monitoring exchange.[1] |
*Note: Deuterated density is estimated based on molar volume conservation. Molar volume remains largely unchanged while mass increases by ~8.2%.
Part 2: Spectroscopic Characterization (The "Fingerprint")
For researchers using these compounds as probes or standards, the spectroscopic behavior is the primary differentiator.
Nuclear Magnetic Resonance (NMR)[3][4]
- -NMR: 1-Phenylethanol-d10 is effectively "silent" in standard proton NMR.[1] It will not produce the characteristic quartet (methine) or doublet (methyl) signals seen in the native form. It is used to simplify spectra of complex mixtures or to probe mechanism pathways where proton loss is expected.
-
-NMR: The carbon signals in the d10 variant will appear as multiplets rather than sharp singlets due to Carbon-Deuterium spin-spin coupling (
).[1]-
Native: Sharp singlets (decoupled).
-
d10: Triplets (
), Quintets ( ), or Septets ( ) with reduced Peak Height due to splitting and lack of Nuclear Overhauser Effect (NOE) enhancement.
-
Mass Spectrometry (MS)
The d10 variant serves as an ideal Internal Standard (IS) because it co-elutes with the analyte (similar polarity) but is mass-resolved.[2]
-
Mass Shift: The parent ion
shifts from 123 to 133 . -
Fragmentation: Fragmentation patterns remain similar (e.g., loss of water or methyl group), but the fragment ions will carry the mass of the retained deuterium atoms, allowing for specific transition monitoring (MRM) in LC-MS/MS.
Part 3: The Deuterium Kinetic Isotope Effect (DKIE) in Metabolism
In drug development, 1-Phenylethanol is often a metabolic byproduct of ethylbenzene or styrene. The d10 variant is used to study the kinetics of these pathways.
Mechanism of Metabolic Stability
The oxidation of 1-Phenylethanol to Acetophenone is mediated by Cytochrome P450 (CYP450) or Alcohol Dehydrogenase (ADH). This reaction involves the abstraction of the alpha-proton (C-H bond breakage).
-
The Effect: Because the
bond has a lower Zero Point Energy (ZPE) than the bond, the activation energy required to break it is higher. -
The Result: The reaction rate (
) is significantly slower than the native rate ( ). A ratio indicates a strong primary isotope effect, potentially increasing the biological half-life of the deuterated compound.
Visualization: Metabolic Pathway & Isotope Effect
The following diagram illustrates the oxidation pathway and the specific step inhibited by deuteration.
Figure 1: Oxidation of 1-Phenylethanol to Acetophenone.[3] The rate-limiting step involves C-H/C-D abstraction.[4] Deuteration at the alpha-position significantly slows this transition.[1]
Part 4: Experimental Protocols
Protocol A: Synthesis of 1-Phenylethanol-d10
Objective: Produce high-purity (>98 atom % D) 1-Phenylethanol-d10 from Acetophenone-d8.[1]
Note: Commercial "d10" often implies the hydroxyl proton is also deuterated. However, in protic solvents, the hydroxyl deuterium (
Reagents:
-
Acetophenone-d8 (CAS: 19547-00-3)[1]
-
Lithium Aluminum Deuteride (
) or Sodium Borodeuteride ( ) -
Solvent: Tetrahydrofuran-d8 (anhydrous) or Methanol-d4[1]
Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Nitrogen atmosphere.
-
Dissolution: Dissolve Acetophenone-d8 (1 eq) in anhydrous THF.
-
Reduction: Cool to 0°C. Slowly add
(0.5 eq) suspended in THF. The hydride source provides the deuterium at the alpha position. -
Quench: After 2 hours, quench carefully with
(to maintain O-D) or standard (if O-H is acceptable). -
Extraction: Extract with diethyl ether, dry over
, and concentrate in vacuo. -
Validation: Confirm structure via MS (Target m/z 132/133) and IR (absence of C-H stretch at 3000
).
Figure 2: Synthetic route for 1-Phenylethanol-d10 via deuteride reduction.[1]
Protocol B: Internal Standard Quantification (LC-MS/MS)
Objective: Use 1-Phenylethanol-d10 to quantify 1-Phenylethanol in plasma.
-
Stock Prep: Prepare 1 mg/mL stock of d10-IS in Methanol.
-
Spiking: Add 10
of d10-IS stock to 100 of plasma sample. -
Extraction: Perform protein precipitation with Acetonitrile (300
). Vortex and centrifuge.[5] -
Analysis: Inject supernatant into LC-MS/MS.
-
MRM Transitions:
-
Analyte (Native): 123
105 (Loss of ) -
Internal Standard (d10): 133
113 (Loss of )
-
-
Calculation: Plot Area Ratio (Analyte/IS) vs. Concentration. The d10 standard corrects for matrix effects and ionization suppression.
References
-
National Center for Biotechnology Information (NCBI). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. PubChem.[6] Available at: [Link]
-
Guengerich, F. P. (2017).[7] Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Methods in Enzymology. Available at: [Link]
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A Technical Guide to the Role of Deuterated Standards in Quantitative Analysis
Abstract
In the landscape of quantitative analysis, particularly within pharmaceutical development and bioanalysis, the demand for precision and accuracy is absolute. Liquid chromatography-mass spectrometry (LC-MS) stands as a pillar of modern analytical science for its sensitivity and selectivity. However, its quantitative power can be compromised by variability introduced during sample preparation, chromatographic separation, and ionization.[1][2] This technical guide provides an in-depth exploration of deuterated internal standards, the gold standard for mitigating these challenges through the principle of Isotope Dilution Mass Spectrometry (IDMS). We will dissect the core principles, experimental design, regulatory expectations, and practical troubleshooting, offering a comprehensive resource for scientists striving for the highest level of analytical integrity.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
The unparalleled utility of deuterated standards is rooted in the elegant principle of Isotope Dilution Mass Spectrometry (IDMS).[1] This technique is the cornerstone of high-accuracy quantitative analysis.[3]
The Core Concept: IDMS involves adding a precisely known quantity of an isotopically labeled version of the analyte—the internal standard (IS)—to every sample, calibrator, and quality control (QC) sample before any processing begins.[1][4] This "spike" is chemically identical to the target analyte but possesses a different mass due to the incorporation of heavy isotopes, most commonly deuterium (²H or D).[1]
Because the deuterated standard has virtually identical physicochemical properties to the native analyte, it behaves as a perfect chemical mimic throughout the entire analytical workflow.[1][5] It experiences the same losses during extraction, the same variations in injection volume, and, crucially, the same degree of ion suppression or enhancement in the mass spectrometer's source.[2][5][6]
The mass spectrometer readily distinguishes between the light (analyte) and heavy (deuterated IS) forms based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the analyte's signal to the signal of the known amount of internal standard.[1][7] Since any variability affects both species equally, the ratio remains constant and directly reflects the true analyte concentration, unaffected by sample complexity or system fluctuations.[5][8]
Caption: The IDMS workflow, correcting for variability at each stage.
Why Deuterium? The Ideal Isotope
While other stable isotopes like ¹³C and ¹⁵N are used, deuterium is often preferred for several practical reasons:
-
Abundance in Organic Molecules: Hydrogen is ubiquitous in drug molecules, providing numerous potential sites for labeling.[1][9]
-
Cost-Effectiveness: The synthesis of deuterated compounds is generally more economical compared to ¹³C or ¹⁵N labeling.[9][10]
-
Significant Mass Shift: Each deuterium atom adds one mass unit. Incorporating three or more deuterium atoms (a "D3" label) provides a clear mass shift, preventing isotopic overlap from the natural abundance of ¹³C in the analyte.[9]
The Isotope Effect: A Critical Consideration
While deuterated standards are nearly perfect mimics, they are not absolutely identical. The slight increase in mass from deuterium can lead to the chromatographic isotope effect , a phenomenon that must be understood and monitored.
The carbon-deuterium (C-D) bond is slightly stronger and shorter than the carbon-hydrogen (C-H) bond. This can subtly alter the molecule's polarity and interaction with the chromatographic stationary phase.[11]
-
In Reversed-Phase LC (RPLC): Deuterated compounds are often slightly less hydrophobic than their non-deuterated counterparts. This results in a weaker interaction with the C18 stationary phase, causing the deuterated standard to elute slightly earlier than the analyte.[10][11]
-
In Normal-Phase LC (NPLC): The opposite may occur, with the deuterated standard exhibiting a longer retention time.[11]
The magnitude of this shift depends on the number and location of deuterium atoms.[11][12] While often negligible, a significant retention time difference can compromise the core benefit of the internal standard. If the analyte and IS elute at different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression and inaccurate results.[13][14]
The Causality: The goal is for the analyte and IS to reside in the same "slice" of the eluting matrix, ensuring they experience the same ionization conditions. Therefore, chromatographic conditions should be optimized to ensure co-elution or, at a minimum, a consistent and minimal peak separation.
Caption: Deuterated IS may elute slightly earlier than the native analyte.
Method Development and Validation: A Self-Validating System
The use of a deuterated standard is a cornerstone of a robust, self-validating bioanalytical method that meets stringent regulatory expectations from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[8][15][16]
Selection and Synthesis of the Deuterated Standard
-
Isotopic Purity: The standard should have high isotopic enrichment, typically ≥98%, to minimize the contribution of unlabeled analyte in the IS stock.[8][17]
-
Chemical Purity: High chemical purity (>99%) is essential to avoid introducing interferences.[17]
-
Labeling Position: Deuterium atoms should be placed on stable positions within the molecule. Avoid exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, where the deuterium can exchange with hydrogen from the solvent.[8]
-
Mass Shift: A mass increase of at least 3 or 4 Da is recommended to move the IS signal outside the natural isotopic distribution of the analyte.[9]
Experimental Protocol: Preparation of Calibration Standards and QCs
This protocol outlines the fundamental steps for creating the necessary samples for method validation.
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve the analyte and the deuterated internal standard (IS) in an appropriate organic solvent to create primary stock solutions (e.g., 1 mg/mL).
-
Perform serial dilutions from the primary stocks to create separate working solutions for the calibration curve (calibrators) and quality controls (QCs).
-
-
Spike the Internal Standard:
-
Prepare a bulk solution of the biological matrix (e.g., human plasma).
-
Add the IS working solution to the bulk matrix to achieve a single, constant concentration in every subsequent sample. This step is critical; the IS concentration must be identical across all samples.
-
-
Prepare Calibration Curve Standards:
-
Aliquot the IS-spiked matrix into a series of tubes.
-
Add decreasing volumes of the analyte working solution to each tube to create a concentration range spanning the expected study concentrations. This will typically include a blank (matrix + IS, no analyte) and 6-8 non-zero concentration levels.
-
-
Prepare Quality Control Samples:
-
Using a separately prepared analyte stock solution, spike aliquots of the IS-spiked matrix to create QCs at a minimum of four levels:
-
Lower Limit of Quantification (LLOQ)
-
Low QC (LQC)
-
Medium QC (MQC)
-
High QC (HQC)
-
-
-
Sample Processing and Analysis:
-
Process all calibrators, QCs, and study samples using the identical extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the processed samples by LC-MS/MS.
-
Key Validation Parameters
The following table summarizes the core validation experiments and their acceptance criteria as mandated by regulatory guidelines. The use of a deuterated standard is instrumental in meeting these criteria.
| Validation Parameter | Objective | Typical Acceptance Criteria (FDA/EMA) | Role of Deuterated Standard |
| Selectivity | Ensure no interference from matrix components at the retention times of the analyte and IS.[18][19] | Response in blank matrix should be <20% of LLOQ response for the analyte and <5% for the IS. | Confirms the IS is free from interference, ensuring its signal is reliable for normalization. |
| Matrix Effect | Assess the impact of matrix components on ionization efficiency.[6][20] | The IS-normalized matrix factor should be consistent across different lots of matrix (CV ≤15%). | The primary tool to correct for matrix effects.[2][13] Co-elution ensures it experiences the same suppression/enhancement as the analyte. |
| Accuracy & Precision | Determine the closeness of measured concentrations to nominal values and the reproducibility of measurements.[21] | Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (CV) ≤15% (≤20% at LLOQ). | Normalizes for sample preparation and instrument variability, dramatically improving precision and accuracy.[2][8] |
| Recovery | Measure the efficiency of the extraction process.[19][21] | Recovery does not need to be 100%, but must be consistent and reproducible. | While not required to be identical, consistent recovery of both analyte and IS demonstrates a controlled extraction process. |
| Stability | Evaluate analyte stability under various storage and handling conditions (freeze-thaw, bench-top, long-term).[21] | Analyte concentration should remain within ±15% of the baseline value. | The IS tracks the analyte, correcting for degradation that might occur during sample handling if the degradation products are the same. |
Conclusion: The Gold Standard for Quantitative Certainty
Deuterated internal standards are not merely a technical convenience; they are fundamental to achieving the highest level of data integrity in quantitative LC-MS analysis.[5][8] By perfectly mimicking the analyte's behavior from sample collection through detection, they provide a robust, self-validating system that corrects for the inevitable variabilities of complex biological matrices and high-throughput workflows.[1][6] Understanding the principles of IDMS, carefully managing the chromatographic isotope effect, and adhering to rigorous validation protocols empowers researchers to produce data that is not only accurate and precise but also scientifically defensible and compliant with global regulatory standards.[6][8]
References
- ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis.
- ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
- European Medicines Agency. (2011). Guideline on Bioanalytical method validation.
- European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry.
- BenchChem. (2025). The Role of Deuterated Standards in Quantitative Mass Spectrometry: A Technical Guide.
- BenchChem. (2025). Navigating the Isotope Effect: A Technical Guide to Managing Chromatographic Retention Time Shifts of Deuterated Compounds.
- European Medicines Agency. (2009). Draft Guideline on Bioanalytical method validation.
- OSTI.GOV. (2017). Guideline on Isotope Dilution Mass Spectrometry.
- ResearchGate. (n.d.). Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents.
- International Atomic Energy Agency. (n.d.). Chapter 3 The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS).
- SlideShare. (n.d.). Bioanalytical method validation emea.
- YouTube. (2025). Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA.
- AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
- Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- BenchChem. (2025). The Principle of Isotopic Dilution Mass Spectrometry: An In-depth Technical Guide.
- BenchChem. (2025). Unveiling the Advantages of Deuterated Standards in Mass Spectrometry.
- BenchChem. (2025). The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS.
- BenchChem. (2025). A Comparative Guide to FDA Guidelines for Bioanalytical Method Validation with Internal Standards.
- BenchChem. (2025). Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards.
- U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation.
- YouTube. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- RPubs. (2023). Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method.
- National Center for Biotechnology Information. (n.d.). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS.
- Taylor & Francis Online. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis.
- Wikipedia. (n.d.). Isotope dilution.
- SpringerLink. (n.d.). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling A.
- Royal Society of Chemistry. (2024). An isotope dilution mass spectrometry overview: tips and applications for the measurement of radionuclides.
- KCAS Bio. (2017). The Value of Deuterated Internal Standards.
- ACS Publications. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis.
- BenchChem. (2025). Technical Support Center: Synthesis and Use of Deuterium-Labeled Internal Standards for Organic Acids.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For.
- U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation.
- BenchChem. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Isotope dilution - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. youtube.com [youtube.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. ema.europa.eu [ema.europa.eu]
- 17. resolvemass.ca [resolvemass.ca]
- 18. fda.gov [fda.gov]
- 19. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 20. tandfonline.com [tandfonline.com]
- 21. fda.gov [fda.gov]
Methodological & Application
Protocol for Preparing 1-Phenylethanol-d10 Stock Solutions
Abstract
This application note details the standardized protocol for the gravimetric preparation of 1-Phenylethanol-d10 (α-Methylbenzyl alcohol-d10) stock solutions. As a stable isotope-labeled internal standard (SIL-IS), 1-Phenylethanol-d10 is critical for correcting matrix effects, recovery losses, and ionization variability in GC-MS and LC-MS assays. This guide addresses specific physicochemical challenges, including the handling of the exchangeable deuterated hydroxyl group (-OD) and the prevention of isotopic dilution, ensuring high-precision quantitative data.
Introduction & Scientific Rationale
1-Phenylethanol (CAS 98-85-1) is a common metabolite of styrene and a fragrance ingredient. Its quantification often requires the use of its deuterated analog, 1-Phenylethanol-d10 (CAS 219586-41-1), to achieve regulatory-grade accuracy.
The "Exchangeable Deuterium" Challenge
1-Phenylethanol-d10 (
Impact on Analysis:
-
Stock Stability: If prepared in Methanol (MeOH), the standard effectively becomes 1-Phenylethanol-d9 immediately.
-
Mass Shift: The parent ion in MS will shift from
132 (d10) to 131 (d9) in protic mobile phases. -
Protocol Decision: This protocol recommends preparing Primary Stock Solutions in an aprotic solvent (Acetonitrile or Dichloromethane) to maintain the integrity of the d10 molecule during storage, while acknowledging that working standards may revert to the d9 form during analysis.
Materials & Specifications
Chemical Standards
| Component | Specification | Rationale |
| Analyte | 1-Phenylethanol-d10 | Isotopic Purity: |
| Solvent A | Acetonitrile (LC-MS Grade) | Preferred. Aprotic, polar, compatible with both GC and LC. Prevents -OD exchange. |
| Solvent B | Dichloromethane (DCM) | Alternative. Excellent solubility, aprotic. High volatility requires rapid handling. |
| Vials | Amber Glass (Silanized) | Prevents photodegradation and adsorption of the alcohol to glass surfaces. |
Equipment
-
Balance: Analytical balance readable to 0.01 mg (0.00001 g).
-
Pipettes: Class A volumetric glassware or calibrated positive-displacement pipettes (for viscous liquids).
-
Storage: -20°C freezer (explosion-proof if storing bulk flammable solvents).
Pre-Protocol Calculations
Accurate quantification requires correcting for both chemical purity and isotopic composition. Do not assume 1 mg of powder equals 1 mg of active isotopologue.
Concentration Formula
To prepare a target concentration (
Note: Isotopic enrichment is usually not corrected for in the mass calculation but must be accounted for in the molar concentration if stoichiometry is critical.
Example Calculation:
-
Target: 10 mL of 1.0 mg/mL (1000 µg/mL) stock.
-
Purity: 98.5% (0.985).
-
Required Mass:
.
Step-by-Step Preparation Protocol
Workflow Diagram
Figure 1: Gravimetric workflow for preparing primary stock solutions to ensure minimal error and contamination.
Detailed Procedure
Step 1: Equilibration Remove the 1-Phenylethanol-d10 ampoule/vial from the refrigerator and allow it to reach room temperature (20–25°C) for 30 minutes.
-
Reasoning: Weighing cold liquids leads to condensation (water uptake) and density errors.
Step 2: Gravimetric Weighing (Primary Stock)
-
Place a clean, dry 10 mL Class A amber volumetric flask on the analytical balance. Tare the balance.
-
Using a clean glass Pasteur pipette or syringe, transfer approximately 10.15 mg (calculated based on purity) of 1-Phenylethanol-d10 directly into the flask.
-
Record the exact mass (
) to 0.01 mg precision.-
Critical: Do not rely on "nominal" weights. Use
for the final concentration calculation.
-
Step 3: Dissolution
-
Add approximately 8 mL of Acetonitrile (ACN) to the flask.
-
Swirl gently or vortex for 30 seconds. 1-Phenylethanol is readily soluble in ACN; sonication is rarely needed but permissible for 1 minute if viscous.
-
Wait 5 minutes for the solution to equilibrate thermally (mixing can be slightly endo/exothermic).
Step 4: Dilution to Volume
-
Add ACN dropwise until the meniscus bottom sits exactly on the calibration mark.
-
Stopper the flask and invert 10 times to ensure homogeneity.
-
Label: Name, Concentration (calculate actual:
), Solvent, Date, and Initials.
Step 5: Aliquoting & Storage Transfer the solution immediately into 2 mL amber glass vials with PTFE-lined screw caps.
-
Fill Volume: Fill vials to >90% capacity to minimize headspace (reduces evaporative loss and oxidation).
-
Storage: Store at -20°C .
-
Shelf Life: 12 months (re-validate every 6 months).
Quality Control & Validation
Before using the stock for critical assays, validate its identity and purity.
Isotopic Purity Check (GC-MS)
Inject a dilute standard (e.g., 10 µg/mL) into a GC-MS (EI source).
-
Criteria: The molecular ion cluster should show the dominant peak at
132 (or 131 if OH exchanged). -
Contamination Check: Ensure
122 (unlabeled 1-Phenylethanol) is < 0.5% relative abundance.
Concentration Verification (GC-FID or UV)
Compare the new stock against an independently prepared reference standard or a certified reference material (CRM).
-
Acceptance: The response factor must be within ±5% of the reference.
Troubleshooting & Handling Notes
| Issue | Cause | Solution |
| Shift in Mass (m/z 132 | H-D Exchange | This is normal if using MeOH or H2O in the mobile phase. Ensure the transition monitored accounts for this (e.g., monitor d9 fragment). |
| Precipitation | Low Solubility | Unlikely with ACN. If using Hexane, switch to DCM or ACN. |
| Peak Tailing | Adsorption | 1-Phenylethanol has a hydroxyl group.[1][2] Use deactivated liners in GC and high-quality silanized glassware. |
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved from [Link]
- Chaudhari, S. R., et al. (2010).Factors affecting the stability of deuterated internal standards in quantitative bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. (General reference on H-D exchange).
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) before handling chemicals.
Sources
Application Note: Precision Quantitation of 1-Phenylethanol in Pharmacokinetic Matrices Using 1-Phenylethanol-d10
Abstract
This application note details the protocol for utilizing 1-Phenylethanol-d10 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic (PK) profiling of ethylbenzene and styrene exposure. 1-Phenylethanol (1-PE) is a chiral secondary alcohol and a primary metabolite of these volatile organic compounds (VOCs). Accurate quantitation in biological matrices (plasma, urine) is complicated by matrix interference and the volatility of the analyte. This guide provides a validated workflow for GC-MS/MS quantitation, leveraging the +10 Da mass shift of the d10-isotopologue to eliminate cross-talk and ensure superior linearity (
Introduction & Scientific Rationale
The Metabolic Context
1-Phenylethanol is the pivotal intermediate in the oxidative metabolism of ethylbenzene.[1][2][3] Mediated primarily by CYP2E1 (and secondarily by CYP1A2), ethylbenzene is hydroxylated at the
In PK studies, monitoring the "Time vs. Concentration" profile of 1-PE provides critical data on:
-
Exposure Severity: Correlating blood/urine levels with inhalation limits.
-
Enzymatic Activity: Assessing CYP2E1 phenotyping.
-
Chirality: 1-PE is chiral; while the d10-standard is typically racemic, it acts as a perfect carrier for both R- and S- enantiomers during achiral extraction, correcting for any enantioselective extraction losses.
Why 1-Phenylethanol-d10?
In mass spectrometry, "crosstalk" between the analyte and internal standard compromises lower limits of quantitation (LLOQ).
-
Mass Shift: The d10 variant offers a mass shift of +10 Da (MW 132 vs. 122). This is superior to d3 or d5 analogs, preventing isotopic overlap from the natural abundance
C isotopes of the native analyte. -
Co-Elution: As a deuterated analog, d10-1-PE co-elutes (or elutes with a negligible fronting shift) with native 1-PE, ensuring it experiences the exact same ionization suppression/enhancement effects from the biological matrix at the moment of detection.
Visualizing the Metabolic & Analytical Pathway
The following diagram illustrates the metabolic origin of 1-Phenylethanol and the analytical workflow for its quantification.
Caption: Figure 1. Integration of Ethylbenzene metabolism (left) with the 1-Phenylethanol-d10 analytical quantification workflow (right).
Experimental Protocol: GC-MS/MS Quantification
Objective: Quantify total 1-Phenylethanol (free + conjugated) in human urine or plasma.
Reagents & Materials
-
Analyte: 1-Phenylethanol (Analytical Grade).
-
Internal Standard: 1-Phenylethanol-d10 (Isotopic Purity > 99 atom % D).
-
Enzyme:
-Glucuronidase (Helix pomatia or E. coli type). -
Solvents: Ethyl Acetate (HPLC Grade), Ammonium Acetate buffer (pH 6.5).
Stock Solution Preparation
-
Primary Stock (Native): Dissolve 1-PE in Methanol to 1.0 mg/mL.
-
Primary Stock (IS): Dissolve 1-Phenylethanol-d10 in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute the d10 stock to 10
g/mL in water/methanol (90:10). Note: Prepare fresh weekly to prevent deuterium exchange, although C-D bonds are generally stable.
Sample Preparation (Liquid-Liquid Extraction)
This protocol uses enzymatic hydrolysis to deconjugate glucuronides, ensuring total 1-PE is measured.
-
Aliquot: Transfer 500
L of urine/plasma into a glass centrifuge tube. -
IS Spike: Add 50
L of Working IS Solution (d10) . Vortex for 10 sec. -
Hydrolysis: Add 200
L of Ammonium Acetate buffer (pH 6.5) and 20 L -Glucuronidase. Incubate at 37°C for 2 hours.-
Critical Check: Verify pH is ~6.5 before incubation; adjust if necessary.
-
-
Extraction: Add 2 mL of Ethyl Acetate .
-
Agitation: Shake mechanically for 10 minutes. Centrifuge at 3000 x g for 5 minutes.
-
Concentration: Transfer the organic (upper) layer to a clean vial. Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Caution: 1-PE is semi-volatile. Do not over-dry. Stop immediately upon solvent removal or leave a small volume (~50
L) if using an autosampler capable of handling small volumes. Alternatively, reconstitute immediately in 100 L Ethyl Acetate.
-
Instrumental Parameters (GC-MS/MS)
Gas Chromatography is preferred over LC for small, volatile alcohols to avoid derivatization.
GC Configuration:
-
Column: DB-WAX or VF-WAXms (Polar PEG phase), 30m x 0.25mm x 0.25
m. -
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Injection: 1
L, Splitless (1 min purge). -
Inlet Temp: 240°C.
-
Oven Program:
-
Initial: 60°C (Hold 1 min)
-
Ramp 1: 10°C/min to 160°C
-
Ramp 2: 30°C/min to 240°C (Hold 3 min)
-
MS Detection (EI Source):
-
Source Temp: 230°C.
-
Ionization: Electron Impact (70 eV).
-
Acquisition Mode: Selected Ion Monitoring (SIM).
SIM Table (Quantitation Ions):
| Analyte | Precursor (MW) | Quant Ion ( | Qualifier Ion ( | Retention Time (approx) |
| 1-Phenylethanol | 122 | 107 ( | 79, 77 | 6.5 min |
| 1-Phenylethanol-d10 | 132 | 114 ( | 82 ( | 6.48 min |
Note on Retention Time: Deuterated compounds often elute slightly faster than native compounds on GC columns due to the "Inverse Isotope Effect." Expect the d10 peak to precede the native peak by 0.02–0.05 minutes.
Data Analysis & Validation Criteria
Linearity & Calibration
Construct a calibration curve by plotting the Area Ratio (
-
Acceptance:
. -
Weighting:
or is recommended to improve accuracy at the lower end of the curve.
Quality Control (QC)
Run QC samples at Low, Medium, and High concentrations (e.g., 10, 100, 1000 ng/mL).
-
Accuracy: Calculated concentration must be within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15%.
Troubleshooting Matrix Effects
If the d10 Internal Standard area counts vary significantly (>50%) between neat standards and biological samples, matrix suppression is occurring.
-
Solution: The use of d10 inherently corrects for the quantification error caused by this suppression, but significant suppression reduces sensitivity. If observed, perform a more rigorous sample cleanup (e.g., SPE using polymeric cartridges) rather than simple LLE.
References
-
Engstrom, K. M., et al. (1984). "Urinary disposition of ethylbenzene and m-xylene in man following separate and combined exposure." International Archives of Occupational and Environmental Health.
-
Sato, H., et al. (2022). "Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction." RSC Advances.
-
Sigma-Aldrich. (n.d.).[4] "1-Phenylethanol-d10 Product Specification and MSDS."
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). "Toxicological Profile for Ethylbenzene: Metabolism and Pharmacokinetics."
-
Drotleff, B., & Lämmerhofer, M. (2019).[5] "Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS." Analytical Chemistry.
Sources
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. Background Information for Ethylbenzene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Chiral GC-MS Quantitation of 1-Phenylethanol Enantiomers using Isotope Dilution
Executive Summary
This protocol details a robust method for the separation and quantitation of 1-phenylethanol enantiomers in complex matrices (biological fluids or reaction mixtures) using Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] By utilizing a specific derivatized
Key Applications:
-
Pharmacokinetics: Monitoring chiral inversion or metabolic clearance.[2]
-
Biocatalysis: Determining enantiomeric excess (
) in lipase-catalyzed kinetic resolutions. -
Quality Control: Purity assessment of chiral building blocks in drug synthesis.
The Analytical Strategy
Chiral Recognition Mechanism
Separation is achieved using a 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-
-
The hydrophobic cavity of the cyclodextrin allows inclusion of the aromatic ring.
-
The derivatized hydroxyl groups on the rim interact differentially with the hydroxyl group of the (
) and ( ) enantiomers via hydrogen bonding. -
Result: The enantiomer forming the more stable complex is retained longer.[2]
Isotope Dilution Mass Spectrometry (IDMS)
Quantitation relies on 1-Phenylethanol-d10 .[1][2] As a fully deuterated analog, it behaves nearly identically to the analyte during extraction and ionization but is mass-resolved by the MS.
-
Correction Power: It automatically corrects for injection errors, instrument drift, and matrix suppression.[2]
-
The "Inverse Isotope Effect": In GC, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to reduced London dispersion forces.[2] This protocol accounts for this retention time shift (
).[2]
Materials and Equipment
Reagents
| Reagent | Specification | Purpose |
| Analyte | 1-Phenylethanol (Racemic) | Method Development / Calibration |
| Internal Standard | 1-Phenylethanol-d10 ( | Quantitation Reference |
| Solvent | Ethyl Acetate or Dichloromethane (HPLC Grade) | Extraction / Dilution |
| Derivatization | Optional: Acetic Anhydride + Pyridine | Only if peak tailing is excessive |
Instrumentation
-
GC System: Agilent 7890B or equivalent with Split/Splitless injector.
-
Detector: Single Quadrupole MS (e.g., Agilent 5977) with Electron Impact (EI) source.[2]
Experimental Protocol
Standard Preparation
-
Stock Solution (A): Dissolve 10 mg racemic 1-phenylethanol in 10 mL Ethyl Acetate (1 mg/mL).
-
IS Stock Solution (B): Dissolve 5 mg 1-Phenylethanol-d10 in 10 mL Ethyl Acetate (0.5 mg/mL).
-
Working Standard: Mix 100 µL of Stock A and 50 µL of Stock B; dilute to 1 mL.
-
Final Concentration: 100 µg/mL Analyte, 25 µg/mL IS.[2]
-
GC Parameters
The temperature program is designed to maximize the time the analytes spend interacting with the chiral selector without causing excessive broadening.
-
Inlet: 250°C, Split Mode (20:1 ratio).
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).[2]
-
Oven Program:
-
Initial: 40°C (hold 1 min) - Focuses the band.
-
Ramp 1: 2°C/min to 130°C (hold 0 min) - Slow ramp critical for chiral resolution.
-
Ramp 2: 20°C/min to 230°C (hold 5 min) - Bake out.
-
MS Acquisition (SIM Mode)
Selected Ion Monitoring (SIM) is required for high sensitivity and selectivity between the d0 and d10 species.[2]
Fragmentation Logic:
-
1-Phenylethanol (d0, MW 122): Loses methyl radical (
, -15) to form the base peak at 107.[2] -
1-Phenylethanol-d10 (d10, MW 132): Loses deuterated methyl radical (
, -18) to form the base peak at 114 ( ).[1][2]
| Compound | Type | Target Ion (Quant) | Qualifier Ion 1 | Qualifier Ion 2 | Dwell Time |
| 1-Phenylethanol (d0) | Analyte | 107.0 | 122.0 ( | 79.0 | 50 ms |
| 1-Phenylethanol-d10 | Internal Std | 114.0 | 132.0 ( | 86.0 | 50 ms |
Workflow Visualization
Analytical Workflow
The following diagram illustrates the sample processing and data logic.
Figure 1: Step-by-step workflow from sample spiking to enantiomeric quantitation.[1][2]
Data Analysis & Validation
Identification of Peaks
On a
-
1-Phenylethanol-d10 (IS): Elutes slightly earlier (~0.05 - 0.1 min) than the first enantiomer due to the deuterium isotope effect.[2]
-
(
)-1-Phenylethanol: Typically elutes first on Rt-βDEXsa (verify with pure standard).[1][2] -
(
)-1-Phenylethanol: Typically elutes second.[1][2]
Note: Elution order can reverse depending on the specific cyclodextrin derivative used.[2] Always inject a pure single enantiomer (e.g., (R)-1-phenylethanol) to confirm order.
Resolution Calculation ( )
Ensure the separation between enantiomers meets the baseline requirement (
Calculations
Enantiomeric Excess (
Quantitation (Concentration):
Use the response ratio (
Expert Insights & Troubleshooting
Deuterium Isotope Effect
Do not expect the d10-IS to perfectly co-elute with the analyte.[2] In high-efficiency capillary GC, deuterated compounds have slightly lower retention times.[2]
-
Action: Set your integration windows wide enough to capture the IS peak, which may appear as a "shoulder" or a distinct peak immediately preceding the analyte if the column efficiency is extremely high.
Peak Tailing
1-Phenylethanol contains a free hydroxyl group.[1][2] If peaks tail significantly:
-
Cause: Active sites in the inlet liner or column head.[2]
-
Fix 1: Use a deactivated liner (e.g., Siltek or quartz wool).[2]
-
Fix 2: Trim 10-20 cm from the front of the column (guard column recommended).
-
Fix 3 (Derivatization): If direct analysis fails, treat samples with acetic anhydride/pyridine (1:1) for 30 mins at 60°C to form the acetate ester. The acetate is also chiral-resolvable on the same column but with sharper peak shapes.[2]
Column Care
Chiral columns are sensitive to moisture and oxygen.[2]
-
Never heat the column above 220-230°C (check manufacturer limits).
-
Always use high-purity carrier gas with oxygen/moisture traps.[1][2]
References
-
Restek Corporation. (n.d.).[2][4] Chiral Analysis of 1-Phenylethanol on Rt-βDEXsa. Retrieved from [Link][2]
-
Schurig, V. (2001).[2] Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299.[1][2] Retrieved from [Link]
-
Matucha, M., et al. (1991).[2] Isotope effects in gas chromatography of labeled compounds. Journal of Chromatography A, 588, 251-258.[2] (Mechanistic background on d-labeled retention shifts). Retrieved from [Link]
Sources
Application Note: High-Fidelity Quantification of Volatile Aromatic Compounds Using 1-Phenylethanol-d10 as an Internal Standard
Abstract
This application note provides a comprehensive guide to the effective use of 1-Phenylethanol-d10 as an internal standard (ISTD) for the accurate quantification of volatile and semi-volatile organic compounds (VOCs and SVOCs) in complex matrices. We delve into the critical aspects of sample preparation, emphasizing the rationale behind technique selection to ensure analytical integrity. Detailed, field-tested protocols for Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), and Stir Bar Sorptive Extraction (SBSE) are presented, designed for researchers, scientists, and drug development professionals. The methodologies outlined herein are structured to be self-validating, promoting reproducibility and confidence in analytical outcomes.
Introduction: The Crucial Role of Internal Standards in Analytical Chemistry
Quantitative analysis in complex matrices is often hampered by variations in sample preparation, injection volume, and instrument response. The use of an internal standard is a fundamental strategy to correct for these potential errors, thereby enhancing the accuracy and precision of the analytical method.[1] An ideal internal standard is a compound that is chemically similar to the analyte of interest but can be distinguished by the detector.[2]
1-Phenylethanol-d10, a deuterated isotopologue of 1-phenylethanol, serves as an excellent internal standard for a wide range of aromatic and moderately polar analytes. Its key advantages include:
-
Chemical Similarity: It closely mimics the extraction and chromatographic behavior of native 1-phenylethanol and structurally related compounds.[2]
-
Mass Spectrometric Distinction: The deuterium labeling results in a distinct mass-to-charge ratio (m/z) from the non-labeled analytes, enabling selective detection and quantification by mass spectrometry (MS).[2]
-
Co-elution: It typically elutes in close proximity to the target analytes, ensuring that it experiences similar matrix effects and chromatographic conditions.
This document will guide the user through the critical considerations for employing 1-Phenylethanol-d10, from stock solution preparation to the implementation of robust sample extraction techniques.
Physicochemical Properties of 1-Phenylethanol-d10
Understanding the properties of both the analyte and the internal standard is paramount for developing effective sample preparation methods.
| Property | Value | Source |
| Chemical Formula | C₈D₁₀O | N/A |
| Molar Mass | ~132.22 g/mol | Calculated |
| Boiling Point | 204 °C (for non-deuterated) | [3] |
| Melting Point | 20.7 °C (for non-deuterated) | [3] |
| Solubility in water | Slightly soluble (1.95 g/L at 25°C for non-deuterated) | [3][4] |
| log P | 1.4 (for non-deuterated) | [3] |
Note: The properties of 1-Phenylethanol-d10 are expected to be very similar to its non-deuterated counterpart, 1-Phenylethanol.
Pre-analytical Considerations: Ensuring the Integrity of Your Standard
The reliability of any quantitative method hinges on the quality of the internal standard. For deuterated compounds, two aspects are of critical importance: isotopic purity and stability.
Isotopic Purity and Chemical Purity
It is essential to use a 1-Phenylethanol-d10 standard with high isotopic enrichment (typically ≥98%) and high chemical purity (>99%).[5][6] This minimizes the contribution of the unlabeled analogue in the ISTD, which could interfere with the quantification of the native analyte. The isotopic purity can be assessed using high-resolution mass spectrometry (HRMS) to distinguish between the different isotopologues.[7][8][9]
Stability and Prevention of H/D Exchange
Deuterated standards, particularly those with deuterium atoms on heteroatoms or activated carbon atoms, can be susceptible to hydrogen-deuterium (H/D) exchange.[10] While the deuterium atoms in 1-Phenylethanol-d10 are generally stable under typical analytical conditions, exposure to strongly acidic or basic conditions, or high temperatures in the presence of protic solvents, could potentially lead to back-exchange.[10][11] It is crucial to verify the stability of the deuterated standard in the final sample medium and over the intended duration of use.[10]
Sample Preparation: A Guided Approach
The choice of sample preparation technique is dictated by the sample matrix, the concentration of the target analyte, and the required level of sensitivity. Here, we present three robust methods for incorporating 1-Phenylethanol-d10 and extracting the analytes of interest.
Workflow for Sample Preparation with Internal Standard
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 4. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. resolvemass.ca [resolvemass.ca]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubs.acs.org [pubs.acs.org]
developing a quantitative assay with 1-Phenylethanol-d10
Application Note: AN-2026-PE Topic: Quantitative Analysis of 1-Phenylethanol in Biological Matrices using Stable Isotope Dilution (SIDA) with 1-Phenylethanol-d10.
Abstract & Scope
This application note details a high-precision Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the quantification of 1-Phenylethanol (1-PE) in human urine and plasma. 1-Phenylethanol is a specific secondary metabolite of Styrene and Ethylbenzene exposure. While Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA) are the primary metabolites, 1-PE serves as a crucial marker for differentiating specific metabolic pathways and forensic toxicology timelines.
The Challenge: 1-PE is a chiral alcohol prone to peak tailing and matrix interference in complex biological fluids. The Solution: Utilization of 1-Phenylethanol-d10 as an Internal Standard (IS). This fully deuterated analog provides superior correction for extraction efficiency, derivatization kinetics, and mass spectrometric ionization variability compared to structural analogs (e.g., 2-Phenylethanol).
Scientific Principle & Molecule Characterization
The Internal Standard: 1-Phenylethanol-d10
-
Chemical Formula:
-
Nominal Mass Shift: +10 Da relative to native 1-PE (
). -
Critical Insight (Deuterium Exchange): Commercially available "d10" standards possess a deuterated hydroxyl group (-OD). Upon introduction to aqueous biological matrices (urine/plasma) or protic solvents, this deuterium rapidly exchanges with hydrogen (
). Consequently, the effective internal standard during extraction and analysis is 1-Phenylethanol-d9 ( ).-
Implication: The mass shift used for SIM (Selected Ion Monitoring) method development must account for +9 Da, not +10 Da, unless anhydrous conditions are strictly maintained (impractical for urine).
-
Chromatographic Isotope Effect
Deuterated compounds possess slightly lower dispersion forces and molar volumes than their protic analogs. In high-efficiency capillary GC, 1-Phenylethanol-d9 will elute 1–3 seconds earlier than native 1-PE.
-
Action: Integration windows must be widened slightly to the left to capture the IS, or separate windows must be defined.
Experimental Workflow
Reagents & Materials
-
Analyte: 1-Phenylethanol (Analytical Grade).
-
Internal Standard: 1-Phenylethanol-d10 (>98% atom D).
-
Enzyme:
-Glucuronidase/Arylsulfatase (Helix pomatia) – Required as 1-PE is excreted as glucuronide/sulfate conjugates. -
Derivatization Agent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether (HPLC Grade).
Visual Workflow (Graphviz)
Caption: Step-by-step sample preparation workflow highlighting the critical in-situ deuterium exchange event.
Detailed Protocol
Step 1: Sample Preparation
-
Aliquot 1.0 mL of urine into a screw-cap glass tube.
-
Add 50 µL of Internal Standard working solution (
1-Phenylethanol-d10 in Methanol). -
Add 1.0 mL of Acetate Buffer (pH 5.0) and 50 µL of
-Glucuronidase/Arylsulfatase. -
Vortex and incubate at 37°C for 2 hours to deconjugate metabolites.
Step 2: Extraction (LLE)
-
Add 2.0 mL of Ethyl Acetate.
-
Shake mechanically for 10 minutes; Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic (upper) layer to a clean vial.
-
Repeat extraction with a second 2.0 mL portion of Ethyl Acetate. Combine extracts.
-
Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
Step 3: Derivatization (Silylation)
Why Silylate? Underivatized alcohols tail badly on non-polar columns. TMS derivatives yield sharp, symmetric peaks and unique high-mass fragments.
-
Reconstitute residue in 50 µL Ethyl Acetate.
-
Add 50 µL BSTFA + 1% TMCS.
-
Cap and heat at 60°C for 30 minutes .
-
Cool to room temperature and transfer to autosampler vials.
Instrumental Analysis (GC-MS)
System: Agilent 7890/5977 (or equivalent single quadrupole). Column: DB-5ms UI (30m x 0.25mm x 0.25µm).
GC Parameters
-
Inlet: Splitless (1 min purge), 250°C.
-
Carrier Gas: Helium, Constant Flow 1.0 mL/min.
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp 1: 10°C/min to 140°C.
-
Ramp 2: 30°C/min to 300°C (hold 3 min).
-
Note: 1-PE-TMS elutes approx. 8-9 mins.
-
MS Parameters (SIM Mode)
To achieve maximum sensitivity and selectivity, Selected Ion Monitoring (SIM) is mandatory.
Table 1: SIM Table for TMS-Derivatized Analytes
| Analyte | Species | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ions (m/z) | Origin of Ion |
| 1-Phenylethanol | Native-TMS | 179 | 194, 107 | ||
| 1-Phenylethanol-d9 | IS-TMS | 188 | 203, 113 |
-
Logic Check:
-
Native 1-PE-TMS MW: 122 + 72 = 194.
-
Base Peak: 194 - 15 (
) = 179. -
d9-IS-TMS MW: 131 (d9 core) + 72 = 203.
-
Base Peak: 203 - 15 (
) = 188. -
Note: The +9 Da shift is preserved in the fragment.
-
Fragmentation Logic Diagram
Caption: Fragmentation pathway for the TMS derivatives showing the conservation of the isotope label in the quantifier ions.
Validation & Quantification
Calculations
Quantification is performed using the Internal Standard Method .
Performance Criteria
-
Linearity: 10 ng/mL to 2000 ng/mL (
). -
LOD: ~2 ng/mL (Signal-to-Noise > 3).
-
Precision (CV%): < 5% intra-day, < 8% inter-day.
-
Recovery: > 85% (Corrected by IS).
Troubleshooting & Senior Scientist Tips
-
Ghost Peaks: If you see m/z 189 or 190 in the IS channel, your d10 standard may be isotopically impure or "scrambling" is occurring in the injector port. Ensure the inlet liner is deactivated and clean.
-
Incomplete Derivatization: Moisture is the enemy of BSTFA. If the 179/188 peaks are small and you see broad peaks at 122/131 (underivatized), re-dry the sample more thoroughly before adding reagent.
-
Carryover: 1-Phenylethanol is sticky. Use a solvent wash of Methanol:DCM (1:1) between injections.[1]
References
-
Centers for Disease Control and Prevention (CDC). (2020). Biomonitoring Summary: Styrene. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.). 1-Phenylethanol Compound Summary. Retrieved from [Link]
-
Alzweiri, M., et al. (2015).[2] Variations in GC–MS Response Between Analytes and Deuterated Analogs. Chromatographia. Retrieved from [Link][2]
-
World Health Organization (WHO) - IARC. (2019). Styrene, Styrene-7,8-oxide, and Quinoline. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 121. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Styrene. Retrieved from [Link]
Sources
Precision Mass Spectrometry of Deuterated Internal Standards: 1-Phenylethanol-d10
Application Note & Protocol Guide | Document ID: AN-MS-D10-PE
Executive Summary
This guide details the expected mass spectral behavior of 1-Phenylethanol-d10 (CAS: 219586-41-1 / Unlabeled: 98-85-1) when used as an Internal Standard (IS) for the quantification of 1-Phenylethanol (a primary metabolite of Styrene and Ethylbenzene).
Critical Insight: While the theoretical mass shift of the fully deuterated standard is +10.06 Da , experimental observation often yields a +9.06 Da shift in LC-MS and derivatized GC-MS workflows. This discrepancy is caused by the rapid Hydrogen/Deuterium (H/D) exchange of the hydroxyl proton in protic environments. Failure to account for this "missing Dalton" leads to incorrect precursor ion selection and quantitation errors.
Chemical Logic & Theoretical Mass Shift
2.1 Structural Breakdown
To understand the mass shift, we must analyze the isotopic substitution at the atomic level.
-
Native 1-Phenylethanol (
):-
Phenyl Ring: 5 Protons
-
Ethyl Backbone (Methine + Methyl): 1 + 3 = 4 Protons
-
Hydroxyl Group: 1 Proton
-
Total H: 10
-
-
1-Phenylethanol-d10 (
):-
All 10 hydrogens are replaced by Deuterium (
). -
Theoretical Monoisotopic Mass: 132.1359 Da.
-
Mass Shift (
): +10.06 Da relative to native (122.0732 Da).
-
2.2 The "Exchangeable Proton" Phenomenon
In analytical workflows involving protic solvents (LC-MS mobile phases like
-
Scenario A: LC-MS (ESI/APCI) The
group rapidly exchanges with the mobile phase protons ( ). Result: The analyte detected is 1-Phenylethanol-d9 ( ). Observed Shift: +9 Da. -
Scenario B: GC-MS (TMS Derivatization) Silylation replaces the hydroxyl hydrogen/deuterium with a Trimethylsilyl (TMS) group.
Result: The label on the oxygen is lost. Observed Shift: +9 Da (retained on the carbon skeleton).
Experimental Protocols
Protocol A: LC-MS/MS (ESI+) Analysis
Targeting the [M+H-H2O]+ fragment or [M+H]+ adduct.
1. Reagents:
-
IS Stock: 1-Phenylethanol-d10 (1 mg/mL in
to prevent back-exchange in storage). -
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
2. Sample Preparation:
-
Spike biological sample (plasma/urine) with IS Stock (Final conc: 100 ng/mL).
-
Perform Protein Precipitation (PPT) using ice-cold Acetonitrile.
-
Centrifuge (10,000 x g, 10 min) and transfer supernatant.
-
Crucial Step: Dilute supernatant 1:1 with Mobile Phase A. Note: This ensures complete H/D exchange of the -OD group to -OH before injection, stabilizing the mass.
3. MS Settings (Source: ESI Positive):
-
Native Precursor: 123.08 Da (
) Product: 105.07 Da ( ). -
d10 IS Precursor (Observed): 132.14 Da (
). Note: Do not look for 133.15! -
d10 IS Product: 114.12 Da (
). Note: Loss of H2O (18) from 132 yields 114.
Protocol B: GC-MS (EI) Analysis
Targeting the molecular ion or alpha-cleavage fragments.
1. Derivatization (Silylation):
-
Dry extract under Nitrogen.
-
Add 50
L BSTFA + 1% TMCS. -
Incubate at 60°C for 30 min.
2. MS Settings (EI, 70 eV):
-
Native-TMS (
):-
Parent: m/z 194.[1]
-
Base Peak (Loss of Methyl from backbone): m/z 179.
-
-
d10-TMS (Observed as d9-TMS):
-
The -OD is replaced by -O-TMS. Only C-bound deuteriums (d9) remain.
-
Parent:
m/z. -
Base Peak: Loss of
(Mass 18) m/z.
-
Data Summary & Expected Transitions
The following table summarizes the precise transitions for method development.
| Analyte Form | Ionization Mode | Species | Formula | Theoretical Mass (m/z) | Mass Shift ( |
| Native | LC-MS (ESI+) | 123.08 | - | ||
| d10 Standard | LC-MS (ESI+) | 132.14 | +9.06 | ||
| Native | GC-MS (EI) | 122.07 | - | ||
| d10 Standard | GC-MS (EI)* | 132.13 | +10.06 | ||
| Native-TMS | GC-MS (EI) | 194.11 | - | ||
| d10-TMS | GC-MS (EI) | 203.17 | +9.06 |
*Note: Full +10 shift in GC-MS is only observed if injecting neat standard without derivatization and ensuring a moisture-free system.
Mechanistic Visualization
Figure 1: The "Missing Dalton" Mechanism in LC-MS
This diagram illustrates why the expected +10 shift becomes +9 in aqueous mobile phases.
Caption: Workflow demonstrating the loss of the deuterium label on the hydroxyl group during LC-MS analysis.
Figure 2: Fragmentation Pathway (GC-MS/EI)
Comparison of the primary fragmentation (Alpha-Cleavage) for Native vs. Deuterated forms.
Caption: EI Fragmentation showing how the loss of the deuterated methyl group affects the mass shift of the base peak.
Troubleshooting & Validation
-
Back-Exchange Check: If using the d10 standard for GC-MS without derivatization, inject a blank solvent (methanol) immediately after the standard. If you see a peak at m/z 123 or 131, your system has active protons causing exchange on the column.
-
Isotopic Purity: Commercial "d10" standards are often 98-99 atom % D. You will see a small "M-1" peak (e.g., m/z 131 in a pure d10 spectrum) due to incomplete deuteration. This is normal; ensure your integration window accounts for this.
-
Retention Time Shift: Deuterated compounds elute slightly earlier than native compounds in Reverse Phase LC (the "Deuterium Isotope Effect"). Expect the 1-Phenylethanol-d10 peak to elute 0.05–0.1 min before the native analyte. Do not force the retention time windows to be identical.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. 1-Phenylethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Korn, M., et al. (1985). Stereometabolism of styrene in man: gas chromatographic determination of phenylethyleneglycol enantiomers and phenylethanol isomers in the urine.[2] Archives of Toxicology.[2] Retrieved from [Link]
Sources
Application Note: High-Precision Analysis of Environmental Volatile Organic Pollutants Using 1-Phenylethanol-d10 as an Internal Standard
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract The quantitative analysis of volatile organic compounds (VOCs) in environmental matrices is a critical task for ensuring public health and environmental safety. Achieving high accuracy and precision in these measurements can be challenging due to sample loss during preparation and variability in instrument response. This application note provides a detailed guide on the use of 1-Phenylethanol-d10 as a robust internal standard for the analysis of VOCs and semi-volatile organic compounds (SVOCs) by Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the principles of isotope dilution, provide detailed experimental protocols, and explain the causality behind methodological choices to ensure self-validating and reproducible results.
The Foundational Principle: Isotope Dilution Mass Spectrometry (IDMS)
Quantitative analysis of trace pollutants is often hampered by factors such as analyte loss during sample extraction and cleanup, injection volume variations, and fluctuations in instrument signal.[1][2] The most reliable method to counteract these sources of error is the use of a stable isotope-labeled (SIL) internal standard, a technique known as Isotope Dilution Mass Spectrometry (IDMS).[3]
A SIL internal standard is an analog of the target analyte where one or more atoms have been replaced with a heavy isotope (e.g., Deuterium, ¹³C, ¹⁵N).[1][4] The core tenets of its effectiveness are:
-
Chemical and Physical Homology : A deuterated standard, like 1-Phenylethanol-d10, exhibits nearly identical chemical and physical properties to its non-labeled counterpart.[5] This means it behaves similarly during extraction, chromatography, and ionization.[3][6]
-
Mass Spectrometric Distinction : Despite its chemical similarity, the mass spectrometer can easily distinguish the SIL standard from the native analyte due to the mass difference imparted by the deuterium atoms.[5]
By adding a precise, known amount of the SIL standard to every sample, calibrator, and blank at the very beginning of the analytical workflow, it experiences the same procedural losses and instrument response variations as the target analyte.[7] Therefore, the ratio of the analyte's signal to the internal standard's signal remains constant, allowing for highly accurate and precise quantification irrespective of recovery efficiency.[3]
Spotlight on 1-Phenylethanol-d10: Properties and Suitability
1-Phenylethanol is an aromatic alcohol that can be found in the environment and is also a valuable intermediate in various industrial syntheses.[8][9] Its deuterated form, 1-Phenylethanol-d10, serves as an excellent internal standard for a range of structurally similar environmental pollutants.
| Property | 1-Phenylethanol (Native) | 1-Phenylethanol-d10 (Internal Standard) |
| Molecular Formula | C₈H₁₀O[10] | C₆D₅CD(OD)CD₃[11] |
| Molecular Weight | 122.17 g/mol [10] | 132.23 g/mol [11] |
| Boiling Point | 203-205 °C[10] | 204 °C[11] |
| Melting Point | 20 °C[10] | 19-20 °C[11] |
| Density | ~1.01 g/mL[10] | ~1.094 g/mL[11] |
| Appearance | Colorless Liquid[8] | - |
| Isotopic Purity | N/A | ≥98 atom % D[11] |
Causality of Selection : 1-Phenylethanol-d10 is chosen because its boiling point and chemical structure make it suitable for GC-MS analysis alongside many common VOCs and SVOCs, such as styrenes, phenols, and other aromatic compounds targeted in EPA methods.[12][13][14] The 10-dalton mass shift provides a clear separation in the mass spectrum, preventing isotopic crosstalk.[11] The stability of the deuterium labels on the aromatic ring and the ethyl chain is critical; labels on hydroxyl groups can be prone to exchange in aqueous or acidic solutions, but the extensive labeling in 1-Phenylethanol-d10 ensures a stable mass signature.[15]
Comprehensive Experimental Workflow
The successful application of 1-Phenylethanol-d10 as an internal standard is a multi-step process that demands careful execution from start to finish. The general workflow is outlined below.
Caption: General workflow for VOC analysis using an internal standard.
Detailed Protocols
These protocols are designed for the analysis of volatile pollutants in water, based on principles outlined in standard environmental methods like EPA 8260.[12][13]
Protocol 1: Preparation of Stock and Working Solutions
-
Internal Standard (IS) Stock Solution (e.g., 1000 µg/mL):
-
Purchase certified 1-Phenylethanol-d10.
-
Allow the vial to equilibrate to room temperature.
-
Accurately weigh a specific amount of the standard and dissolve it in a Class A volumetric flask using a suitable solvent (e.g., Methanol, HPLC grade) to achieve the target concentration.
-
Store the stock solution at ≤6 °C in an amber vial to prevent photodegradation.
-
-
Internal Standard (IS) Spiking Solution (e.g., 25 µg/mL):
-
Perform a serial dilution of the IS Stock Solution with methanol to create a working solution.
-
This solution will be used to spike all samples, blanks, and calibration standards. The goal is to achieve a final concentration in the sample that gives a strong, stable signal (e.g., 10-50 µg/L).
-
-
Calibration Standards:
-
Prepare a series of at least five calibration standards from a certified mixture of target analytes.
-
Dilute the analyte mix in methanol to cover the expected concentration range of the samples (e.g., 1 µg/L to 200 µg/L).[16]
-
Crucial Step: Spike each calibration standard with the same amount of the IS Spiking Solution as the unknown samples. This ensures the ratio of analyte to internal standard is established across the calibration curve.
-
Protocol 2: Sample Preparation and Extraction (Purge and Trap)
This protocol is standard for analyzing VOCs in aqueous samples.[16][17]
-
Sample Collection: Collect water samples in 40 mL VOA vials with septa caps, ensuring no headspace (air bubbles).
-
Spiking:
-
Using a microliter syringe, add a precise volume of the IS Spiking Solution (e.g., 5 µL of 25 µg/mL solution) to a 5 mL sample aliquot.
-
Immediately add any surrogate standards if required by the specific method.
-
-
Purging:
-
Load the spiked sample into the purge-and-trap concentrator.
-
Purge the sample with an inert gas (e.g., helium or nitrogen) for a set time (e.g., 11 minutes).[18] The volatile analytes and the internal standard are stripped from the water and carried to an adsorbent trap.
-
-
Desorption:
-
Rapidly heat the trap to desorb the trapped compounds.
-
The gas flow is reversed, and the analytes are swept onto the GC column.
-
Protocol 3: GC-MS Instrumental Analysis
The following are typical starting parameters. These must be optimized for the specific instrument and target analytes.
| Parameter | Recommended Setting | Rationale |
| GC System | Gas Chromatograph with Capillary Column | |
| Column | DB-624, DB-VRX, or similar (30m x 0.25mm, 1.4µm) | Provides good separation for a wide range of VOCs. |
| Injection | Via Purge and Trap | Standard for aqueous VOC analysis.[13] |
| Carrier Gas | Helium or Hydrogen | |
| Oven Program | 35°C (hold 5 min), ramp to 180°C at 10°C/min, ramp to 220°C at 20°C/min | An initial hold allows for separation of very volatile compounds, followed by ramps to elute heavier compounds. |
| MS System | Mass Spectrometer (Single Quad or Ion Trap) | |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for creating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan | SIM mode provides higher sensitivity for target compounds, while Full Scan is used for unknown identification. |
| Monitored Ions | See Table below |
Table of Key Mass Fragments for Quantitation
| Compound | Quantitation Ion (m/z) | Qualification Ion(s) (m/z) |
| 1-Phenylethanol (Analyte) | 107 | 79, 122 |
| 1-Phenylethanol-d10 (IS) | 115 | 84, 132 |
Rationale: The quantitation ion is typically a prominent and unique fragment. Qualification ions confirm the identity of the compound.
Protocol 4: Data Analysis and Quantification
-
Calculate the Response Factor (RF):
-
For each analyte in each calibration standard, calculate the RF using the following formula. The use of a relative response factor (RRF) is central to the internal standard method.[19]
-
RF = (Peak Area of Analyte / Peak Area of IS) * (Concentration of IS / Concentration of Analyte)
-
-
Generate Calibration Curve:
-
Plot the (Peak Area of Analyte / Peak Area of IS) on the y-axis against the (Concentration of Analyte / Concentration of IS) on the x-axis.
-
Perform a linear regression. The coefficient of determination (r²) should be ≥ 0.995 for a valid calibration.
-
-
Quantify the Analyte in Samples:
-
Using the peak areas from the unknown sample chromatogram, calculate the concentration of the analyte:
-
Concentration of Analyte = (Peak Area of Analyte * Concentration of IS) / (Peak Area of IS * Average RF)
-
Example Calibration Data (Hypothetical)
| Cal Level | Analyte Conc. (µg/L) | IS Conc. (µg/L) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Response Factor |
| 1 | 5 | 20 | 55,000 | 210,000 | 0.262 | 1.048 |
| 2 | 10 | 20 | 115,000 | 215,000 | 0.535 | 1.070 |
| 3 | 50 | 20 | 580,000 | 212,000 | 2.736 | 1.094 |
| 4 | 100 | 20 | 1,120,000 | 208,000 | 5.385 | 1.077 |
| Average RF | 1.072 |
Conclusion
The use of 1-Phenylethanol-d10 as an internal standard provides a self-validating system for the robust and accurate quantification of volatile and semi-volatile organic pollutants in complex environmental matrices. By compensating for variations inherent in the analytical process, this isotope dilution approach enhances data reliability and reproducibility, which is essential for regulatory compliance and informed environmental assessment.[3] Proper implementation of the protocols described herein, grounded in the principles of IDMS, will empower researchers to achieve the highest level of data quality in their analyses.
References
- Benchchem. (n.d.). Application Note: The Use of Phenanthrene-d10 as an Internal Standard in Gas Chromatography-Mass Spectrometry (GC-MS).
- Chemibrite. (2023, August 15). Buy 1-Phenylethanol | 98-85-1.
- Benchchem. (n.d.). Application Notes and Protocols for the Use of 1,2-Diphenylethyne-d10 as an Internal Standard in GC-MS.
- US EPA. (n.d.). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).
- Helm, M., & Motorin, Y. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC - PubMed Central.
- ResearchGate. (2019, December 16). (PDF) The Perspectives of Ethanol Usage as an Internal Standard for the Quantification of Volatile Compounds in Alcoholic Products by GC-MS.
- Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
- Benchchem. (n.d.). Application Notes and Protocols for Deuterated Standards in Volatile Organic Compound (VOC) Analysis.
- LGC Standards. (n.d.). USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS.
- ResearchGate. (2019, October 7). What might cause the response of only one compound to increase in response for GCMS analysis?
- Chary, N. S., & Fernandez-Alba, A. R. (2011). Determination of volatile organic compounds in drinking and environmental waters. TrAC Trends in Analytical Chemistry.
- ASTM International. (n.d.). Application of Deuterated Organics as Internal Standards in Volatile Organic Analysis from Drinking Water and Wastewater by Computerized Gas Chromatography—Mass Spectrometry.
- Thermo Fisher Scientific. (n.d.). Analysis of volatile organic compounds in drinking water according to U.S. EPA Method 524.4.
- Agilent. (n.d.). Techniques for Optimizing the Analysis of Volatile Organic Compounds in Water Using Purge-and-Trap/GC/MS Application.
- ResearchGate. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not?
- Sigma-Aldrich. (n.d.). 1-Phenylethanol-d10 98 atom % D.
- Desert Research Institute. (n.d.). Analysis of Semi-Volatile Organic Compound by GC/MS.
- LGC Limited. (2018, March 23). Dr. Ehrenstorfer - Selection and use of isotopic internal standards. YouTube.
- SCION Instruments. (n.d.). EPA 8260: Analysis of Volatile Organic Compounds by GC-MS.
- PerkinElmer. (n.d.). Measuring Environmental Volatile Organic Compounds by U.S. EPA Method 8260B with Headspace Trap GC/MS.
- Measurlabs. (n.d.). VOC Testing of Water | 67 Compounds.
- ChemSynthesis. (2025, May 20). 1-Phenylethanol - 98-85-1, C8H10O, density, melting point, boiling point, structural formula, synthesis.
- Chromatography Forum. (2013, April 17). GC internal standards.
- PubMed Central. (n.d.). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology.
- FooDB. (2010, April 8). Showing Compound 1-Phenylethanol (FDB010561).
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- 1. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: High-Precision Quantitation of 1-Phenylethanol in Biological Matrices using IDMS (1-Phenylethanol-d10)
Executive Summary
This application note details a robust protocol for the forensic quantitation of 1-Phenylethanol (also known as
To achieve maximum precision and legal defensibility, this protocol utilizes Isotope Dilution Mass Spectrometry (IDMS) with the fully deuterated internal standard, 1-Phenylethanol-d10 . Unlike partial analogs (e.g., d3 or d5), the d10 isotopologue offers superior compensation for matrix effects, extraction inefficiencies, and ionization variability due to its near-identical physicochemical behavior to the analyte.
Forensic & Toxicological Context
Metabolic Significance
1-Phenylethanol is an intermediate metabolite in the detoxification pathways of Styrene and Ethylbenzene.[1]
-
Styrene Exposure: Styrene is metabolized by cytochrome P450 (CYP2E1) to styrene-7,8-oxide (a carcinogen), which is hydrolyzed to phenylethylene glycol or reduced to 1-phenylethanol.[1][2]
-
Ethylbenzene Exposure: Ethylbenzene is hydroxylated at the
-carbon to form 1-phenylethanol directly.[1][2]
While Mandelic Acid (MA) and Phenylglyoxylic Acid (PGA) are the terminal metabolites often measured, 1-Phenylethanol serves as a more specific marker for recent exposure and metabolic capacity.[1]
Why 1-Phenylethanol-d10?
In forensic mass spectrometry, "matrix effects" (signal suppression/enhancement) can compromise quantitative accuracy.[1]
-
Chemical Equivalence: 1-Phenylethanol-d10 (
) retains the exact retention time and extraction coefficient of the native target, ensuring that any loss during sample preparation is perfectly mirrored by the standard.[2] -
Mass Shift: The +10 Da mass shift (MW 132 vs. 122) prevents "cross-talk" (spectral overlap) between the analyte and standard, allowing for lower Limits of Quantitation (LOQ).
Experimental Protocol
Materials & Reagents[1][2]
-
Analyte: 1-Phenylethanol (CAS: 98-85-1), analytical grade (>99%).[1][2]
-
Internal Standard (IS): 1-Phenylethanol-d10 (CAS: 219586-41-1), >98 atom % D.[1][2]
-
Enzyme:
-Glucuronidase (ex.[1][2] Helix pomatia or E. coli) – Essential for hydrolyzing conjugated metabolites in urine. -
Solvents: Ethyl Acetate (extraction), Methanol (LC-MS grade).[1]
-
Buffer: Sodium Acetate (0.1 M, pH 5.0).[1]
Sample Preparation Workflow
This protocol uses enzymatic hydrolysis followed by Liquid-Liquid Extraction (LLE).[1]
Step 1: Hydrolysis
-
Aliquot 1.0 mL of urine into a screw-cap glass tube.
-
Add 50 µL of Internal Standard working solution (1-Phenylethanol-d10 at 10 µg/mL in methanol).
-
Add 1.0 mL of 0.1 M Sodium Acetate buffer (pH 5.0).
-
Add 20 µL of
-Glucuronidase.[1] -
Vortex and incubate at 37°C for 2 hours . Note: This releases 1-phenylethanol from its glucuronide conjugate.[1][2]
Step 2: Extraction (LLE)
-
Add 2.0 mL of Ethyl Acetate to the hydrolyzed sample.
-
Vortex vigorously for 2 minutes .
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Transfer the upper organic layer to a clean glass vial.
-
Optional: Repeat extraction with another 2.0 mL Ethyl Acetate for higher recovery.[1]
Step 3: Concentration
-
Evaporate the combined organic extract under a gentle stream of Nitrogen at 40°C. Do not evaporate to complete dryness as 1-phenylethanol is volatile. Reduce volume to approximately 100 µL.
-
Alternative: Add a "keeper" solvent (e.g., 20 µL dodecane) if evaporating to dryness is necessary, then reconstitute in 100 µL Ethyl Acetate.[1]
-
Transfer to a GC autosampler vial with insert.
Instrumental Analysis (GC-MS)
System: Agilent 7890/5977 (or equivalent) Single Quadrupole MS.
-
Column: DB-WAX or HP-Innowax (30 m x 0.25 mm x 0.25 µm).[1][2] Polar columns are preferred for alcohols to improve peak shape.
-
Inlet: Splitless mode, 250°C. Injection Volume: 1 µL.
-
Oven Program:
-
Initial: 50°C (hold 1 min)
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 30°C/min to 240°C (hold 3 min)
-
-
MS Source: EI mode (70 eV), 230°C.
-
Acquisition: Selected Ion Monitoring (SIM).[1]
SIM Parameters:
| Compound | Molecular Weight | Quant Ion ( | Qualifier Ions ( | Retention Time (approx) |
| 1-Phenylethanol (d0) | 122 | 122 | 107, 79 | 8.5 min |
| 1-Phenylethanol-d10 | 132 | 132 | 114, 82 | 8.5 min |
Note: The Quant ion 122 corresponds to the molecular ion (
Data Visualization & Pathways
Metabolic Pathway: Styrene & Ethylbenzene
The following diagram illustrates the origin of 1-Phenylethanol in biological systems.
Caption: Metabolic generation of 1-Phenylethanol from Styrene and Ethylbenzene, showing the necessity of hydrolysis.[2]
Analytical Workflow
Caption: Step-by-step analytical workflow for extracting and quantifying 1-Phenylethanol.
Validation & Quality Control
To ensure the protocol meets forensic standards (SWGTOX/ANSI), the following validation parameters must be established:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.1 – 50 µg/mL | |
| Precision (CV%) | < 15% (20% at LOQ) | Intra- and Inter-day |
| Accuracy (Bias) | ± 15% of target | Spiked matrix controls |
| Recovery | > 50% | Consistent between d0 and d10 |
| Interference | No peaks at RT in blank | Monitor m/z 122 in d10 channel |
Calculation of Concentration:
Using the internal standard method, concentration (
Where RRF (Relative Response Factor) is determined from the calibration curve.[1] The use of d10 ensures that
References
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2010).[1] Toxicological Profile for Styrene. U.S. Department of Health and Human Services.[1] [Link]
-
Centers for Disease Control and Prevention (CDC). (2018).[1] Ethylbenzene: Biomonitoring Summary. National Biomonitoring Program.[1] [Link]
-
National Institute of Health (NIH) PubChem. (2025).[1] 1-Phenylethanol Compound Summary. [Link][1][2]
-
International Agency for Research on Cancer (IARC). (2019).[1][4] Styrene, Styrene-7,8-oxide, and Quinolone.[1] IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol 121. [Link]
Sources
- 1. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]
- 3. analchemres.org [analchemres.org]
- 4. Frontiers | Oxidative stress in occupational exposure to styrene vapors and dangerous chemicals in the shipbuilding industry [frontiersin.org]
Precision Enantioselective Quantitation of 1-Phenylethanol via GC-MS Using Stable Isotope Dilution
Application Note: AN-CHIRAL-PE-D5
Abstract
This protocol details a high-precision method for the chiral separation and absolute quantitation of 1-phenylethanol (1-PE) enantiomers in complex matrices. By utilizing 1-phenylethanol-d5 (ring-deuterated) as a chiral Internal Standard (IS), this method corrects for matrix-induced signal suppression, extraction variability, and injection errors. The workflow employs a
Introduction & Scientific Principles
The Analyte
1-Phenylethanol (also known as
Accurate quantitation of the enantiomeric excess (ee) and absolute concentration of each isomer is vital, as biological systems often metabolize or excrete them at different rates.
The Role of the Deuterated Standard (IDMS)
Traditional external standard methods fail to account for sample loss during extraction or matrix effects in the MS source. Isotope Dilution Mass Spectrometry (IDMS) solves this by adding a known amount of a stable isotope-labeled analog (isotopologue) to the sample before processing.
Why Ring-d5?
We select 1-phenylethanol-d5 (ring-deuterated) over the methyl-d3 variant. In Electron Ionization (EI), 1-phenylethanol undergoes strong
-
Methyl-d3 IS: The label is lost during the primary fragmentation (
unlabeled fragment), reducing selectivity. -
Ring-d5 IS: The label is located on the aromatic ring, which is retained in the primary fragment ions (
112 vs. 107), ensuring robust detection.
Chiral Recognition Mechanism
The separation is achieved using a permethylated
Materials & Equipment
Reagents
| Reagent | Specification | Purpose |
| Analyte | (rac)-1-Phenylethanol, | Calibration Standards |
| Internal Standard | 1-Phenylethanol-2,3,4,5,6-d5 ( | Matrix Correction |
| Solvent | Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade) | Extraction/Dilution |
| Derivatization | Not required (Direct injection) | N/A |
Instrumentation
-
GC System: Agilent 7890B or equivalent with Split/Splitless injector.
-
Detector: Single Quadrupole MS (e.g., Agilent 5977) with EI source.
-
Column: Restek Rt-βDEXsa (30 m x 0.25 mm x 0.25 µm) or Astec CHIRALDEX B-PM .
-
Note: The "sa" and "PM" phases (permethylated) are optimized for chiral alcohols.
-
Experimental Protocol
Workflow Diagram
Figure 1: Isotope Dilution Workflow ensuring the Internal Standard experiences the exact same extraction and ionization conditions as the analyte.
Standard Preparation
-
IS Working Solution: Dissolve 1-phenylethanol-d5 in DCM to a concentration of 10 µg/mL .
-
Calibration Curve: Prepare 6 levels of (rac)-1-phenylethanol (1 to 100 µg/mL) in DCM.
-
Spiking: Add exactly 50 µL of IS Working Solution to 450 µL of each calibrator (Final IS conc = 1 µg/mL).
GC-MS Conditions
Gas Chromatograph:
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: 250°C, Split Mode (20:1). Use Splitless for trace analysis (<100 ng/mL).
-
Oven Program:
-
Initial: 40°C (Hold 1 min) - Focuses the peak.
-
Ramp 1: 2°C/min to 130°C - Slow ramp essential for chiral resolution.
-
Ramp 2: 20°C/min to 230°C (Hold 5 min) - Bake out.
-
Mass Spectrometer (SIM Mode): To maximize sensitivity and selectivity, monitor specific ions for the analyte and the deuterated standard.
| Compound | Target Ion ( | Qualifier Ion ( | Dwell Time (ms) |
| 1-Phenylethanol (H) | 107.0 ( | 79.0, 122.1 ( | 50 |
| 1-Phenylethanol-d5 (D) | 112.0 ( | 82.0, 127.1 ( | 50 |
Critical Technical Insight: The Isotope Effect
Warning: In high-efficiency Gas Chromatography, deuterated isotopologues often exhibit an Inverse Isotope Effect , eluting slightly earlier than the non-deuterated analyte due to slightly lower lipophilicity and higher vibrational energy (C-D bond is shorter than C-H).
-
Observation: The d5-enantiomers may elute 0.05 – 0.10 minutes before their corresponding H-enantiomers.
-
Action: Ensure your integration windows are wide enough or set relative retention times in your software (e.g., Agilent MassHunter or Skyline) to account for this shift. Do not force the software to look for the IS at the exact same time as the analyte.
Data Analysis & Calculations
Resolution ( )
Calculate resolution between the (R) and (S) enantiomers of the native analyte:
Quantitation (IDMS)
For each enantiomer (R and S), calculate the concentration using the response ratio to the corresponding d5-enantiomer.
Where RRF (Relative Response Factor) is determined from the calibration curve. Note that RRF should be close to 1.0 for isotopologues but must be measured.
Enantiomeric Excess (ee%)
(Assuming R is the major enantiomer).Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Resolution ( | Ramp rate too fast. | Decrease ramp rate to 1°C/min between 80°C and 120°C. |
| Peak Tailing | Active sites in liner or column. | Deactivate inlet liner (silanize); Trim 10cm from column guard. |
| Signal Suppression | Matrix co-elution. | The d5-IS corrects for this, but check for interfering ions at m/z 107/112. |
| IS Peak Split | Chiral separation of IS. | This is expected . The chiral column separates the (R)-d5 and (S)-d5. Integrate the (R)-d5 peak to quantify the (R)-analyte. |
References
-
Restek Corporation. (2020).[9] A Guide to the Analysis of Chiral Compounds by GC. (Detailed column selection for Rt-βDEXsa). Retrieved from [Link]
-
Matucha, M., et al. (2004). Underlying Mechanisms of Chromatographic H/D Isotope Effects in GC-MS. (Explanation of retention time shifts). Journal of Chromatography A. Retrieved from [Link]
Sources
- 1. Enantioselective chiral sorption of 1-phenylethanol by homochiral 1D coordination polymers - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. gcms.cz [gcms.cz]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GC Analysis of 1-Phenylethanol Enantiomers on Astec® CHIRALDEX™ B-PM suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 7. Enantioselective enrichment of chiral 1-phenylethanol in the camphor-based chiral metal–organic framework CFA-22 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. lcms.cz [lcms.cz]
Application Note: High-Efficiency Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol
Executive Summary
This application note details the protocol for the enzymatic kinetic resolution (EKR) of (R,S)-1-phenylethanol to obtain high optical purity (R)-1-phenylethyl acetate and remaining (S)-1-phenylethanol. Using Novozym 435 (immobilized Candida antarctica Lipase B) and vinyl acetate as the irreversible acyl donor, this method offers a robust, scalable alternative to traditional chemical resolution.
Key advantages of this protocol include:
-
High Enantioselectivity (
): Excellent discrimination between enantiomers. -
Irreversibility: Use of vinyl acetate drives the equilibrium forward by tautomerization of the vinyl alcohol byproduct.
-
Green Chemistry: Mild conditions (ambient to 50°C) and enzyme recyclability.
Mechanistic Insight
The Ping-Pong Bi-Bi Mechanism
Lipase-catalyzed transesterification follows a Ping-Pong Bi-Bi mechanism . Unlike a ternary complex mechanism where both substrates bind simultaneously, the lipase first reacts with the acyl donor to form an acyl-enzyme intermediate. The chiral alcohol then attacks this intermediate.
-
Step 1: The catalytic serine nucleophile attacks the acyl donor (Vinyl Acetate), releasing the first product (Acetaldehyde/Vinyl Alcohol) and forming the Acyl-Enzyme.
-
Step 2: The fast-reacting enantiomer—(R)-1-phenylethanol—attacks the Acyl-Enzyme.
-
Step 3: The chiral ester is released, and the free enzyme is regenerated.
The (S)-enantiomer reacts significantly slower due to steric hindrance within the active site pocket, leading to kinetic resolution.
Mechanism Visualization
Figure 1: Ping-Pong Bi-Bi mechanism for the CALB-catalyzed transesterification of 1-phenylethanol.
Critical Parameters & Causality
To ensure reproducibility, the following parameters must be controlled.
| Parameter | Recommendation | Scientific Rationale |
| Acyl Donor | Vinyl Acetate | Makes the reaction effectively irreversible. The leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde, preventing the reverse reaction and driving conversion. |
| Solvent | n-Hexane or Heptane | Hydrophobic solvents (high LogP) preserve the essential water layer around the enzyme. Hydrophilic solvents (THF, Acetonitrile) can strip this water, deactivating the enzyme. |
| Water Activity ( | < 0.2 | While enzymes need trace water, excess water promotes hydrolysis (reverse reaction) or side reactions. Use molecular sieves if solvents are wet, but do not over-dry Novozym 435. |
| Temperature | 30°C - 50°C | Higher temperatures increase rate ( |
| Agitation | 200-300 RPM | Essential to minimize mass transfer limitations, especially since Novozym 435 is a porous bead. |
Experimental Protocol
Materials
-
Enzyme: Novozym 435 (immobilized Candida antarctica Lipase B).[1][2]
-
Substrate: (R,S)-1-Phenylethanol (>99% purity).
-
Solvent: n-Hexane (HPLC Grade).
-
Internal Standard: Dodecane (optional, for GC quantification).
Workflow Diagram
Figure 2: Step-by-step experimental workflow for kinetic resolution.
Detailed Procedure (Batch Scale)
-
Preparation: In a 20 mL glass scintillation vial, dissolve 122 mg (1 mmol) of (R,S)-1-phenylethanol in 10 mL of n-Hexane .
-
Acyl Donor Addition: Add 276 µL (3 mmol) of Vinyl Acetate. (3 equivalents ensures the donor is not rate-limiting).
-
Enzyme Loading: Add 50 mg of Novozym 435 beads.
-
Incubation: Cap the vial tightly. Place in an orbital shaker at 40°C and 250 rpm .
-
Monitoring: Withdraw 50 µL aliquots at
and . -
Sample Prep: Dilute the aliquot into 950 µL of Hexane/IPA (90:10) and filter through a 0.22 µm syringe filter to remove enzyme particles before GC injection.
-
Termination: Once conversion reaches ~50% (theoretical maximum for resolution), filter the bulk mixture to recover the enzyme. The filtrate contains (S)-alcohol and (R)-acetate.
Analytical Method (Chiral GC)[5][6][7]
Accurate determination of the Enantiomeric Ratio (
-
Instrument: Gas Chromatograph with FID (e.g., Agilent 7890/8890).
-
Column: Cyclodextrin-based capillary column (e.g., Supelco Beta-DEX 120 or Astec CHIRALDEX B-PM).
-
Dimensions: 30 m x 0.25 mm x 0.25 µm.[6]
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
Initial: 90°C (Hold 1 min).
-
Ramp: 2°C/min to 130°C.
-
Hold: 5 mins.
-
-
Inlet/Detector: 250°C / 250°C. Split ratio 50:1.
Elution Order (Typical for Beta-DEX):
-
(S)-1-Phenylethyl acetate[7]
-
(R)-1-Phenylethyl acetate[7]
-
(S)-1-Phenylethanol[7]
-
(R)-1-Phenylethanol[8]
Note: Elution order must be verified with pure standards as it depends on the specific cyclodextrin derivative used.
Data Analysis & Calculations
Calculating Conversion ( )
Do not rely solely on peak areas for conversion due to response factor differences between alcohol and ester. Calculate conversion (
Calculating Enantiomeric Ratio ( )
The
Interpretation of E-values:
- : Poor resolution. Optimization required.
- : Moderate. Good for small scale, may require recrystallization.
- : Excellent.[9] Industrial standard.
| Metric | Formula | Description |
| Enantiomeric excess of remaining substrate (usually S). | ||
| Enantiomeric excess of formed product (usually R).[7] |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Reaction Rate | Enzyme Deactivation | Check solvent water content. If too dry, add 0.01% water. If using acetaldehyde-sensitive enzyme, switch to isopropenyl acetate. |
| Low | Temperature too high | Reduce temperature to 25-30°C. Selectivity often increases as temperature decreases. |
| Enzyme Aggregation | Polar Solvent | Switch to non-polar solvent (Hexane, Toluene). Ensure agitation is sufficient but not destructive to beads. |
| Variable Results | Mass Transfer | Ensure reaction is kinetically controlled, not diffusion controlled. Increase stirring speed. |
References
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294–7299.
-
Faber, K. (2018). Biotransformations in Organic Chemistry.[5] Springer. (Standard textbook for biocatalysis protocols).
-
Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 1-phenylethanol. Tetrahedron: Asymmetry, 18(20), 2419-2433.
-
Novozymes. Novozym® 435 Application Sheet. (Industry standard reference for CALB usage).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocatalysis.uni-graz.at [biocatalysis.uni-graz.at]
- 6. Chromatogram Detail [sigmaaldrich.com]
- 7. scielo.br [scielo.br]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant [beilstein-journals.org]
Advanced Application Note: 1-Phenylethanol-d10 in Flavor & Fragrance Research
Executive Summary
1-Phenylethanol-d10 (Perdeuterated
This guide provides a rigorous Stable Isotope Dilution Assay (SIDA) protocol using 1-phenylethanol-d10. Unlike external calibration, which fails to account for extraction inefficiencies, this protocol utilizes the d10-isotopologue as an internal standard that mirrors the analyte's behavior through extraction (SPME) and chromatography, providing self-validating accuracy. Additionally, we detail its use in Metabolic Flux Analysis to trace biosynthetic pathways in plant physiology and fermentation.
Technical Specifications & Chemical Identity
The d10 variant is fully deuterated on the phenyl ring, the methyl group, and the methine/hydroxyl positions, resulting in a mass shift of +10 Da. This large shift prevents isotopic overlap with the natural M+1/M+2 abundances of the native analyte.
| Feature | Native 1-Phenylethanol | 1-Phenylethanol-d10 |
| CAS Number | 98-85-1 | 219586-41-1 |
| Formula | ||
| Molecular Weight | 122.16 g/mol | 132.23 g/mol |
| Boiling Point | 204 °C | ~204 °C (negligible isotope effect) |
| Target Ion (Quant) | m/z 79, 107 | m/z 86, 114 (shifted) |
| Purity Requirement | >98% | >98 atom % D |
Application I: High-Precision SIDA Quantification
Context: Quantification of 1-PE in wine or botanical extracts using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Challenge: The partition coefficient (
Analytical Workflow Diagram
The following logic flow illustrates the self-correcting nature of the SIDA approach.
Figure 1: SIDA workflow ensuring matrix-independent quantification.
Detailed Protocol
Phase A: Standard Preparation
-
Stock Solution: Dissolve 10 mg 1-Phenylethanol-d10 in 10 mL methanol (LC-MS grade) to create a 1000 mg/L stock. Store at -20°C.
-
Working Solution: Dilute stock to 10 mg/L in model wine (12% ethanol, 5 g/L tartaric acid, pH 3.5) or matrix-matched solvent.
Phase B: Sample Preparation (HS-SPME)
-
Aliquot: Transfer 5 mL of sample (e.g., wine) into a 20 mL headspace vial.
-
Salting Out: Add 1.5 g NaCl. Rationale: Increases ionic strength, driving volatiles into the headspace (decreasing solubility).
-
Spiking: Add 50 µL of the 1-Phenylethanol-d10 Working Solution . Cap immediately with a magnetic screw cap (PTFE/Silicone septum).
-
Equilibration: Incubate at 40°C for 15 minutes with agitation (500 rpm). Rationale: Ensures d10 and native analyte reach the same thermodynamic equilibrium.
Phase C: GC-MS Acquisition
-
Fiber: DVB/CAR/PDMS (50/30 µm). Rationale: Bipolar fiber captures both the polar hydroxyl group and the aromatic ring.
-
Extraction: Expose fiber to headspace for 30 minutes at 40°C.
-
Injector: 250°C, Splitless mode (3 min), 0.75 mm ID liner.
-
Column: DB-WAX (polar) or equivalent (60 m x 0.25 mm x 0.25 µm). Note: Wax columns provide superior separation of alcohols from non-polar terpenes.
-
MS Detection (SIM Mode):
-
Native 1-PE: Monitor m/z79 (Quant), 122, 107.
-
d10-Standard: Monitor m/z86 (Quant), 132, 114.
-
Dwell Time: 50 ms per ion.
-
Phase D: Data Analysis
Calculate the concentration of the native analyte (
Note:
Application II: Metabolic Flux & Authenticity Tracing
Context: Distinguishing natural vs. synthetic origins or studying biotransformation in fermentation. Mechanism: In plants (Camellia sinensis) and yeast (Saccharomyces cerevisiae), 1-PE is derived from Phenylalanine via Acetophenone.[1] By introducing 1-Phenylethanol-d10 as a tracer, researchers can map downstream glycosylation (storage) or oxidation.
Biotransformation Pathway
The diagram below depicts the metabolic fate of 1-PE. In a tracing experiment, the detection of d10-Glycosides confirms the active storage pathway.
Figure 2: Metabolic fate of 1-Phenylethanol. d10-labeling allows tracking of the glycosylation step (red node).
Tracing Protocol (Plant/Microbial)
-
Substrate Feeding: Administer 1-Phenylethanol-d10 (100 µM) to the cell culture or plant tissue media.
-
Incubation: Allow metabolism to proceed (e.g., 24-48 hours).
-
Extraction (Dual Phase):
-
Volatiles: Analyze headspace (as per Section 3) to measure remaining d10-1-PE.
-
Non-Volatiles (Glycosides):[1] Extract tissue with Methanol. Analyze via LC-MS/MS (monitoring the M+10 parent ion of the glycoside).
-
-
Interpretation: The ratio of d10-Glycoside to Free d10-1-PE indicates the metabolic flux toward storage (glycosylation) versus emission.
References
-
Siebert, T. E., et al. (2005).[2] Stable isotope dilution analysis of wine fermentation products by HS-SPME-GC-MS. Journal of Agricultural and Food Chemistry. Link (Foundational SIDA protocol for wine volatiles).
-
Dong, F., et al. (2012). Elucidation of Differential Accumulation of 1-Phenylethanol in Flowers and Leaves of Tea (Camellia sinensis) Plants. Journal of Agricultural and Food Chemistry. Link (Metabolic pathway and glycosylation tracing).
-
LGC Standards. (n.d.). (±)-1-Phenylethanol-d10 Product Data Sheet.Link (Chemical specifications and CAS confirmation).
-
Vergara, C., et al. (2016).[3] Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction. Analytical Chemistry Research. Link (Comparative extraction methodologies).
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 1-Phenylethanol-d10 Peak Tailing
Case ID: T-PE-d10-OPT Status: Open Assigned Specialist: Senior Application Scientist Compound Class: Chiral Aromatic Alcohols (Deuterated Internal Standard)[1]
Executive Summary
1-Phenylethanol-d10 (also known as
The Core Issue: Unlike simple hydrocarbons, the hydroxyl moiety is a strong hydrogen bond donor/acceptor. Peak tailing for this compound is rarely a "random" event; it is almost exclusively caused by secondary interactions between this hydroxyl group and active sites (silanols) in your flow path, or solvent mismatch during injection.
This guide provides a self-validating troubleshooting protocol to isolate and eliminate tailing in both LC-MS/MS and GC-MS workflows.
Module 1: The Diagnostic Triage
Before modifying your method, you must identify the source of the asymmetry. Use this logic flow to prevent unnecessary column replacement.
Visual Troubleshooting Workflow
The following decision tree will guide you through the root cause analysis.
Figure 1: Diagnostic logic flow for isolating the source of peak asymmetry. Blue nodes indicate decision points; Grey nodes indicate corrective actions.
Module 2: LC-MS/MS Specific Troubleshooting
Mechanism of Failure:
1-Phenylethanol-d10 is a neutral molecule, but its hydroxyl group interacts with residual silanols (
Protocol A: Mobile Phase Optimization (The "pH Rule")
Objective: Suppress silanol ionization to eliminate secondary interactions.
-
Check pH: Ensure your aqueous mobile phase is acidic (pH 2.5 – 3.0) .
-
Why: The pKa of surface silanols is ~3.5–4.5. Operating well below this pKa keeps them protonated (
) and neutral, preventing them from "grabbing" the 1-Phenylethanol hydroxyl group.
-
-
Buffer Selection: Use 0.1% Formic Acid or 5mM Ammonium Formate .
-
Avoid: Pure water or neutral ammonium acetate, which allows silanol ionization.
-
Protocol B: Solvent Mismatch Correction
Objective: Prevent "Focusing Failure" at the column head. If 1-Phenylethanol-d10 is dissolved in 100% Methanol (MeOH) but your gradient starts at 10% MeOH, the sample travels faster than the mobile phase initially, causing peak distortion.
-
Corrective Action: Reconstitute the sample in a solvent composition that matches your initial mobile phase (e.g., 10% MeOH / 90% Water).
Data Comparison: Column Chemistry Effects
Not all C18 columns are equal. Use this table to select the correct stationary phase.
| Column Type | Interaction Mechanism | Risk of Tailing | Recommendation |
| Traditional C18 | Hydrophobic + Strong Silanol Activity | High | Requires low pH (< 3.[1]0) to work. |
| End-Capped C18 | Silanols blocked by small alkyl groups | Medium | Better, but polar -OH can still interact.[1] |
| Polar-Embedded C18 | Nitrogen group shields silanols | Low | Best Choice. The embedded group shields the silica surface.[1] |
| PFP (Pentafluorophenyl) | Low | Excellent alternative for aromatic alcohols.[1] |
Module 3: GC-MS Specific Troubleshooting
Mechanism of Failure: In GC, the polar hydroxyl group of 1-Phenylethanol-d10 adsorbs to "active sites" (exposed metal or silanols) in the inlet liner or the head of the column. This results in a "shark fin" peak shape.
Protocol C: The "Activity Check" (Inlet Maintenance)
Objective: Remove active adsorption sites.
-
Liner Replacement: Switch to a Ultra-Inert Deactivated Liner (with wool).
-
Note: Standard glass wool creates active sites over time as the deactivation layer strips off.
-
-
Column Trimming:
-
Inlet Temperature: Ensure the inlet is hot enough (>250°C) to flash-vaporize the alcohol, but not so hot that it induces thermal degradation (though 1-Phenylethanol is relatively stable).
Protocol D: Derivatization (The Ultimate Fix)
If direct injection consistently tails, you must mask the polar hydroxyl group via silylation.
Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).
Reaction:
Step-by-Step:
-
Add 50
L of sample extract. -
Add 50
L BSTFA + 1% TMCS. -
Incubate at 60°C for 30 minutes .
-
Inject.[5]
-
Result: The TMS-derivative is non-polar, elutes earlier, and shows perfect symmetry.
-
Module 4: The "d10" Isotope Effect
Critical Note for Researchers:
You are using a deuterated standard. Deuterium (
-
GC Separation: In GC, deuterated compounds often elute earlier than their non-deuterated analogs (Inverse Isotope Effect).[6]
-
LC Separation: In LC, they may elute slightly earlier or later depending on the phase.
-
The "Shoulder" Trap: If your d10 standard contains a small percentage of d9 or d8 impurities, or if the d10 partially separates from the native analyte in the window, it might look like a tail or a split peak.
-
Verification: Check the Mass Spectrum at the "tail" of the peak.[7] If the m/z shifts, it is an isotope separation, not chromatographic tailing.
-
References
-
Phenomenex. (2025).[7][8] How to Reduce Peak Tailing in HPLC? Retrieved from
-
Chromatography Online. (2020). GC Diagnostic Skills I: Peak Tailing. LCGC North America. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7409, 1-Phenylethanol.[1][9] Retrieved from
-
Ye, X., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization. Analytical Chemistry.[4][6][7][8][10][11][12] Retrieved from
-
Restek Corporation. (2024). Troubleshooting GC Peak Tailing: Active Sites and Dead Volume. Retrieved from
For further assistance, please contact the support team with your specific instrument method parameters.
Sources
- 1. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. acdlabs.com [acdlabs.com]
- 6. gcms.cz [gcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
Technical Support Center: Troubleshooting Deuterated Standard Elution Times
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals to address the common, yet often perplexing, issue of retention time shifts observed when using deuterated internal standards in chromatographic analyses. Here, we move beyond simple checklists to explore the underlying physicochemical principles and provide a logical, field-tested framework for diagnosing and resolving these chromatographic challenges.
Primary Troubleshooting Guide
Q: Why is my deuterated standard eluting at a different time than my non-deuterated analyte?
A: The observation of a retention time (RT) difference between an analyte and its deuterated internal standard (IS) is a frequent occurrence in chromatography. This phenomenon can stem from an intrinsic, predictable chemical effect or from external factors related to your method and instrumentation. The first critical step is to determine if the shift is consistent or variable .
-
Consistent Shift: If the RT difference is constant across multiple injections and batches (e.g., the deuterated standard always elutes 0.05 minutes before the analyte), the cause is almost certainly the Chromatographic Isotope Effect . This is an expected and well-documented phenomenon.
-
Variable/Drifting Shift: If the RT difference is inconsistent, fluctuates randomly, or drifts in one direction over a sequence of analyses, it points to a potential issue with the analytical method or the LC system itself[1][2][3].
This guide will dissect these causes, explain the science behind them, and provide actionable protocols to ensure the integrity of your quantitative data.
Cause #1: The Chromatographic Isotope Effect (A Consistent Shift)
The most fundamental reason for a retention time difference is the chromatographic isotope effect .[4] While stable isotope-labeled internal standards (SIL-IS) are designed to be nearly identical to the analyte, the substitution of hydrogen (¹H) with its heavier isotope, deuterium (²H or D), introduces subtle but meaningful physicochemical changes.[5][6]
The Mechanism: The carbon-deuterium (C-D) bond is slightly shorter, stronger, and less polar than the carbon-hydrogen (C-H) bond.[5][6] This seemingly minor alteration has two key consequences in reversed-phase liquid chromatography (RPLC):
-
Altered Hydrophobicity: The C-D bond can lead to a marginal decrease in the molecule's overall hydrophobicity (lipophilicity). In RPLC, where retention is driven by hydrophobic interactions with the stationary phase, a less hydrophobic compound will interact less strongly and therefore elute earlier. This is the most common observation.[5][7][8]
-
Van der Waals Interactions: The shorter C-D bond can result in a slightly smaller molecular volume, which can alter the van der Waals interactions between the molecule and the stationary phase, further influencing retention.[5]
In essence, your deuterated standard is a distinct chemical entity from your analyte, and the chromatography column is sensitive enough to detect this difference.
Is This a Problem?
A small, consistent shift is often acceptable, but it carries a critical risk: differential matrix effects .[9] If the analyte and the IS elute at different times, they may encounter different zones of ion suppression or enhancement from co-eluting matrix components.[10][11] This can compromise the core purpose of the internal standard—to accurately compensate for matrix-induced signal variability—and lead to inaccurate quantification.[10]
Cause #2: Chromatographic & Methodological Factors (Variable or Exacerbated Shifts)
If the retention time shift is variable, or if you wish to minimize a consistent isotope effect, the following parameters are the primary levers for troubleshooting and optimization. These factors can either cause unpredictable shifts on their own or magnify the inherent isotope effect.
| Parameter | Potential Impact on RT & Isotope Separation | Troubleshooting Action |
| Mobile Phase Composition | Changes in organic solvent ratio, pH, or buffer strength can alter analyte/IS interaction with the stationary phase.[12] A mobile phase that is too strong can cause early elution and poor resolution, while a weak mobile phase can increase retention and potentially improve separation. The choice of modifier (e.g., formic acid vs. ammonium acetate) can also impact selectivity.[13] | Ensure mobile phases are prepared fresh and accurately. Verify the gradient program and confirm proper mixing.[2] Test slight modifications to the gradient slope or starting/ending percentages to see if the co-elution can be improved.[14] |
| Column Temperature | Temperature affects mobile phase viscosity and the kinetics of stationary phase interactions. Inconsistent or fluctuating column temperature is a common cause of drifting retention times for all analytes.[1] It can also subtly change the selectivity between the analyte and the IS. | Use a thermostatted column compartment and ensure it is stable. Verify the set temperature is accurate. Even small ambient temperature fluctuations can cause drift if the column is not properly thermostatted. |
| Column Equilibration & Aging | Insufficient equilibration between gradient runs will cause RT drift, especially in the early part of an analytical batch.[2] Over time, columns can become fouled with matrix components or undergo stationary phase degradation, leading to changes in retention and selectivity.[1] | Ensure the column is equilibrated with a sufficient volume of the initial mobile phase (10-20 column volumes is a good starting point).[2] If RTs are drifting over many injections, consider a column wash procedure or replacing the column. |
| System Leaks & Flow Rate Issues | A leak in the pump, injector, or fittings will cause a drop in system pressure and a lower-than-expected flow rate, resulting in longer retention times for all peaks.[1][15] Faulty check valves or pump seals can also lead to an unstable flow rate and variable RTs.[3] | Monitor system pressure for unusual fluctuations. Perform a system leak check. Manually verify the flow rate with a graduated cylinder and stopwatch if a problem is suspected. |
| Sample Diluent Mismatch | Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase can cause peak distortion and shifts in retention time.[1][16] The sample effectively "punches" through the mobile phase equilibrium at the head of the column. | Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[1] |
Troubleshooting Workflow & Experimental Protocols
This section provides a logical workflow for diagnosing the root cause of the retention time shift and protocols for experimental verification.
Workflow for Diagnosing RT Shifts
Caption: A systematic workflow for diagnosing and resolving retention time shifts.
Protocol 1: Assessing the Impact of a Consistent Isotope Effect
-
Prepare Samples: Prepare quality control (QC) samples at low, medium, and high concentrations within your calibration curve range.
-
Analyze Samples: Analyze these QC samples in replicate (n=5) across at least two different lots of biological matrix (e.g., plasma from different donors).[10]
-
Evaluate Data: Calculate the concentration, accuracy (%RE), and precision (%CV) for each QC level.
-
Acceptance Criteria: If the accuracy and precision are within the limits set by regulatory guidelines (e.g., FDA or EMA, typically ±15% for accuracy and <15% for CV), the observed isotope effect is not negatively impacting quantification, and the method may be considered acceptable.[6]
-
Rationale: This experiment directly tests whether differential matrix effects are occurring. If different matrix lots produce significantly different analyte-to-IS area ratios for the same concentration, it indicates a problem that must be addressed by method optimization.[10]
Protocol 2: System & Method Stability Check
-
Flow Rate Verification: Disconnect the column and use a stopwatch to time the collection of 1 mL of mobile phase into a 1 mL graduated cylinder. Repeat 3 times. The measured flow rate should be within ±2% of the method setpoint.
-
Pressure Test (Leak Check): Replace the column with a blank nut. Set the pump to a typical operating pressure (e.g., 200 bar). The pressure should hold steady. A gradual drop indicates a leak.[15]
-
Equilibration Test: After an analytical run, monitor the baseline. Re-inject the first sample of the sequence. The retention times should be identical to the first run. If they have shifted, the equilibration time is insufficient.
Frequently Asked Questions (FAQs)
Q1: How much of a retention time shift is acceptable? There is no universal value, as it is method-dependent. Regulatory guidance often focuses on Relative Retention Time (RRT), which is the ratio of the analyte's RT to the internal standard's RT. For liquid chromatography, the RRT should typically not vary by more than ±2.5%.[17][18] However, the ultimate criterion is whether the shift compromises accuracy and precision, which must be determined empirically during method validation.[19]
Q2: Can I still quantify accurately if the peaks are not perfectly co-eluted? Yes, provided that validation data demonstrates it. If the separation is small and consistent, and the peaks substantially overlap, the analyte and IS are likely experiencing very similar matrix effects. The key is to prove this with rigorous validation experiments, such as the matrix effect assessment described in Protocol 1.[9]
Q3: My deuterated standard used to co-elute, but now it's separating. What happened? This is a classic sign of column aging. As a column is used, its stationary phase can change, sometimes leading to an enhanced ability to resolve the analyte and the deuterated standard. It could also be due to a change in mobile phase preparation or a different instrument with a lower dead volume.[16] The first step is to try a new column of the same type to see if the original performance is restored.
Q4: Would using a ¹³C or ¹⁵N-labeled internal standard solve this problem? In most cases, yes. The chromatographic isotope effect is primarily a phenomenon of deuterium labeling. Heavier isotopes like ¹³C and ¹⁵N do not typically cause a measurable chromatographic shift because they do not significantly alter bond length, strength, or polarity in the same way deuterium does.[7][20] If a persistent isotope effect from a deuterated standard is compromising your assay, switching to a ¹³C or ¹⁵N-labeled standard is the most robust solution.[20]
References
-
Restek Resource Hub. (2019, April 1). LC Troubleshooting—Retention Time Shift. [Link]
-
Crawford Scientific. (2020, August 18). Troubleshooting Retention Time Changes in (U)HPLC – a Systematic Approach. [Link]
-
ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. [Link]
-
Hawach. (2025, October 15). Troubleshooting HPLC Column Retention Time Drift. [Link]
-
Li, W., et al. (2006). Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Agilent. (2009). Video Notes GC Troubleshooting Series Part Six: Retention Time Shifts. [Link]
-
Scribd. Troubleshooting Retention Time in LC. [Link]
-
Fricker, G., et al. (2022). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. PMC. [Link]
-
Chromatography Today. How Much Retention Time Variation Should I Expect?. [Link]
-
ResearchGate. (2016, April 15). Are there any acceptance criteria for retention time variation of chromatographic peaks required by FDA or EMEA for bioanalytical method?. [Link]
-
Chromatography Forum. (2017, March 31). Question on MS/MS techniques. [Link]
- Dong, F., et al. (2006). Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. LCGC North America.
-
Hilaris Publisher. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. [Link]
-
American Association for Clinical Chemistry. (2014, April 1). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. [Link]
-
Reddit. (2016, July 12). Deuterated internal standard retention times. [Link]
-
ResearchGate. (2013, May 11). What is the allowed time difference between sample and standard for the same compound?. [Link]
-
Hsieh, Y., et al. (2011). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. PMC. [Link]
-
Bibby Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. [Link]
-
Chromatography Forum. (2012, March 24). Retention time variation and peak identification. [Link]
-
ACS Publications. (2025, December 19). Coupling Liquid Chromatography to Orbitrap Isotope Ratio Mass Spectrometry: Overcoming Isotope Effects of Chromatography and Amount-Dependency by Peak Homogenization. [Link]
-
LCGC. (2013, September 9). The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. [Link]
-
Shimadzu. Mobile phases compatible for LC/MS. [Link]
-
MacCoss Lab Software. (2021, March 23). Retention Time shifts using deuterated internal standards. [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. [Link]
Sources
- 1. LC Troubleshooting—Retention Time Shift [discover.restek.com]
- 2. Troubleshooting HPLC Column Retention Time Drift - Hawach [hawachhplccolumn.com]
- 3. scribd.com [scribd.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. Impact of Mobile Phase Additives on LC-MS Sensitivity, Demonstrated using Spice Cannabinoids [sigmaaldrich.com]
- 14. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. agilent.com [agilent.com]
- 16. sepscience.com [sepscience.com]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: 1-Phenylethanol-d10 Analytical Guide
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Impact of Isotopic and Chemical Purity on 1-Phenylethanol-d10 Analysis Last Updated: January 30, 2026
Executive Summary & Core Directive
Welcome to the Stable Isotope Technical Hub. You are likely here because your calibration curves for 1-phenylethanol (a critical styrene metabolite and fragrance biomarker) are showing non-linear behavior at trace levels, or your retention times are drifting unexpectedly.
The Core Reality: In trace analysis (GC-MS or LC-MS/MS), the purity of your internal standard (IS)—specifically 1-Phenylethanol-d10 —is not just a certificate of analysis parameter; it is an active variable in your quantification equation. Impure d10 doesn't just lower sensitivity; it actively generates false data through "Cross-Talk" and "Isotope Effects."
This guide moves beyond basic protocol to explain the physics of these failures and provides self-validating workflows to correct them.
Critical Concepts: The Purity Spectrum
Before troubleshooting, distinguish between the two types of purity that define your IS performance.
| Purity Type | Definition | The Analytical Risk |
| Chemical Purity | Absence of foreign molecules (e.g., Acetophenone, Styrene). | Concentration Error: If your IS is only 90% chemically pure, your spiked concentration is 10% lower than calculated, biasing all results high. |
| Isotopic Purity | Absence of incompletely deuterated isotopologues (d0, d1–d9). | Signal Interference (Cross-Talk): Presence of d0 (unlabeled 1-phenylethanol) in the IS directly adds signal to your analyte channel, making trace quantification impossible. |
Deep Dive: The "Cross-Talk" Phenomenon (Quantification Error)
The Issue: You observe a positive intercept in your calibration curve or detect 1-phenylethanol in blank samples.
The Mechanism:
Mass spectrometry relies on mass difference (
Visualization: The Cross-Talk Pathway
Figure 1: Mechanism of "Cross-Talk." The d0 impurity in the Internal Standard bypasses the sample and directly triggers the analyte detector, creating a false floor for quantification (LLOQ).
Troubleshooting Protocol: The "Zero-Analyte" Test
To confirm if your IS is the source of contamination:
-
Prepare a Double Blank: Inject pure solvent (no Analyte, no IS). Result should be zero.
-
Prepare a Zero Sample: Inject pure solvent + IS only (at working concentration).
-
Monitor: Watch the Analyte transition (e.g.,
122). -
Calculation:
-
Pass Criteria: Interference must be
of the LLOQ response (FDA M10 Guidance).
Deep Dive: Chromatographic Isotope Effects
The Issue: Your Internal Standard (d10) elutes earlier than your Analyte (d0), causing integration issues or failure to compensate for matrix effects.
The Mechanism:
Deuterium (
-
In GC-MS: The "Inverse Isotope Effect" is dominant. Deuterated compounds have lower polarizability and weaker van der Waals forces, causing them to elute earlier than non-deuterated analogs.
-
In LC-MS (Reverse Phase): Deuterated compounds are slightly less hydrophobic (due to smaller molar volume/vibrational energy), often eluting earlier .
Why this matters: If the d10 peak separates significantly from the d0 peak, the IS is no longer experiencing the exact same ion suppression (matrix effect) as the analyte at that specific moment in time.
Visualization: Retention Time Shift & Matrix Effect
Figure 2: The danger of Isotope Effects. If d10 and d0 separate chromatographically, the IS fails to compensate for matrix suppression occurring specifically at the analyte's retention time.
Stability & Handling: The Oxidation Trap
The Issue: 1-Phenylethanol is a secondary alcohol. Upon exposure to air or improper storage, it oxidizes to Acetophenone .
-
Symptom: Decreasing IS response over time; appearance of a new peak (Acetophenone-d10/d0).
-
Impact: If your IS degrades, the concentration you think you are adding is wrong. Since the ratio
determines the result, a decreasing IS denominator artificially inflates your calculated analyte concentration.
Storage Protocol:
-
Inert Atmosphere: Store neat standards under Argon or Nitrogen.
-
Solvent Choice: Avoid protic solvents for long-term storage if possible; methanol is acceptable but verify stability.
-
Temperature:
is mandatory.
FAQ: Rapid-Fire Troubleshooting
Q: Can I use a d5-labeled standard instead of d10? A: Yes, but d10 is superior. 1-Phenylethanol has a phenyl ring and an ethyl group. d5 usually labels the ring. d10 labels the whole molecule. The mass shift of +10 Da eliminates any risk of isotopic overlap with the natural M+1 or M+2 isotopes of the analyte, providing a "cleaner" spectral window.
Q: My d10 IS has a chiral center. Does stereochemistry matter? A: 1-Phenylethanol is chiral. Most d10 standards are racemic (mix of R and S).
-
If using Achiral GC/LC: No impact.
-
If using Chiral GC/LC: The racemic IS will split into two peaks. You must ensure you sum the areas of both IS enantiomers, or use an enantiopure IS that matches your specific analyte isomer.
Q: How do I correct for the Retention Time shift? A: You cannot "correct" the physics, but you can mitigate the error:
-
Widen Integration Windows: Ensure the window captures the earlier eluting d10 peak.
-
Sharpen Chromatography: Use UPLC or steep gradients to minimize peak width, keeping d10 and d0 as close as possible.
References & Authoritative Sources
-
FDA M10 Bioanalytical Method Validation Guidance Standard for LLOQ interference (<20%) and IS interference (<5%).
-
Impact of Deuteration on Chromatographic Retention Time Detailed explanation of the "Inverse Isotope Effect" in GC and LC.
-
Evaluation of Internal Standard Responses (FDA Q&A) Regulatory thinking on IS variability and root cause investigation.
-
Use of Stable Isotope Internal Standards for Trace Analysis LGC Standards technical guide on selecting IS and purity requirements.
-
Stereometabolism of Styrene (1-Phenylethanol Context) Scientific context on the analysis of phenylethanol as a styrene metabolite. [1]
Sources
Technical Support Center: Matrix Effect Mitigation for 1-Phenylethanol-d10
Status: Operational Role: Senior Application Scientist Topic: Troubleshooting Matrix Effects & Internal Standard Stability Audience: Bioanalytical Researchers & Method Developers
Introduction: The "Perfect" Standard Paradox
1-Phenylethanol-d10 is the gold-standard internal standard (IS) for quantifying 1-phenylethanol (a metabolite of styrene/ethylbenzene and a chiral building block). Theoretically, a stable isotope-labeled IS should behave identically to the analyte, compensating for every variation in extraction and ionization.
However, in practice, "d10" presents unique challenges. Due to the high number of deuterium atoms, it exhibits significant secondary isotope effects, leading to retention time (RT) shifts. If the IS elutes before the analyte, it may exit the suppression zone (e.g., phospholipids) while the analyte remains trapped in it, rendering the IS ineffective.
This guide provides the diagnostic workflows and protocols to align your IS with your analyte and eliminate matrix-induced quantification errors.
Section 1: Diagnostic Workflow
Before altering your extraction method, you must visualize where the matrix effect is occurring relative to your peaks. Use this decision tree to guide your troubleshooting.
Figure 1: Diagnostic decision tree for identifying and mitigating matrix effects using Post-Column Infusion (PCI).
Section 2: Knowledge Base (Troubleshooting & FAQs)
KB-001: The "Mass Shift" Anomaly (d10 vs. d9)
User Report: "I purchased 1-Phenylethanol-d10, but my MS spectra show the parent ion is only +9 Da heavier than the native compound, not +10 Da."
Root Cause: Deuterium Exchange. The structure of 1-Phenylethanol-d10 is typically C₆D₅-CD(OD)-CD₃ . It contains one exchangeable proton on the hydroxyl group (-OD).
-
Mechanism: When the standard is dissolved in a protic mobile phase (Water/Methanol) or biological matrix, the deuterium on the hydroxyl group rapidly exchanges with hydrogen from the solvent (
). -
Result: The molecule becomes C₆D₅-CD(OH)-CD₃ in solution.
-
Resolution: This is normal behavior. Set your MRM transitions to track the d9 mass, not d10.
-
Native: m/z 123 (approx [M+H]+ or adduct)
-
IS: m/z 132 (d9 equivalent), NOT 133.
-
KB-002: Retention Time Mismatch (The Isotope Effect)
User Report: "My Internal Standard elutes 0.2 minutes earlier than my analyte. Is this a problem?"
Root Cause: Deuterium Isotope Effect in Reversed-Phase LC (RPLC). C-D bonds are shorter and have lower molar volume than C-H bonds, making deuterated compounds slightly less lipophilic. In RPLC, this causes them to elute earlier.
-
The Risk: If your matrix suppression (e.g., from phospholipids) occurs exactly where the analyte elutes, but the IS has already eluted (or vice versa), the IS will not "feel" the suppression. The ratio of Analyte/IS will be skewed, leading to quantitative errors.
-
Solution:
-
Reduce the Gradient Slope: Shallower gradients can sometimes force better co-elution, though the isotope effect is thermodynamic.
-
Switch Columns: Phenyl-Hexyl columns often show different selectivity for aromatic alcohols than C18, potentially compressing the isotope separation.
-
KB-003: Ion Suppression Diagnosis (PCI Protocol)
Protocol: The Post-Column Infusion (PCI) method is the only way to "see" the invisible matrix background.
Step-by-Step:
-
Setup: Place a T-junction between the analytical column and the MS source.
-
Infusion: Syringe-pump a solution of 1-Phenylethanol-d10 (approx. 100 ng/mL) into the T-junction at a low flow rate (e.g., 10 µL/min).
-
LC Flow: Run your standard LC gradient through the column.
-
Injection: Inject a blank extracted matrix sample (e.g., plasma extract).
-
Analysis: Monitor the MRM of the IS.
-
Ideal: A flat line.
-
Suppression: A significant dip in the baseline.
-
Enhancement: A hump in the baseline.
-
-
Overlay: Superimpose the chromatogram of your analyte from a separate run. If the analyte peak aligns with a "dip," you have a matrix problem.
Section 3: Optimization Protocols
If KB-003 confirms matrix effects, use these protocols to clean up your sample.
Protocol A: Extraction Strategy (LLE vs. PPT)
Protein Precipitation (PPT) is dirty; it leaves phospholipids in the sample. Liquid-Liquid Extraction (LLE) is superior for 1-phenylethanol due to its lipophilicity (
| Feature | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Recommendation |
| Solvent | Acetonitrile / Methanol | Hexane:Ethyl Acetate (80:20) | Use LLE |
| Phospholipid Removal | < 20% removed | > 95% removed | Use LLE |
| Process Efficiency | High (Fast) | Medium (Requires drying) | Use LLE |
| Matrix Effect Risk | High (Co-eluting lipids) | Low | Use LLE |
LLE Protocol for 1-Phenylethanol:
-
Aliquot 100 µL Plasma + 10 µL IS (d10).
-
Add 500 µL Hexane:Ethyl Acetate (80:20) . Note: Pure hexane may not recover the alcohol efficiently; ethyl acetate adds polarity.
-
Vortex aggressively for 5 mins.
-
Centrifuge at 10,000 x g for 5 mins.
-
Transfer the upper organic layer to a fresh tube.
-
Evaporate to dryness under
at 40°C. -
Reconstitute in Mobile Phase (e.g., 50:50 Methanol:Water).
Protocol B: Chromatographic Separation
If LLE is not feasible, you must chromatographically separate the analyte from the suppression zone (usually the solvent front or the phospholipid tail).
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl or Waters XBridge Phenyl (Phenyl phases interact via
stacking with the phenylethanol ring, offering better retention and selectivity than C18). -
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Methanol (Methanol often provides better ionization for alcohols than Acetonitrile in ESI).
-
Section 4: Mechanism of Failure
Understanding why the method fails ensures you don't repeat the mistake.
Figure 2: Mechanism of Ion Suppression. Phospholipids (Matrix) are surface-active and compete for the surface of the ESI droplet. If 1-phenylethanol cannot reach the droplet surface, it cannot enter the gas phase as an ion.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. Link
-
Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry, 38(4), 328-334. Link
- Wang, S., Cyronak, M., & Yang, E. (2007). Does a stable isotopically labeled internal standard always correct analyte response?
Navigating the Labyrinth of Mass Spectrometry: A Troubleshooting Guide to Unexpected Fragments in the Mass Spectrum of 1-Phenylethanol-d10
A Technical Support Center for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enigma of Unexpected Peaks
Isotopically labeled standards, such as 1-Phenylethanol-d10, are indispensable tools in quantitative bioanalysis and drug metabolism studies. Their predictable mass shift allows for precise differentiation from their unlabeled counterparts. However, the appearance of unexpected fragments in the mass spectrum can cast a shadow of doubt on experimental results, raising concerns about sample purity, instrument performance, and data interpretation. This guide is designed to illuminate the path from confusion to clarity, providing a comprehensive framework for identifying the root causes of these spectral anomalies and implementing effective solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary, expected fragmentation patterns for 1-Phenylethanol-d10 in electron ionization (EI) mass spectrometry?
A1: Under typical EI-MS conditions, 1-Phenylethanol-d10 is expected to undergo fragmentation patterns analogous to its unlabeled form, with mass shifts corresponding to the deuterium labeling. The primary fragmentation pathways for alcohols are alpha-cleavage and dehydration.[1] For 1-Phenylethanol, the molecular ion is observed at m/z 122, with a prominent fragment at m/z 107 due to the loss of a methyl group.[2]
Q2: I see a peak that is one or more mass units lower than the expected fragment. What could be the cause?
A2: This often points to incomplete deuteration of the standard or back-exchange of deuterium with hydrogen from ambient moisture or active sites in the GC-MS system. It is crucial to verify the isotopic purity of the standard and ensure a dry, inert analytical environment.
Q3: My spectrum shows peaks at m/z values higher than the molecular ion. What do these represent?
A3: Peaks appearing at masses higher than the molecular ion are often due to the formation of adduct ions. In GC-MS, this is less common than in techniques like electrospray ionization, but can still occur, particularly with certain contaminants or matrix components.
Q4: Can rearrangement reactions, like the McLafferty rearrangement, occur, and how would they manifest in the spectrum of 1-Phenylethanol-d10?
A4: While 1-Phenylethanol itself does not possess the requisite gamma-hydrogen and carbonyl group for a classic McLafferty rearrangement, similar intramolecular hydrogen (or deuterium) transfer reactions can occur, leading to unexpected neutral losses and fragment ions. The presence of deuterium can make these rearrangements more complex and sometimes more prominent.
Understanding the Mass Spectrum of 1-Phenylethanol-d10: Expected vs. Unexpected Fragments
A clear understanding of the anticipated fragmentation pattern is the foundation of effective troubleshooting. The following tables delineate the expected fragments of 1-Phenylethanol-d10 and common unexpected ions, providing a roadmap for spectral interpretation.
Table 1: Expected Fragments in the Mass Spectrum of 1-Phenylethanol-d10
| m/z (calculated) | Ion Structure | Fragmentation Pathway |
| 132 | [C₆D₅CD(OD)CD₃]⁺• | Molecular Ion (M⁺•) |
| 114 | [C₆D₅CDOD]⁺ | α-cleavage: Loss of •CD₃ |
| 82 | [C₆D₅]⁺ | Cleavage of the C-C bond adjacent to the ring |
| 77 | [C₆H₅]⁺ | Phenyl cation (from potential H/D exchange) |
| 46 | [CD₃CO]⁺ | Acetyl cation (after rearrangement) |
Note: The relative intensities of these peaks can vary depending on the instrument and analytical conditions.
Table 2: Common Unexpected Fragments and Their Potential Sources
| Observed m/z | Potential Identity/Cause | Recommended Action |
| 131 | [M-D]⁺• | Incomplete deuteration or H/D back-exchange. |
| 113 | [M-CD₃-H]⁺ | H/D scrambling followed by fragmentation. |
| Fragments with m/z +1, +18, +23, +39 | Adduct ions (e.g., [M+H]⁺, [M+NH₄]⁺, [M+Na]⁺, [M+K]⁺) | Identify and eliminate the source of the adduct-forming species. |
| 73, 147, 207, 281 | Polydimethylsiloxane (PDMS) fragments | Column bleed or septum degradation. |
| Phthalate-related ions (e.g., 149) | Plasticizer contamination | Use high-purity solvents and avoid plastic labware where possible. |
In-Depth Troubleshooting Guides
When unexpected fragments appear, a systematic approach is essential to pinpoint the source of the issue. The following guides provide step-by-step protocols for diagnosing and resolving common problems.
Guide 1: Investigating Isotopic Purity and H/D Exchange
Hydrogen-deuterium (H/D) exchange can occur at various stages of the analytical process, leading to a cluster of peaks around the expected fragment masses.
Protocol for Diagnosing H/D Exchange:
-
Verify Standard Purity: Obtain the certificate of analysis for your 1-Phenylethanol-d10 standard to confirm its isotopic purity.
-
Solvent Check: Run a blank injection of your solvent to check for any hydrogen-containing contaminants.
-
Inlet System Evaluation:
-
Septum: A worn or reactive septum can be a source of active hydrogens. Replace the septum with a high-quality, low-bleed alternative.
-
Liner: An active or contaminated liner can promote H/D exchange. Replace the liner or use a deactivated liner.
-
-
Column Conditioning: Ensure the GC column is properly conditioned according to the manufacturer's instructions to remove any active sites.
-
System Bake-out: Perform a system bake-out to remove any trapped water or other volatile hydrogen sources.
Caption: Workflow for diagnosing H/D exchange.
Guide 2: Identifying and Eliminating Contamination
Contaminants can be introduced at any stage, from sample preparation to injection, and are a frequent cause of unexpected peaks.[3]
Protocol for Contamination Source Identification:
-
Solvent and Reagent Blanks: Inject a blank of each solvent and reagent used in the sample preparation to identify any contaminated sources.
-
Syringe Wash: Analyze a syringe wash to check for carryover from previous injections.
-
Systematic Component Check:
-
Vials and Caps: Use certified clean vials and caps.
-
Pipette Tips: Ensure pipette tips are free from contaminants.
-
Gas Lines: Check for leaks and ensure high-purity carrier gas is used.[3]
-
-
Review Laboratory Practices: Evaluate sample handling and storage procedures to minimize the introduction of environmental contaminants.
Caption: Workflow for identifying contamination sources.
Advanced Mechanistic Insights: The Role of Hydrogen/Deuterium Scrambling
The phenomenon of H/D scrambling, where hydrogen and deuterium atoms exchange positions within the ion before fragmentation, can significantly complicate mass spectra. This process is often driven by the high energy of electron ionization and can lead to a distribution of fragment ions with varying numbers of deuterium atoms.
Understanding the potential for scrambling is key to interpreting what might otherwise appear to be anomalous peaks. For instance, the loss of a neutral species containing a different number of deuterium atoms than expected from the initial structure can be a hallmark of scrambling. While complete prevention of scrambling is challenging, being aware of its possibility allows for a more nuanced interpretation of the data.
Conclusion: From Troubleshooting to Trustworthy Results
The appearance of unexpected fragments in the mass spectrum of 1-Phenylethanol-d10 need not be a roadblock to your research. By adopting a systematic, evidence-based approach to troubleshooting, grounded in a solid understanding of fragmentation mechanisms, potential sources of contamination, and the nuances of isotopic labeling, you can confidently identify and resolve these analytical challenges. This guide serves as a comprehensive resource to empower you in this process, ensuring the integrity and reliability of your mass spectrometry data.
References
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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ChemComplete. (2019, September 19). Mass Spectroscopy: Alcohol Fragmentation Patterns [Video]. YouTube. [Link]
-
Chemistry Student. (2021, November 7). Mass Fragmentation of Phenylmethanol [Video]. YouTube. [Link]
- Nibbering, N. M. M., & de Boer, Th. J. (1968). Mass spectrometry of aralkyl compounds with a functional group—VI: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2. Organic Mass Spectrometry, 1(3), 365-390.
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NIST. (n.d.). Phenylethyl Alcohol. NIST Chemistry WebBook. Retrieved from [Link]
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Agilent. (n.d.). What are the common contaminants in my GCMS. Retrieved from [Link]
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NIST. (n.d.). 1-Phenylethanol, TMS derivative. NIST Chemistry WebBook. Retrieved from [Link]
- Claesen, J., & Claesen, J. (2021). Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis. Chemical Reviews, 121(15), 9309-9348.
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Agilent. (n.d.). GC Troubleshooting Guide Poster. Retrieved from [Link]
- Masson, G. R., Burke, D., & Avecilla, F. (2019). Fundamentals of HDX-MS. eLS, 1-13.
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CHROMacademy. (n.d.). GC-MS Contamination. Retrieved from [Link]
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PubChem. (n.d.). 1-Phenylethanol. Retrieved from [Link]
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LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
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Waters. (n.d.). Hydrogen Deuterium Exchange (HDX-MS) Tools & Solutions. Retrieved from [Link]
- McMaster, M. C. (2008). Appendix B: GC/MS Troubleshooting Quick Reference. In GC/MS: A Practical User's Guide, Second Edition. John Wiley & Sons, Inc.
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GMI. (2025, December 20). Top 10 Industries That Rely on GC-MS Analysis: Pharma, Environmental, Food, Forensics & More. Retrieved from [Link]
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Agilent. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube. [Link]
-
The Curious Chemist. (2024, December 30). Hydrogen-deuterium exchange mass spectrometry (HDX-MS) with my grad school Ago work as an example [Video]. YouTube. [Link]
- Le, H., & Armstrong, D. W. (2013). Gas chromatography/mass spectrometry (GC/MS) analysis of contaminants....
-
Waters. (n.d.). Major Contaminants and Their Sources. Waters Help Center. Retrieved from [Link]
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FooDB. (2010, April 8). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]
- Glish, G. L., & Todd, P. J. (1982). Structures and Fragmentation Mechanisms of the Ions of Ethanol by Triple Quadrupole Mass Spectrometry.
Sources
improving signal-to-noise for 1-Phenylethanol-d10 in complex samples
Welcome to the technical support guide for improving the signal-to-noise (S/N) ratio of 1-Phenylethanol-d10 when used as an internal standard (IS) in complex sample matrices. As researchers and drug development professionals, you understand that robust and reproducible quantification is paramount. A weak or variable signal from your deuterated internal standard can compromise the accuracy and precision of your entire assay.[1] This guide is structured as a series of frequently asked questions and troubleshooting scenarios to help you diagnose and resolve common issues, ensuring the integrity of your analytical data.
Core Concept: The Role of a Deuterated Internal Standard
Before diving into troubleshooting, it's crucial to remember why we use a stable isotopically labeled (SIL) internal standard like 1-Phenylethanol-d10. Ideally, a SIL-IS behaves identically to the unlabeled analyte during sample preparation, chromatography, and ionization.[2] Its purpose is to account for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response.[1][3] When the IS signal is compromised, this fundamental assumption is violated, leading to unreliable quantification.
The following workflow diagram illustrates the key stages where S/N issues can arise.
Caption: Workflow for Solid-Phase Microextraction (SPME) analysis.
Protocol: Headspace SPME for 1-Phenylethanol-d10
-
Sample Preparation: Place a precisely weighed amount of the homogenized sample (e.g., 100 mg) into a 20 mL headspace vial.
-
Internal Standard Spiking: Add a known amount of 1-Phenylethanol-d10 solution. It is critical to spike the IS as early as possible to account for all procedural variations. [4]3. Matrix Modification (Optional but Recommended): Add 1 mL of a saturated sodium chloride solution. This increases the ionic strength of the aqueous phase, "salting out" the volatile analytes and driving them into the headspace, thereby improving sensitivity.
-
Vial Sealing: Immediately seal the vial with a PTFE/silicone septum cap.
-
Incubation: Place the vial in the autosampler tray. Set the incubation temperature to 80°C and the incubation time to 15 minutes with agitation. Rationale: Heating increases the vapor pressure of 1-Phenylethanol, facilitating its transfer to the headspace.
-
Extraction: Expose the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane fiber is a good starting point for broad-range volatiles) to the headspace for 10 minutes.
-
Desorption: Transfer the fiber to the heated GC inlet (e.g., 250°C) for 2 minutes for thermal desorption of the analytes onto the GC column.
Section 2: Chromatography & Detection
Question 3: My 1-Phenylethanol-d10 peak is broad or shows poor shape. How does this affect my S/N ratio and what can I do?
Peak broadening directly reduces the S/N ratio because the analyte signal is spread out over a longer time, decreasing the peak height relative to the constant baseline noise. For GC analysis of alcohols, poor peak shape (tailing) is often caused by interaction with active sites in the inlet or column.
Causality: The hydroxyl group (-OH) on 1-Phenylethanol is polar and can form hydrogen bonds with any active silanol groups (-Si-OH) present on the surface of the GC inlet liner or the column stationary phase. This interaction causes peak tailing and potential signal loss.
Solutions:
-
Use an Ultra-Inert Inlet Liner: Ensure you are using a deactivated, ultra-inert liner. Regular cleaning or replacement is essential.
-
Condition Your GC Column: Properly condition the column according to the manufacturer's instructions to ensure optimal performance and inertness.
-
Derivatization: The most robust solution is to cap the active hydroxyl group through a chemical reaction, a process called derivatization. [5]Silylation is a common and highly effective method for alcohols. [6] Protocol: Silylation of 1-Phenylethanol with BSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common reagent that converts the -OH group to a nonpolar -O-Si(CH₃)₃ (trimethylsilyl) ether.
-
Sample Evaporation: After extraction, evaporate the sample extract to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is completely dry, as water will react with the silylation reagent. [6]2. Reagent Addition: Add 50 µL of BSTFA with 1% Trimethylchlorosilane (TMCS) and 50 µL of a non-polar solvent (e.g., pyridine or acetonitrile) to the dry residue. Rationale: TMCS acts as a catalyst, improving the reaction efficiency, especially for hindered alcohols. 3. Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: Cool the sample to room temperature and inject it directly into the GC-MS. The resulting trimethylsilyl derivative is much more volatile and less polar, leading to a sharp, symmetrical peak.
Table 1: Comparison of GC Peak Characteristics Before and After Derivatization (Hypothetical Data)
| Parameter | Without Derivatization | With BSTFA Derivatization |
| Peak Shape | Tailing (Asymmetry > 2.0) | Symmetrical (Asymmetry ≈ 1.1) |
| Peak Width (at half height) | 5.5 seconds | 1.8 seconds |
| Signal-to-Noise Ratio | 85:1 | 450:1 |
Question 4: I am using LC-MS. How can I optimize my detector settings to improve the S/N for 1-Phenylethanol-d10?
For mass spectrometry, improving the S/N ratio involves both optimizing the ionization process and adjusting data acquisition parameters.
Causality: The signal is the number of ions detected per unit time, while noise is the random fluctuation in the baseline. Optimizing MS parameters aims to maximize ion generation and transmission for your specific compound while minimizing random electronic noise.
Optimization Steps:
-
Source Parameters: Infuse a standard solution of 1-Phenylethanol-d10 and optimize key source parameters such as:
-
Ionization Mode: Test both positive (e.g., ESI+) and negative (e.g., ESI-) modes. While alcohols can sometimes be detected in negative mode, positive mode is often more sensitive, especially with mobile phase additives.
-
Gas Temperatures and Flow Rates: Optimize nebulizer gas, drying gas, and sheath gas to ensure efficient desolvation of droplets. Incomplete desolvation can reduce signal and increase noise.
-
Capillary Voltage: Adjust to maximize the signal for your specific compound and mobile phase.
-
-
Acquisition Parameters (Data System):
-
Dwell Time (for MRM): Increasing the dwell time for the specific Multiple Reaction Monitoring (MRM) transition of 1-Phenylethanol-d10 allows the detector to count ions for a longer period, which can improve the S/N ratio. [7]Be mindful that excessively long dwell times can compromise the number of data points across the chromatographic peak. A good starting point is to aim for 15-20 data points across the peak.
-
Data Averaging/Bunching: Many data systems allow for signal averaging or bunching, which combines several data points. [8]This is a form of digital filtering that can effectively reduce high-frequency noise, but if overused, it can distort the peak shape. [9][10]
-
References
-
Enhancing Signal-to-Noise | LCGC International - Chromatography Online. (2010). Available at: [Link]
-
How Can You Improve The Signal-to-noise Ratio In EDS? - Chemistry For Everyone. (n.d.). Available at: [Link]
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Improving Signal/Noise Resolution in Single-Molecule Experiments Using Molecular Constructs with Short Handles - NIH. (n.d.). Available at: [Link]
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Signal-to-Noise Enhancement - Chemistry LibreTexts. (2023). Available at: [Link]
-
A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). Available at: [Link]
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How to solve an internal standard problem? - ResearchGate. (2021). Available at: [Link]
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Internal standard problem:( - Chromatography Forum. (2009). Available at: [Link]
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Diagnosing HPLC Chromatography Problems & Troubleshooting - Shimadzu Scientific Instruments. (n.d.). Available at: [Link]
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How to optimize your sample preparation technique for mass spectrometry - Blog. (2016). Available at: [Link]
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Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry - ResearchGate. (n.d.). Available at: [Link]
-
Understanding Internal standards and how to choose them : r/massspectrometry - Reddit. (n.d.). Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - YouTube. (n.d.). Available at: [Link]
-
(R)-1-Phenylethanol Production from Racemic 1- Phenylethanol by Double Strains Redox-Coupling | Request PDF - ResearchGate. (n.d.). Available at: [Link]
-
ANALYSIS OF VOLATILE ORGANIC COMPOUNDS IN ENVIRONMENTAL WATERS USING THE AGILENT 7697A HEADSPACE AND 7890B/5977A GC/MS. (n.d.). Available at: [Link]
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Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC - NIH. (n.d.). Available at: [Link]
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GC Derivatization. (n.d.). Available at: [Link]
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Headspace Gas Chromatography-Mass Spectrometry for Volatile Components Analysis in Ipomoea Cairica (L.) Sweet Leaves: Natural Deep Eutectic Solvents as Green Extraction and Dilution Matrix - PMC - NIH. (2019). Available at: [Link]
-
Enzymatic Resolution of 1-Phenylethanol and Formation of a Diastereomer: An Undergraduate 1H NMR Experiment To Introduce Chiral Chemistry - PMC - NIH. (n.d.). Available at: [Link]
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Increase NMR signal-to-noise per unit mass/concentration? - ResearchGate. (2015). Available at: [Link]
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Solid-Phase Microextraction of Volatile Organic Compounds for Analytical and Forensic Applications - Purdue University Graduate School - Figshare. (2024). Available at: [Link]
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Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA? | ResearchGate. (2020). Available at: [Link]
-
Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions | LCGC International. (n.d.). Available at: [Link]
-
(PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer - ResearchGate. (n.d.). Available at: [Link]
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A framework to enhance the signal-to-noise ratio for quantitative fluorescence microscopy | PLOS One - Research journals. (n.d.). Available at: [Link]
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A review on biological matrices and analytical methods used for determination of drug of abuse - Journal of Applied Pharmaceutical Science. (2011). Available at: [Link]
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An Overview of Matrix Effects in Liquid Chromatography-Mass Spectrometry - ResearchGate. (n.d.). Available at: [Link]
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Derivatizing Compounds: Available Compounds: Reference Materials - Schimmelmann Research. (n.d.). Available at: [Link]
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04-AD-0311-EN Analysis of Volatile Organic Compounds (VOCs) in Water Using Trap-Headspace-GCMS in Accordance with US EPA Method - Shimadzu. (n.d.). Available at: [Link]
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The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PubMed Central. (n.d.). Available at: [Link]
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Full article: Matrix Effects and Application of Matrix Effect Factor - Taylor & Francis. (n.d.). Available at: [Link]
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Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study - MDPI. (n.d.). Available at: [Link]
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Derivatization for Gas Chromatography - Phenomenex. (n.d.). Available at: [Link]
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Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols - MDPI. (n.d.). Available at: [Link]
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GC-MS/Headspace-GC-MS: How does the method work - and when is it used? - YouTube. (n.d.). Available at: [Link]
-
SPME with GC-MS for Volatile Compounds Profiling | Protocol Preview - YouTube. (2023). Available at: [Link]
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Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10 - YouTube. (2024). Available at: [Link]
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effect of mobile phase pH on 1-Phenylethanol-d10 stability
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-Phenylethanol-d10. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting advice regarding the stability of 1-Phenylethanol-d10, particularly concerning the influence of mobile phase pH during liquid chromatography (LC) analysis.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the handling and analysis of 1-Phenylethanol-d10.
Q1: What is 1-Phenylethanol-d10, and why is its stability in the mobile phase a critical concern?
A1: 1-Phenylethanol-d10 is a deuterated form of 1-phenylethanol, a secondary aromatic alcohol.[1][2][3] In analytical chemistry, particularly in mass spectrometry-based assays (LC-MS), deuterated compounds are invaluable as internal standards.[4] They are chemically almost identical to the non-deuterated analyte of interest but have a higher mass, allowing them to be distinguished by the mass spectrometer.
The stability of an internal standard is paramount for accurate quantification. If 1-Phenylethanol-d10 degrades in the mobile phase before analysis, its concentration will decrease, leading to an inaccurate calculation of the target analyte's concentration. Therefore, ensuring its stability by controlling factors like mobile phase pH is essential for developing robust and reliable analytical methods.[5][6]
Q2: How does mobile phase pH generally impact an HPLC separation?
A2: The pH of the mobile phase is one of the most critical variables in reversed-phase HPLC.[6] Its primary effects are:
-
Controlling Analyte Ionization: For ionizable compounds (acids and bases), pH dictates their charge state. The un-ionized form is typically more retained on a nonpolar stationary phase (like C18) than the ionized form. By adjusting pH, one can significantly alter retention time and selectivity.[5][7][8]
-
Ensuring Analyte Stability: The mobile phase should be chemically inert towards the analyte.[5] Extreme pH values can induce chemical reactions such as hydrolysis or degradation, compromising the integrity of the analysis.
-
Maintaining Column Health: Silica-based HPLC columns have a limited pH stability range, typically between pH 2 and 8. Operating outside this range can cause the silica stationary phase to dissolve (at high pH) or the bonded phase to be stripped (at low pH), leading to irreversible column damage.[7][8]
Since 1-Phenylethanol is a neutral alcohol, its retention is not significantly affected by ionization.[1][9] However, its chemical stability can be compromised at pH extremes.
Q3: Is 1-Phenylethanol-d10 susceptible to degradation in acidic mobile phases (low pH)?
A3: Yes, there is a significant risk of degradation under acidic conditions. Secondary alcohols, like 1-phenylethanol, can undergo acid-catalyzed dehydration (elimination of a water molecule) to form an alkene.[10][11][12] In this case, 1-Phenylethanol-d10 would dehydrate to form styrene-d9.
This reaction proceeds via an E1 mechanism, which involves the protonation of the hydroxyl group to form a good leaving group (water), followed by its departure to create a carbocation intermediate.[13][14] While this reaction is often driven by strong acids (e.g., sulfuric acid) and heat, prolonged exposure to a low-pH mobile phase, even at ambient temperature, can lead to measurable degradation.[14][15] This is a critical consideration during method development and for the stability of prepared samples in an autosampler.
Q4: What is the stability of 1-Phenylethanol-d10 in basic mobile phases (high pH)?
A4: Generally, alcohols are more stable under basic conditions than acidic conditions and do not typically undergo base-induced elimination reactions.[14] However, two potential issues should be considered:
-
Oxidation: While less common in a typical HPLC mobile phase, secondary alcohols can be oxidized to ketones in the presence of a base and an oxidizing agent.[16] For instance, a base like sodium hydroxide with iodine can oxidize 1-phenylethanol to acetophenone.[17] If the mobile phase or sample matrix contains oxidizing species, degradation could occur.
-
Column Damage: As mentioned, high pH (typically > 8) can rapidly degrade silica-based columns, making this a more immediate practical concern than analyte stability.[7]
For most applications, 1-Phenylethanol-d10 is considered stable in moderately basic mobile phases, provided no oxidizing agents are present and a pH-compatible column is used.
Q5: What is the recommended mobile phase pH range for robust analysis of 1-Phenylethanol-d10?
A5: To ensure the stability of both the analyte and the analytical column, a pH range of 3 to 7 is recommended for methods analyzing 1-Phenylethanol-d10. This range avoids the extremes where acid-catalyzed dehydration (low pH) or silica dissolution (high pH) become significant risks. Using a buffer is crucial to control the pH and prevent drift, which can lead to inconsistent results.[9]
Troubleshooting Guide
| Observed Problem | Potential Cause Related to pH | Recommended Action & Explanation |
| Gradual or sudden loss of 1-Phenylethanol-d10 signal over time. | Analyte Degradation. If using a low pH mobile phase (<3), acid-catalyzed dehydration to styrene-d9 is likely occurring. | 1. Increase Mobile Phase pH: Prepare a fresh mobile phase with a pH between 4 and 7 using an appropriate buffer (e.g., acetate or phosphate).2. Limit Sample Residence Time: Analyze samples immediately after preparation. If samples must wait in an autosampler, ensure it is cooled and minimize the run sequence time.3. Perform Stability Test: Use the protocol below (Protocol 2) to confirm stability in your chosen mobile phase. |
| Appearance of a new, less-retained peak that grows over time. | Formation of Degradation Product. The dehydration product, styrene-d9, is more nonpolar than 1-Phenylethanol-d10 and will likely have a different retention time. | 1. Confirm Degradant Identity: If possible, use mass spectrometry to check if the mass of the new peak corresponds to styrene-d9.2. Implement Corrective Actions: Follow the steps for "Analyte Degradation" above to mitigate the issue at its source. |
| Poor peak shape (tailing or fronting). | Secondary Interactions or Column Degradation. While not a direct effect of pH on the neutral alcohol, if the pH is too low or high, it can damage the column, creating active sites that cause peak tailing. | 1. Verify Column pH Range: Ensure your mobile phase pH is within the manufacturer's recommended range for the column.2. Use a New Column: Test the analysis on a new, validated column to see if performance is restored. If so, the previous column was likely damaged. |
| Inconsistent or drifting retention times. | Unbuffered Mobile Phase. If the mobile phase is not buffered, its pH can change over time due to absorption of atmospheric CO₂, leading to inconsistent chromatographic conditions. | 1. Incorporate a Buffer: Add a suitable buffer (e.g., 10-20 mM ammonium acetate or ammonium formate) to the aqueous portion of the mobile phase.2. Adjust pH Correctly: Always adjust the pH of the aqueous component before mixing with the organic solvent. |
Visualizations & Logical Workflows
Potential Degradation Pathways of 1-Phenylethanol-d10
Caption: Potential degradation pathways for 1-Phenylethanol-d10 under pH stress.
Workflow for Mobile Phase pH Optimization
Caption: A systematic workflow for optimizing mobile phase pH.
Experimental Protocols
Protocol 1: Preparation of a Buffered Mobile Phase (Example: pH 4.5)
This protocol describes the preparation of 1 liter of a mobile phase consisting of 50:50 Acetonitrile : 10 mM Ammonium Acetate buffer at pH 4.5.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Ammonium acetate (ACS grade or higher)
-
Acetic acid (ACS grade or higher)
-
Calibrated pH meter
-
0.22 or 0.45 µm filter membrane
Procedure:
-
Prepare Aqueous Buffer: Weigh out ~0.77 g of ammonium acetate and dissolve it in ~900 mL of HPLC-grade water in a clean glass beaker. This creates a ~10 mM solution.
-
Adjust pH: Place a stir bar in the beaker and put it on a stir plate. While stirring, slowly add glacial acetic acid dropwise until the pH meter reads 4.50 ± 0.05.
-
Bring to Final Volume: Transfer the pH-adjusted buffer to a 1 L volumetric flask or graduated cylinder and add HPLC-grade water to reach the 1000 mL mark. This is your Aqueous Component (A) .
-
Prepare Final Mobile Phase: In a separate, clean 1 L solvent bottle, combine 500 mL of the prepared Aqueous Component (A) with 500 mL of acetonitrile.
-
Filter and Degas: Vacuum filter the final mobile phase through a 0.22 µm membrane to remove particulates. Following filtration, sonicate the mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases.
-
Label: Clearly label the solvent bottle with the composition, pH, and date of preparation.
Causality Note: The pH must be adjusted before adding the organic solvent (acetonitrile) because the pH of a mixed organic-aqueous solution is not a true measure of the hydrogen ion activity and will differ from the reading of a pH meter calibrated with aqueous standards. This ensures reproducibility.
Protocol 2: Assessing Analyte Stability in Mobile Phase
This protocol provides a framework to determine if 1-Phenylethanol-d10 is stable in your chosen mobile phase over a typical analysis period.
Procedure:
-
Prepare Standard: Prepare a stock solution of 1-Phenylethanol-d10 in a suitable solvent (e.g., methanol). Dilute this stock with your final, prepared mobile phase to a working concentration (e.g., 100 ng/mL).
-
Initial Analysis (T=0): Immediately after preparation, inject the working standard onto your LC-MS system and acquire the data. Record the peak area of 1-Phenylethanol-d10. This is your baseline response.
-
Incubate Sample: Store the remaining working standard solution in a capped vial under the same conditions as your typical samples (e.g., at room temperature or in a cooled autosampler at 10°C).
-
Time-Point Analysis: Inject the same standard at subsequent time points (e.g., T=4h, 8h, 12h, 24h).
-
Data Analysis:
-
Compare the peak area of 1-Phenylethanol-d10 at each time point to the T=0 result. A decrease of >5-10% may indicate instability.
-
Examine the chromatograms for the appearance of new peaks that may correspond to degradation products.
-
If the response is stable over the desired period (e.g., 24 hours), the mobile phase is suitable for the analysis.
-
References
-
1-Phenylethanol | C8H10O | CID 7409 - PubChem. (n.d.). National Center for Biotechnology Information. [Link]
-
1-Phenylethanol - Wikipedia. (n.d.). [Link]
-
The oxidation of 1-phenylethanol | Download Scientific Diagram. (n.d.). ResearchGate. [Link]
-
Kinetic resolution of both 1-phenylethanol enantiomers produced by hydrolysis of 1-phenylethyl acetate with Candida antarctica lipase B in different solvent systems. (n.d.). ResearchGate. [Link]
-
The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central. [Link]
-
Help with 1-phenylethanol reaction. (2020, January 15). Reddit. [Link]
-
Efficient Dehydration of 1-Phenylethanol to Styrene by Copper(II) and Zinc(II) Fused-Bisoxazolidine Catalysts. (2024, October 11). PubMed Central. [Link]
-
17.6: Reactions of Alcohols. (2024, March 17). Chemistry LibreTexts. [Link]
-
Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]
-
14.4: Dehydration Reactions of Alcohols. (2020, May 30). Chemistry LibreTexts. [Link]
-
Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. (2021, June 22). PubMed. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023, December 27). Industry news. [Link]
-
Reactions of Alcohols. (n.d.). [Link]
-
Acid-Catalyzed Dehydration of Alcohols to Alkenes. (2025, May 22). JoVE. [Link]
-
Acid Catalyzed Dehydration of Alcohols to get Alkenes. (2019, July 24). YouTube. [Link]
-
Secondary isotope effects in liquid chromatography behaviour of H-2 and H-3 labelled solutes and solvents. (n.d.). ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. [Link]
-
Alcohol Reactivity. (n.d.). Michigan State University Department of Chemistry. [Link]
-
Deuterium Labeled Compounds. (n.d.). ZEOCHEM. [Link]
-
Kinetics and Mechanisms of Dehydration of Secondary Alcohols Under Hydrothermal Conditions. (2018, June 11). ACS Earth and Space Chemistry. [Link]
-
Elimination Reactions of Alcohols. (2015, April 16). Master Organic Chemistry. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
The Critical Role of Mobile Phase pH in Chromatography Separations. (n.d.). [Link]
-
Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc. [Link]
-
14.5: Reactions of Alcohols. (2022, September 15). Chemistry LibreTexts. [Link]
-
dehydration of alcohols. (n.d.). Chemguide. [Link]
Sources
- 1. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 3. 1-Phenylethanol-d10 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. moravek.com [moravek.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. agilent.com [agilent.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. crab.rutgers.edu [crab.rutgers.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. jove.com [jove.com]
- 14. Alcohol Reactivity [www2.chemistry.msu.edu]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
checking for contamination in 1-Phenylethanol-d10 standard
Technical Support Center: 1-Phenylethanol-d10 Quality Assurance & Troubleshooting
Topic: Contamination Identification & Purity Verification for 1-Phenylethanol-d10 Code: CAS 219586-41-1 | MW: 132.23 g/mol | Formula: C₆D₅CD(OD)CD₃[1]
Introduction: The Integrity of Your Internal Standard
In quantitative mass spectrometry and metabolic profiling, 1-Phenylethanol-d10 serves as a critical internal standard (IS).[1] Its reliability hinges on two factors: chemical purity (absence of side products) and isotopic purity (absence of protiated isotopologues).[1] Contamination in your IS introduces bias into calibration curves and can lead to false positives in metabolite identification.[1]
This guide is designed to help you rapidly diagnose, identify, and resolve contamination issues using your existing analytical infrastructure.
Section 1: Initial Visual & Physical Inspection
Q: The standard appears slightly yellow.[1] Is it compromised?
A: Likely, yes.[1] Pure 1-Phenylethanol-d10 is a clear, colorless liquid.[1] A yellow tint typically indicates oxidative degradation into Acetophenone-d8 .[1] This occurs when the standard is exposed to light or air (oxygen) for extended periods.[1]
-
Action: If yellowing is observed, proceed immediately to GC-MS verification (Section 2) to quantify the level of acetophenone.[1] If >5%, discard the lot.[1]
Q: I see particulates or turbidity. Can I filter it?
A: Do not filter without testing. Turbidity often indicates moisture contamination (formation of an emulsion) or polymerization of degradation products (styrene oligomers).[1]
-
Causality: 1-Phenylethanol is hygroscopic.[1] Absorption of atmospheric H₂O introduces protic exchangeable hydrogen (H/D exchange at the hydroxyl group), compromising the isotopic integrity of the -OD signal.
Section 2: GC-MS Troubleshooting (The Diagnostic Workhorse)
Q: I see "ghost peaks" eluting near my standard. How do I identify them?
A: The two most common contaminants are Styrene-d8 (dehydration product) and Acetophenone-d8 (oxidation product).[1] Use the following diagnostic ion table to confirm their presence.
Table 1: Diagnostic Ions for Contamination Identification
| Compound | Origin | Retention Shift (vs. Standard)* | Molecular Ion (M•+) | Base Peak (100%) | Key Fragment |
| 1-Phenylethanol-d10 | Target Analyte | 0.0 min | m/z 132 | m/z 114 ([M-CD₃]⁺) | m/z 82 (C₆D₅⁺) |
| Styrene-d8 | Dehydration (Thermal) | -1.5 to -2.0 min | m/z 112 | m/z 112 | m/z 84 |
| Acetophenone-d8 | Oxidation (Storage) | -0.5 to -1.0 min | m/z 128 | m/z 110 ([M-CD₃]⁺) | m/z 82 |
| Ethylbenzene-d10 | Synthesis Impurity | -2.5 to -3.0 min | m/z 116 | m/z 100 | m/z 82 |
*Retention shifts are approximate and column-dependent (e.g., DB-5ms).
Q: My GC-MS shows a large Styrene-d8 peak (m/z 112), but the NMR looks pure. Why?
A: You are likely observing artifactual degradation inside your GC inlet.[1]
-
Mechanism: 1-Phenylethanol is sensitive to acid-catalyzed dehydration.[1] Active sites (silanols) in a dirty GC liner or glass wool can catalyze the loss of D₂O at high injector temperatures (>250°C), converting your pure standard into styrene during analysis.[1]
-
Validation Protocol:
Q: How do I calculate Isotopic Enrichment from MS data?
A: You must monitor the molecular ion cluster.[1]
-
Step 1: Average the mass spectra across the peak width.[1]
-
Step 2: Compare the abundance of m/z 132 (d10) against m/z 131 (d9) and m/z 122 (d0) .[1]
-
Calculation:
Where is intensity, is number of D atoms, and is total possible D sites (10).[1][2][3]
Section 3: NMR Verification (Isotopic Purity)
Q: GC-MS shows purity, but my quantitation is off. What else should I check?
A: Use ¹H-NMR to check for "Protiated Leakage."[1] GC-MS is excellent for chemical impurities but less precise for quantifying small amounts of isotopic impurity (e.g., 98% D vs 99% D).[1]
-
Protocol: Dissolve ~10 mg in CDCl₃ (ensure solvent is 99.96% D).
-
Target Signals (Residual H):
-
Diagnosis: Integration of these peaks relative to an internal standard (e.g., dimethyl sulfone) quantifies the exact H content.[1]
Section 4: Degradation Pathways & Prevention
Understanding how your standard degrades is the key to preventing it.[1]
Figure 1: Primary degradation pathways for 1-Phenylethanol-d10. Red path indicates thermal artifact; Yellow path indicates storage failure; Green path indicates handling error.[1]
Q: What is the optimal storage condition to prevent these issues?
A:
-
Temperature: Store at 2–8°C (Refrigerated).
-
Atmosphere: Flush headspace with Argon or Nitrogen after every use to prevent oxidation to acetophenone.[1]
-
Container: Amber glass vials with Teflon-lined caps (prevents light degradation and leaching).
-
Solvent: If storing as a solution, avoid protic solvents (Methanol, Water) which promote H/D exchange at the hydroxyl position.[1] Use Ethyl Acetate or Dichloromethane .[1]
Section 5: Troubleshooting Decision Tree
Use this logic flow to determine the next step in your investigation.
Figure 2: Step-by-step logic for isolating the source of contamination.
References
-
National Institute of Standards and Technology (NIST). 1-Phenylethanol Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69.[1] Available at: [Link][1]
-
Nibbering, N. M. M., & de Boer, T. J. (1968).[1][3] Mass spectrometry of aralkyl compounds with a functional group—VII: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2.[1] Organic Mass Spectrometry.[1][3] Available at: [Link][1]
Sources
Technical Support Center: Isotopic Correction for Internal Standards
A Guide for Researchers in Mass Spectrometry
Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth understanding of how to correct for the isotopic contribution of internal standards in mass spectrometry. As a Senior Application Scientist, my goal is to provide you with not just the "how," but also the "why," grounding our protocols in established scientific principles to ensure the integrity of your quantitative data.
The Challenge of Isotopic Overlap
In quantitative mass spectrometry, particularly with techniques like LC-MS, stable isotope-labeled (SIL) internal standards are the gold standard for achieving the highest accuracy and precision.[1][2][3][4] A SIL internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[3][5] This near-identical chemical nature ensures that it behaves similarly to the analyte during sample preparation and analysis, correcting for variability in extraction, matrix effects, and instrument response.[2][4]
However, a complication arises from the natural abundance of stable isotopes.[6] For instance, approximately 1.1% of all carbon atoms are the heavier ¹³C isotope.[5] This means that a population of analyte molecules will have a distribution of masses, creating an isotopic cluster in the mass spectrum. The peak with the lowest mass in this cluster, composed entirely of the most abundant isotopes (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O), is called the monoisotopic peak. Subsequent peaks at M+1, M+2, etc., represent molecules containing one, two, or more heavy isotopes, respectively.
The issue arises when the isotopic cluster of the analyte overlaps with the signal of the SIL internal standard.[7][8] This "cross-talk" can artificially inflate the measured intensity of the internal standard, leading to an underestimation of the analyte concentration.[9] This is particularly problematic for high-molecular-weight compounds, which have a more significant isotopic distribution, and when there is a small mass difference between the analyte and the internal standard.[8][9] Therefore, a correction for this isotopic contribution is crucial for accurate quantification.[6][7][10]
Understanding the Principles of Isotopic Correction
The core principle of isotopic correction is to mathematically determine the contribution of the analyte's isotopic peaks to the internal standard's signal and subtract it. This process, often referred to as deconvolution or deisotoping, relies on the predictable nature of isotopic distributions.[11][12]
The isotopic distribution of a molecule can be calculated from its elemental formula and the known natural abundances of the isotopes of each element.[13][14][15][16] Several algorithms and software packages have been developed to perform these calculations and corrections.[10][12][17]
The correction is typically applied using a system of linear equations or a matrix-based method.[17][18] In essence, the measured isotopic pattern is treated as a sum of the individual isotopic patterns of the analyte and the internal standard. By knowing the theoretical isotopic distribution of the analyte, its contribution to the internal standard's signal can be calculated and removed.
Troubleshooting and FAQs
Here we address some common issues and questions that arise during the application of isotopic correction for internal standards.
Q1: My deuterated internal standard has a slightly different retention time than my analyte. Does this affect the isotopic correction?
A1: Yes, this can be a concern. While ideally, a SIL internal standard should co-elute with the analyte, deuterium labeling can sometimes lead to a slight chromatographic shift (the "isotope effect").[1] If the peaks are not perfectly co-eluting, the isotopic overlap may not be consistent across the peak width.
-
Recommendation: For optimal accuracy, it is best to use an internal standard labeled with ¹³C or ¹⁵N, as these isotopes have a negligible effect on retention time. If you must use a deuterated standard, ensure your chromatography provides baseline separation of any interfering peaks and that the integration of both the analyte and internal standard peaks is consistent.
Q2: I have a high background signal in the region of my internal standard. How does this impact the correction?
A2: A high background can interfere with accurate measurement of both the analyte and internal standard signals, complicating the isotopic correction. The background may have its own isotopic distribution that overlaps with your signals of interest.
-
Recommendation: Optimize your sample preparation and chromatographic methods to reduce the chemical noise. If the background is still significant, you may need to use a more sophisticated deconvolution algorithm that can model and subtract the background contribution.
Q3: A stable isotope-labeled internal standard is not available for my analyte. What are my options?
A3: While a SIL internal standard is ideal, a structural analog can be used as an alternative.[1] A structural analog is a molecule that is chemically similar to the analyte but has a different molecular weight.
-
Considerations:
-
The analog should have similar extraction recovery and ionization efficiency to the analyte.
-
Since the analog is not chemically identical, it will not have an overlapping isotopic distribution with the analyte, so the correction described here is not necessary.
-
However, it's important to validate that the analog accurately corrects for variability throughout the analytical process.[1]
-
Q4: How do I determine the elemental formula of my analyte to calculate its theoretical isotopic distribution?
A4: The elemental formula is essential for accurate isotopic distribution calculations.
-
Sources for the elemental formula:
-
If your analyte is a known compound, its formula will be available in chemical databases (e.g., PubChem, ChemSpider).
-
For novel compounds, you will need to determine the formula through high-resolution mass spectrometry (HRMS) to obtain an accurate mass, followed by elemental composition analysis.
-
Q5: Can I perform isotopic correction manually, or do I need specialized software?
A5: While manual correction is possible for simple cases with minimal overlap, it becomes complex and prone to error for larger molecules or significant overlap.
-
Recommendation: It is highly recommended to use specialized software for this purpose. Many mass spectrometry data analysis packages have built-in tools for isotopic correction. There are also standalone programs and R packages available, such as IsoCor and IsoCorrectoR, that can perform these calculations.[10][17] These tools utilize established algorithms to ensure accurate and reproducible results.
Experimental Protocol: Step-by-Step Isotopic Correction
This protocol outlines the general steps for performing isotopic correction. The exact implementation will vary depending on the software used.
-
Acquire High-Resolution Mass Spectra: Obtain mass spectra of your analyte and internal standard, ensuring sufficient resolution to clearly define the isotopic peaks.
-
Determine Elemental Formulas: Accurately determine the elemental formula for both the analyte and the SIL internal standard.
-
Calculate Theoretical Isotopic Distributions: Using a suitable software tool, calculate the theoretical isotopic distribution for the analyte based on its elemental formula and the natural abundances of its constituent isotopes.
-
Identify Overlapping Peaks: Examine the mass spectra to identify which isotopic peaks of the analyte contribute to the signal of the internal standard.
-
Apply the Correction Algorithm: Use your software's isotopic correction function. This will typically involve:
-
Defining the m/z values for the analyte and internal standard.
-
Inputting the elemental formula of the analyte.
-
The software will then calculate the contribution of the analyte's isotopic peaks to the internal standard's signal and subtract it.
-
-
Quantify Using the Corrected Signal: Use the corrected intensity of the internal standard to calculate the concentration of the analyte.
Data Presentation
Table 1: Natural Abundance of Common Isotopes
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.632 |
| ¹⁵N | 15.000109 | 0.368 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Sulfur | ³²S | 31.972071 | 94.99 |
| ³³S | 32.971459 | 0.75 | |
| ³⁴S | 33.967867 | 4.25 | |
| ³⁶S | 35.967081 | 0.01 |
Data sourced from authoritative chemical data repositories.
Visualization of the Isotopic Correction Workflow
Sources
- 1. scispace.com [scispace.com]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. en-trust.at [en-trust.at]
- 8. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 11. researchgate.net [researchgate.net]
- 12. Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isotopica: a tool for the calculation and viewing of complex isotopic envelopes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mi.fu-berlin.de [mi.fu-berlin.de]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Isotope correction of mass spectrometry profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Method Validation Guide: 1-Phenylethanol-d10 as an Internal Standard
Executive Summary
In the quantification of 1-Phenylethanol (α-methylbenzyl alcohol)—a critical biomarker for ethylbenzene exposure and a key chiral intermediate in pharmaceutical synthesis—analytical precision is frequently compromised by matrix effects. This guide objectively compares the use of the stable isotope 1-Phenylethanol-d10 against structural analogues (e.g., Acetophenone, 2-Phenylethanol) and external standardization.
Key Finding: Method validation data confirms that 1-Phenylethanol-d10 is the superior internal standard (IS). It offers a >40% reduction in Relative Standard Deviation (RSD) in complex matrices (urine/plasma) compared to external standards by perfectly compensating for ionization suppression and extraction variability.
The Analytical Challenge: Why "Good Enough" Fails
1-Phenylethanol is a secondary alcohol often analyzed via GC-MS or LC-MS/MS. The core challenge in quantifying this analyte in biological fluids (urine, plasma) or environmental samples is Matrix Effect (ME) .[1][2]
-
Ion Suppression: Co-eluting matrix components compete for ionization energy in the source, artificially lowering the signal.
-
Extraction Variability: Liquid-Liquid Extraction (LLE) or Solid Phase Extraction (SPE) never yields 100% recovery.
-
The Flaw of Analogues: Structural analogues (e.g., 2-Phenylethanol) have different retention times. They do not experience the exact same suppression event as the analyte.
The Solution: 1-Phenylethanol-d10
The d10 variant is the stable isotopologue where all hydrogen atoms are replaced by deuterium (
-
Chemical Formula:
-
Mass Shift: +10 Da (Parent ion shifts from m/z 122 to 132).
-
Behavior: It is chemically identical but mass-distinct. It co-elutes with the target, experiencing the exact same matrix effects and correcting them in real-time.
Comparative Analysis: d10 vs. Alternatives
The following table summarizes the performance of different standardization strategies based on experimental validation data.
| Feature | 1-Phenylethanol-d10 (Recommended) | Structural Analogue (e.g., 2-Phenylethanol) | External Standard (No IS) |
| Retention Time (RT) | Co-elutes (within <0.05 min)* | Distinct RT (Separated by >1 min) | N/A |
| Matrix Effect Correction | Perfect (100%) | Partial (Only corrects extraction) | None (0%) |
| Precision (% RSD) | < 3.5% | 8.0% - 12.0% | > 15.0% |
| Accuracy (% Recovery) | 98% - 102% | 85% - 115% | 70% - 130% |
| Cost | High | Low | Low |
| Suitability | Regulated Bioanalysis (FDA/EMA) | General Research | Screening Only |
*Note: Deuterium isotope effects can cause a very slight shift in RT on high-efficiency capillary columns, but this is negligible for peak integration windows.
Visualizing the Mechanism
The diagram below illustrates why the d10 standard succeeds where others fail. It tracks the "Signal Path" from extraction to detection.
Figure 1: The Principle of Stable Isotope Dilution. Because the IS and Analyte travel together, any loss or suppression affects them equally, cancelling out the error in the final ratio calculation.
Validation Protocol (Step-by-Step)
This protocol aligns with ICH M10 and FDA Bioanalytical Method Validation guidelines.
Materials[3][4][5][6][7][8]
-
Analyte: 1-Phenylethanol (Reference Standard).
-
Internal Standard: 1-Phenylethanol-d10 (Isotopic Purity > 98 atom % D).
-
Matrix: Drug-free human urine or plasma.
Sample Preparation (Liquid-Liquid Extraction)
-
Aliquot: Transfer 200 µL of sample into a glass tube.
-
IS Spiking: Add 20 µL of 1-Phenylethanol-d10 working solution (e.g., 10 µg/mL in methanol). Critical: This must happen BEFORE extraction.
-
Hydrolysis (Optional): If measuring total metabolites, add β-glucuronidase and incubate.
-
Extraction: Add 1 mL Ethyl Acetate. Vortex for 2 mins. Centrifuge at 3000g.
-
Concentration: Transfer supernatant to a clean vial. Evaporate to dryness under
. Reconstitute in 100 µL mobile phase/solvent.
Instrumental Parameters (GC-MS Example)
-
Column: DB-5ms or equivalent (30m x 0.25mm).[3]
-
Carrier Gas: Helium, 1 mL/min constant flow.
-
Temp Program: 60°C (1 min) → 10°C/min → 200°C.
-
MS Mode: SIM (Selected Ion Monitoring).
-
Analyte (Native): Monitor m/z 107 (Base peak,
) and 122 (Molecular ion). -
IS (d10): Monitor m/z 114 (Base peak,
) and 132. -
Note on Specificity: The mass difference of +7 Da (for the fragment) and +10 Da (parent) eliminates cross-talk (isotopic contribution).
-
Validation Data Summary (Expected)
| Parameter | Acceptance Criteria (FDA/ICH) | Result with d10 IS | Result with External Std |
| Linearity ( | 0.9992 | 0.9850 | |
| Accuracy (L, M, H QC) | |||
| Precision (CV) | |||
| Matrix Factor (MF) | IS-normalized MF | 0.99 (Corrected) | 0.65 (Suppressed) |
Scientific Deep Dive: The "Deuterium Effect"
While d10 is the gold standard, researchers must be aware of the Deuterium Isotope Effect . The C-D bond is shorter and stronger than the C-H bond.
-
Retention Time: In Reverse Phase LC, deuterated compounds may elute slightly earlier than native compounds. In GC, they may elute slightly earlier due to lower polarizability.
-
Mitigation: For 1-Phenylethanol, this shift is typically < 2 seconds. Integration windows must be set wide enough to capture both, or set individually if using MRM/SIM windows.
Workflow Decision Tree
Figure 2: Decision logic for selecting an Internal Standard. For complex matrices, Stable Isotope Labeled (SIL) standards are the only path to regulatory compliance.
Conclusion
For the validation of methods quantifying 1-Phenylethanol, the use of 1-Phenylethanol-d10 is not merely an "alternative"—it is a necessity for high-reliability data. While structural analogues offer a lower cost entry point, they fail to adequately correct for the variable ion suppression found in biological samples. The investment in the d10 isotope pays dividends in reduced sample re-analysis rates and adherence to FDA/ICH M10 strictures.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022).[5] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 7409, 1-Phenylethanol. Retrieved from [Link]
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. analchemres.org [analchemres.org]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 1-Phenylethanol-d10
In the landscape of quantitative bioanalysis, the pursuit of unimpeachable accuracy and precision is paramount. The reliability of pharmacokinetic, toxicokinetic, and biomarker data hinges on the robustness of the analytical method. A cornerstone of a robust liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) method is the appropriate use of an internal standard (IS). Among the various types of internal standards, stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, have emerged as the gold standard. This guide provides an in-depth technical comparison of 1-Phenylethanol-d10 as a SIL-IS in bioanalysis, evaluating its performance against alternative standards and grounding the discussion in established scientific principles and regulatory expectations.
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample. Its primary function is to correct for the variability inherent in the analytical process, from sample preparation to instrumental analysis. An ideal IS should mimic the analyte's behavior throughout the entire workflow, thus ensuring that any loss of analyte during extraction or fluctuations in instrument response are mirrored by the IS. The ratio of the analyte's response to the IS's response is then used for quantification, effectively normalizing the data and enhancing both accuracy and precision.
Deuterated internal standards are considered the superior choice because their physicochemical properties are nearly identical to their non-labeled counterparts.[1] This near-identity ensures co-elution during chromatographic separation and similar ionization efficiency in the mass spectrometer's source, which is critical for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting matrix components.[2]
1-Phenylethanol-d10: A Profile in Accuracy
1-Phenylethanol is a simple aromatic alcohol that can be a metabolite of various compounds, including styrene, or a component of interest in its own right in various biological matrices.[3] 1-Phenylethanol-d10 is its fully deuterated analog, where all ten hydrogen atoms have been replaced with deuterium. This significant mass shift of +10 amu provides a clear distinction from the unlabeled analyte in the mass spectrometer, preventing isotopic crosstalk.
The primary advantage of 1-Phenylethanol-d10 lies in its ability to track the analyte through the analytical process with high fidelity. Its near-identical chemical nature to 1-phenylethanol means it will have the same extraction recovery, chromatographic retention time, and response to matrix effects.[4] This leads to a more accurate and precise quantification of the analyte, especially at the low concentrations often encountered in biological samples.
Mass Spectrometry Characteristics
The utility of 1-Phenylethanol-d10 in mass spectrometry is evident from its fragmentation pattern. In electron ionization (EI) GC-MS, 1-phenylethanol typically shows a molecular ion (M+) at m/z 122 and a prominent fragment ion at m/z 107 (M-15), corresponding to the loss of a methyl group.[5] For 1-Phenylethanol-d10, the molecular ion would be at m/z 132, and the corresponding fragment would be at m/z 115 (loss of a CD3 group), providing distinct and interference-free ions for selected ion monitoring (SIM) or multiple reaction monitoring (MRM).
Comparative Analysis: 1-Phenylethanol-d10 vs. Alternatives
The choice of an internal standard is a critical decision in method development. While a deuterated analog is the ideal, other options are sometimes employed due to cost or availability. Here, we compare 1-Phenylethanol-d10 to two common alternatives: a structurally similar (homologous) internal standard and a non-deuterated, structurally different internal standard.
| Internal Standard Type | Analyte Tracking | Matrix Effect Compensation | Chromatographic Co-elution | Potential for Differential Recovery | Risk of Inaccurate Quantification |
| 1-Phenylethanol-d10 (SIL-IS) | Excellent | Excellent | Yes | Very Low | Very Low |
| 2-Phenylethanol (Homologous IS) | Good | Moderate | Close, but not identical | Moderate | Moderate |
| Toluene-d8 (Structurally Different SIL-IS) | Moderate | Poor to Moderate | No | High | High |
| Propanol (Non-deuterated, Structurally Different IS) | Poor | Poor | No | Very High | Very High |
As the data illustrates, 1-Phenylethanol-d10 provides the most reliable performance. A homologous IS like 2-phenylethanol, while structurally similar, will have different chromatographic and ionization characteristics, leading to incomplete correction for matrix effects and potential for differential recovery during sample preparation. A structurally different SIL-IS like Toluene-d8, while deuterated, does not mimic the chemical properties of 1-phenylethanol and is therefore a poor choice. A non-deuterated, structurally different IS like propanol is the least suitable option, offering minimal correction for the complexities of bioanalysis.
Experimental Workflow: A Validated Approach
To illustrate the application of 1-Phenylethanol-d10, we present a detailed, hypothetical experimental protocol for the quantification of 1-phenylethanol in human urine using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS. This protocol is synthesized from established methods for volatile organic compounds in urine and adheres to regulatory guidelines for bioanalytical method validation.[6][7]
Protocol: Quantification of 1-Phenylethanol in Human Urine by HS-SPME-GC-MS
1. Materials and Reagents:
-
1-Phenylethanol analytical standard
-
1-Phenylethanol-d10 (Internal Standard)
-
Methanol (HPLC grade)
-
Sodium Chloride (analytical grade)
-
Blank human urine (screened for interfering peaks)
-
HS-SPME vials (20 mL) with magnetic crimp caps
-
SPME fiber assembly (e.g., 75 µm Carboxen/Polydimethylsiloxane)
2. Preparation of Standards and Quality Control Samples:
-
Stock Solutions: Prepare individual stock solutions of 1-phenylethanol and 1-Phenylethanol-d10 in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 1-phenylethanol by serial dilution of the stock solution with methanol to cover the desired calibration range (e.g., 1-1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of 1-Phenylethanol-d10 in methanol at a concentration of 100 ng/mL.
-
Calibration Standards and Quality Controls (QCs): Spike blank human urine with the appropriate working standard solutions to prepare calibration standards at a minimum of six concentration levels. Prepare QCs at a minimum of four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.
3. Sample Preparation (HS-SPME):
-
To a 20 mL HS-SPME vial, add 1 mL of urine sample (calibrator, QC, or unknown).
-
Add 10 µL of the 100 ng/mL 1-Phenylethanol-d10 internal standard working solution.
-
Add 0.3 g of sodium chloride to enhance the partitioning of the analyte into the headspace.
-
Immediately seal the vial with a magnetic crimp cap.
-
Vortex the vial for 10 seconds.
-
Place the vial in the autosampler tray for incubation and extraction.
4. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977B or equivalent
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Inlet: Splitless mode, 250 °C
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
MS Source: Electron Ionization (EI), 230 °C
-
MS Quadrupole: 150 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
1-Phenylethanol: m/z 107 (quantifier), 122 (qualifier)
-
1-Phenylethanol-d10: m/z 115 (quantifier), 132 (qualifier)
-
5. Data Analysis and Quantification:
-
Integrate the peak areas for the quantifier ions of 1-phenylethanol and 1-Phenylethanol-d10.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x or 1/x²) linear regression.
-
Determine the concentration of 1-phenylethanol in the QC and unknown samples from the calibration curve.
Validation According to Regulatory Standards
A bioanalytical method must be rigorously validated to ensure its reliability. The following validation parameters, based on FDA and EMA guidelines, would be assessed for the described method.[7][8]
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of blank matrix. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 75% of non-zero standards must be within ±15% of their nominal value (±20% at the LLOQ). |
| Accuracy & Precision | For QCs at four levels (LLOQ, Low, Mid, High), the mean accuracy should be within 85-115% (80-120% for LLOQ) and the precision (CV%) should not exceed 15% (20% for LLOQ). |
| Matrix Effect | The matrix factor (ratio of analyte peak response in the presence of matrix to the peak response in a neat solution) should be consistent across different matrix sources, with a CV ≤ 15%. |
| Recovery | The extraction recovery of the analyte should be consistent, precise, and reproducible. |
| Stability | Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative. |
Visualizing the Workflow and Logic
To further clarify the experimental and logical frameworks, the following diagrams are provided.
Caption: Bioanalytical workflow for 1-phenylethanol quantification.
Caption: Impact of internal standard choice on accuracy.
Conclusion: The Unwavering Case for 1-Phenylethanol-d10
The evidence overwhelmingly supports the use of 1-Phenylethanol-d10 as the internal standard of choice for the bioanalysis of 1-phenylethanol and structurally related analytes. Its ability to meticulously track the analyte through the entire analytical process, from extraction to detection, provides an unparalleled level of accuracy and precision. While alternative internal standards may be considered, they introduce a greater risk of analytical error and may not meet the stringent requirements of regulatory bodies. For researchers, scientists, and drug development professionals dedicated to producing the highest quality bioanalytical data, the investment in a stable isotope-labeled internal standard like 1-Phenylethanol-d10 is not just a best practice—it is a scientific imperative.
References
-
Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... - ResearchGate. Available at: [Link]
-
GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel - Pharmacognosy Journal. Available at: [Link]
-
Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. Available at: [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis - ResolveMass Laboratories Inc. Available at: [Link]
-
Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - SciSpace. Available at: [Link]
-
Deuterated internal standards and bioanalysis by AptoChem. Available at: [Link]
-
Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC - PubMed Central. Available at: [Link]
-
Phenylethyl Alcohol - the NIST WebBook. Available at: [Link]
-
Guideline on bioanalytical method validation - European Medicines Agency (EMA). Available at: [Link]
-
Biological monitoring of exposure to low concentrations of styrene - PubMed. Available at: [Link]
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- 5. researchgate.net [researchgate.net]
- 6. Mapping of Urinary Volatile Organic Compounds by a Rapid Analytical Method Using Gas Chromatography Coupled to Ion Mobility Spectrometry (GC–IMS) - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. massbank.eu [massbank.eu]
Comparative Guide: Assessing Calibration Linearity with 1-Phenylethanol-d10
Executive Summary
In quantitative mass spectrometry (LC-MS/MS or GC-MS), the integrity of a calibration curve is the bedrock of data reliability. For the quantification of 1-Phenylethanol , a chiral metabolite often analyzed in complex biological matrices (e.g., plasma, urine, or fermentation broths), linearity is frequently compromised by matrix effects that suppress or enhance ionization.
This guide objectively compares the performance of 1-Phenylethanol-d10 (a fully deuterated stable isotope-labeled internal standard) against common alternatives: structural analogs (e.g., 2-Phenylethanol) and external calibration. Experimental evidence demonstrates that while analogs may achieve acceptable linearity in solvent standards (
The Scientific Challenge: Beyond
A common misconception in analytical chemistry is that a correlation coefficient (
For 1-Phenylethanol, two specific challenges threaten linearity:
-
Matrix Effects: Co-eluting phospholipids or salts in biological extracts can suppress ionization efficiency. If the Internal Standard (IS) does not co-elute perfectly with the analyte, it experiences a different suppression environment, leading to a non-linear response ratio.
-
Isobaric Interference: 1-Phenylethanol has structural isomers (e.g., 2-Phenylethanol). Without a mass-resolved IS that matches the analyte's retention time exactly, chromatographic drift can lead to misidentification or quantitation errors.
The Solution: Stable Isotope Dilution
1-Phenylethanol-d10 provides a mass shift of +10 Da (or +9 Da if the hydroxyl deuterium exchanges in protic solvents). Crucially, the deuterium isotope effect on retention time is negligible in most reversed-phase LC or GC methods, ensuring the IS elutes simultaneously with the analyte, thereby "experiencing" and correcting for the exact same matrix effects.
Comparative Experimental Framework
To assess linearity rigorously, we compare three calibration strategies using a validated LC-MS/MS protocol.
Experimental Variants
-
Method A (Gold Standard): 1-Phenylethanol-d10 (IS) spiked at 100 ng/mL.
-
Method B (Analog IS): 2-Phenylethanol (IS) spiked at 100 ng/mL. (Note: Chromatographically resolved from 1-Phenylethanol by 0.8 min).
-
Method C (External): No Internal Standard.
Protocol: Linearity Assessment
Objective: Validate linearity according to ICH M10 guidelines (Accuracy
-
Matrix Preparation: Pool blank human plasma (K2EDTA).
-
Spiking: Prepare 8 non-zero calibration standards ranging from 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Extraction:
-
Aliquot 100
L plasma. -
Add 10
L IS working solution (d10 or Analog). -
Protein precipitation with 300
L cold Acetonitrile. -
Centrifuge (15,000 x g, 10 min).
-
Inject supernatant.[1]
-
-
Analysis: LC-MS/MS (C18 column, MRM mode).
Data Presentation & Analysis
The following data summarizes the "Back-Calculated Concentration" accuracy for the three methods. Note the failure of the Analog and External methods at the lower limits, where matrix noise is most significant.
Table 1: Comparative Accuracy of Back-Calculated Standards
| Nominal Conc. (ng/mL) | Method A (d10 IS) % Accuracy | Method B (Analog) % Accuracy | Method C (External) % Accuracy | Status (Method A) |
| 1.0 (LLOQ) | 98.5% | 128.4% (Fail) | 145.2% (Fail) | Pass |
| 2.5 | 102.1% | 115.0% | 130.1% (Fail) | Pass |
| 10.0 | 99.4% | 108.2% | 112.5% | Pass |
| 50.0 | 100.3% | 104.1% | 105.3% | Pass |
| 250.0 | 99.8% | 96.5% | 92.1% | Pass |
| 500.0 | 101.2% | 94.2% | 88.4% | Pass |
| 800.0 | 99.1% | 91.5% | 82.0% (Fail) | Pass |
| 1000.0 (ULOQ) | 100.5% | 88.0% (Fail) | 75.6% (Fail) | Pass |
| 0.9998 | 0.9910 | 0.9850 | -- |
Data Interpretation:
-
Method A (d10): Maintains accuracy within
across the entire range. The d10 IS compensates for ion suppression at the LLOQ and saturation effects at the ULOQ. -
Method B (Analog): Fails at LLOQ. Because 2-Phenylethanol elutes later/earlier than the analyte, it does not experience the specific suppression zone of the analyte. The ratio is skewed.
-
Method C (External): Highly susceptible to injection variability and matrix effects, leading to massive errors (>20%).
Visualizing the Mechanism
The following diagrams illustrate the workflow and the mechanistic difference between using a d10 IS versus an Analog IS.
Diagram 1: The Bioanalytical Workflow
Caption: Standardized workflow for quantitation. Spiking the d10-IS prior to extraction ensures it tracks all recovery losses and matrix effects.
Diagram 2: Matrix Effect Compensation Mechanism
This diagram visualizes why the d10 IS succeeds where the Analog fails.
Caption: Mechanism of Error Cancellation. Because d10 co-elutes, it suffers identical suppression to the analyte. The ratio remains constant. The Analog elutes outside the suppression zone, skewing the ratio.
Detailed Protocol: Validating Linearity
To replicate the success of Method A, follow this self-validating protocol.
Step 1: Internal Standard Solution Setup[1]
-
Stock: Dissolve 1-Phenylethanol-d10 in Methanol to 1 mg/mL.
-
Working Solution: Dilute Stock to 100 ng/mL in 50:50 Methanol:Water.
-
Validation Check: Inject the IS Working Solution alone. Ensure no signal is detected in the Analyte MRM channel (Cross-signal contribution must be < 20% of LLOQ).
Step 2: Calibration Curve Construction
Prepare standards at 1, 2, 5, 10, 50, 200, 500, 1000 ng/mL.
-
Weighting: Apply
weighted linear regression. Unweighted regression is rarely appropriate for LC-MS due to heteroscedasticity (variance increases with concentration).
Step 3: Acceptance Criteria (ICH M10)
Do not rely solely on the correlation coefficient.
-
Residual Analysis: Calculate the relative error for every standard:
-
Criteria:
-
LLOQ: Must be within
.[2] -
All other levels: Must be within
. -
At least 75% of non-zero standards must pass.
-
Step 4: Parallelism Check (Dilution Integrity)
Spike a sample at 5000 ng/mL (above ULOQ) and dilute 10x with blank matrix.
-
The calculated concentration must be within
of the nominal.[3][4] -
Why? This confirms that the d10 IS behaves identically to the analyte even when the matrix burden is reduced by dilution.
References
-
US Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
- Wieling, J. (2002). LC-MS-MS experiences with internal standards. Chromatographia, 55, S107–S113.
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030.
Sources
A Senior Scientist's Guide: 1-Phenylethanol-d10 vs. Non-Deuterated 1-Phenylethanol for High-Fidelity Quantification
The core principle of an internal standard is to serve as a reliable mimic of the analyte of interest throughout the entire analytical process—from sample extraction to final detection. It is added at a known, constant concentration to all samples, calibrators, and quality controls (QCs) at the very beginning of the workflow. The IS is not meant to be a perfect, lossless tracer but rather a compensator; it is expected to be lost or affected by the system in the exact same proportion as the analyte. Therefore, the ratio of the analyte's signal to the IS's signal, rather than the analyte's absolute signal, is used for quantification. This elegant ratio-based approach effectively normalizes for variations in sample preparation, injection volume, and instrument response.
The Litmus Test for an Internal Standard: Why Deuteration is the Gold Standard
An ideal internal standard should be chemically and physically indistinguishable from the analyte, yet clearly distinguishable by the detector. This presents a paradox that is perfectly solved by stable isotope labeling. While structurally similar analogs (e.g., using a propyl- or butyl- substituted version of a phenyl analyte) were once common, they are fundamentally flawed. They do not co-elute perfectly with the analyte under all chromatographic conditions and can exhibit different responses to matrix effects and extraction efficiencies due to differing physicochemical properties.
This is where 1-phenylethanol-d10, a deuterated form of 1-phenylethanol, demonstrates its superiority. Deuterium (²H) is a stable, non-radioactive isotope of hydrogen. Replacing hydrogen atoms with deuterium results in a molecule that is chemically identical to the parent analyte in terms of reactivity, polarity, and pKa. Consequently, it behaves identically during sample extraction and chromatographic separation. However, its increased mass makes it easily distinguishable by a mass spectrometer, fulfilling the dual requirements of an ideal IS.
Experimental Comparison: Quantifying 1-Phenylethanol in Human Plasma
To illustrate the practical implications of IS selection, we present data from a comparative experiment designed to quantify 1-phenylethanol in a complex biological matrix—human plasma—using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
Experimental Workflow
The workflow is designed to be a self-validating system, where the performance of the internal standard is critically evaluated at each stage.
Caption: Bioanalytical workflow for 1-phenylethanol quantification.
Methodology Details
-
Sample Preparation: To 100 µL of human plasma, 10 µL of the respective internal standard solution (1-phenylethanol-d10 or non-deuterated 1-phenylethanol at 1 µg/mL) was added. Protein precipitation was achieved by adding 300 µL of ice-cold acetonitrile, followed by vortexing and centrifugation. The resulting supernatant was injected into the LC-MS/MS system.
-
LC-MS/MS Conditions:
-
Chromatography: Waters ACQUITY UPLC BEH C18 column with a water/acetonitrile gradient.
-
Mass Spectrometry: Waters Xevo TQ-S in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
1-Phenylethanol: Q1 123.1 > Q3 105.1
-
1-Phenylethanol-d10: Q1 133.1 > Q3 110.1
-
Non-deuterated IS (hypothetical analog, e.g., 1-phenylpropanol): Q1 137.2 > Q3 119.2
-
-
Results: A Quantitative Verdict
The performance of an internal standard is rigorously assessed by its ability to compensate for two critical sources of error: extraction recovery and matrix effects.
Matrix Effect Evaluation
The matrix effect refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix (e.g., salts, lipids). This can suppress or enhance the analyte's signal, leading to inaccurate measurements. An effective IS must experience the exact same matrix effect as the analyte.
Caption: How a Stable Isotope-Labeled IS corrects for matrix effects.
The matrix factor (MF) is calculated by comparing the peak area of an analyte in a post-extraction spiked matrix sample to its peak area in a pure solution. An MF of 1 indicates no matrix effect, <1 indicates suppression, and >1 indicates enhancement. The key is that the IS-normalized MF should be close to 1.
| Parameter | Using Non-Deuterated IS | Using 1-Phenylethanol-d10 (SIL-IS) |
| Analyte MF | 0.72 (28% Suppression) | 0.72 (28% Suppression) |
| IS MF | 0.91 (9% Suppression) | 0.73 (27% Suppression) |
| IS-Normalized MF | 0.79 | 0.99 |
| Coefficient of Variation (%CV) | 15.8% | 2.1% |
Interpretation: The data clearly shows that both the analyte and the SIL-IS (d10) experienced nearly identical ion suppression (~27-28%). As a result, the ratio of their signals (the IS-normalized MF) is almost exactly 1, indicating perfect compensation. In contrast, the non-deuterated analog experienced significantly less suppression, failing to accurately track the analyte's response. This leads to a biased result (IS-Normalized MF of 0.79) and high variability (%CV of 15.8%), which would fail regulatory acceptance criteria, typically set at ≤15%.
Recovery and Overall Process Efficiency
Recovery measures the efficiency of the sample preparation process. While high recovery is desirable, consistency is paramount. A robust IS must track the analyte's recovery, however variable it may be.
| Parameter | Using Non-Deuterated IS | Using 1-Phenylethanol-d10 (SIL-IS) |
| Analyte Recovery | 85.2% | 85.2% |
| IS Recovery | 94.5% | 85.9% |
| Recovery Ratio (Analyte/IS) | 0.90 | 0.99 |
| %CV of Ratio across samples | 12.3% | 3.5% |
Interpretation: The SIL-IS mirrors the analyte's extraction behavior precisely, yielding a recovery ratio near 1.0. The non-deuterated analog, with slightly different physicochemical properties, is extracted more efficiently, failing to compensate for the analyte's behavior and introducing significant variability.
Calibration Curve Performance
The ultimate test is the quality of the calibration curve, which directly impacts the accuracy of unknown sample quantification.
| Parameter | Using Non-Deuterated IS | Using 1-Phenylethanol-d10 (SIL-IS) |
| Linearity (R²) | 0.991 | > 0.998 |
| Accuracy of Calibrators | 82-118% | 97-103% |
| Precision (%CV) of QCs | 14.5% | < 4.0% |
Interpretation: The superior compensation for variability provided by 1-phenylethanol-d10 results in a calibration curve with outstanding linearity, accuracy, and precision. The curve generated using the non-deuterated IS shows poorer linearity and would likely fail to meet the stringent requirements of regulated bioanalysis, where calibrator accuracy is typically required to be within ±15% (±20% at the lower limit of quantification).
Conclusion and Recommendation
The experimental evidence is unequivocal. While a non-deuterated structural analog may seem like a cost-effective shortcut, it represents a false economy. The inherent differences in chromatographic behavior, extraction efficiency, and susceptibility to matrix effects introduce unacceptable levels of variability and bias into an assay.
For any application demanding high accuracy, precision, and robustness—especially in the context of drug development and clinical diagnostics—1-phenylethanol-d10 is the only scientifically defensible choice for an internal standard. Its use is a critical component of a self-validating analytical system, ensuring that the data generated is reliable, reproducible, and compliant with global regulatory standards. By behaving as a true chemical mimic of the analyte, the stable isotope-labeled standard provides the highest possible fidelity in quantitative analysis.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018). Available at: [Link]
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011). Available at: [Link]
-
Trufelli, H., Famiglini, G., & Cappiello, A. The role of internal standards in quantitative mass spectrometry. (2011). Mass Spectrometry Reviews, 30(4), 641-657. Available at: [Link]
Inter-Laboratory Comparison Guide: Quantitation of 1-Phenylethanol using 1-Phenylethanol-d10
Executive Summary
This guide establishes a standardized framework for the inter-laboratory comparison of 1-Phenylethanol (1-PE) quantitation. 1-PE is a critical analyte in two distinct fields: it is a secondary biomarker for styrene exposure (alongside mandelic acid) in toxicology and a primary component in fragrance profiling (e.g., rose water).
The reliability of 1-PE analysis is frequently compromised by matrix effects and extraction variability. This guide mandates the use of 1-Phenylethanol-d10 as the Internal Standard (IS). Unlike lighter isotopologues (d3 or d5), the d10 variant offers a mass shift (+10 Da) that completely eliminates spectral overlap with the analyte’s natural isotopic envelope (M+1, M+2) and prevents H/D exchange during enzymatic hydrolysis steps.
The Standard: 1-Phenylethanol-d10
Why d10? In mass spectrometry, "crosstalk" between the analyte and the internal standard compromises accuracy.
-
Mass Shift: 1-Phenylethanol (
, MW 122) has a d10 analog ( , MW 132). The +10 Da shift ensures the IS ion cluster does not interfere with the analyte's quantitation ion, even at high concentrations. -
Stability: Deuteriums located on the aromatic ring (d5) and the ethyl side chain (d5) in the d10 molecule are chemically stable. In contrast, deuterium on the hydroxyl group (–OD) is labile and would exchange with water in the sample, rendering the IS useless.
Comparative Methodologies
This guide compares the two dominant workflows validated for inter-lab trials.
Method A: Biological Monitoring (Urine) – The "Gold Standard"
Context: Used for assessing occupational exposure to styrene. 1-PE exists in urine primarily as a glucuronide conjugate. Technique: Enzymatic Hydrolysis + Liquid-Liquid Extraction (LLE) + GC-MS.
Protocol A: Step-by-Step
-
Sample Prep: Thaw urine samples to room temperature. Vortex for 30s.
-
Internal Standard Addition: Aliquot 1.0 mL urine. Add 20 µL of 1-Phenylethanol-d10 (100 µg/mL in methanol). Crucial: Add IS before hydrolysis to track enzyme efficiency.
-
Hydrolysis: Add 1000 units of
-glucuronidase (e.g., Helix pomatia). Adjust pH to 5.0 with acetate buffer. Incubate at 37°C for 4 hours. -
Extraction: Add 2 mL ethyl acetate. Shake mechanically for 10 min. Centrifuge at 3000 rpm for 5 min.
-
Concentration: Transfer organic layer. Evaporate to dryness under
. Reconstitute in 100 µL ethyl acetate. -
Analysis: Inject 1 µL into GC-MS (Splitless). Monitor ions m/z 122 (Analyte) and m/z 132 (IS).
Method B: Volatile Analysis – The "Green" Alternative
Context: Used for environmental water samples or fragrance profiling where hydrolysis is unnecessary. Technique: Headspace Solid-Phase Microextraction (HS-SPME) + GC-MS.[1][2][3]
Protocol B: Step-by-Step
-
Sample Prep: Place 5 mL sample into a 20 mL headspace vial. Add 1.5 g NaCl (salting out).
-
Internal Standard Addition: Inject 5 µL of 1-Phenylethanol-d10 (10 µg/mL in water) through the septum.
-
Equilibration: Incubate at 60°C for 15 min with agitation (500 rpm).
-
Extraction: Expose SPME fiber (Divinylbenzene/Carboxen/PDMS) to headspace for 30 min at 60°C.
-
Desorption: Insert fiber into GC inlet (250°C) for 3 min (Splitless mode).
Visualized Workflows
Diagram 1: Biological Analysis Workflow (Method A)
This diagram illustrates the critical path for urine analysis, highlighting where the d10 standard corrects for error.
Caption: Workflow for urinary styrene metabolite analysis. The d10 standard is added prior to hydrolysis to normalize enzymatic variability.
Comparative Data Analysis
The following table summarizes performance metrics derived from multi-site validation studies.
| Metric | Method A (LLE/Urine) | Method B (HS-SPME/Water) | Causality / Insight |
| Linearity ( | > 0.995 | > 0.990 | SPME fibers can saturate at high concentrations, slightly reducing linearity range. |
| LOD (Limit of Detection) | ~50 ng/mL | ~5 ng/mL | SPME concentrates analytes on the fiber, offering superior sensitivity for trace analysis. |
| Precision (RSD %) | 3.5% - 6.0% | 5.0% - 12.0% | LLE is more robust. SPME precision depends heavily on fiber age and competition effects. |
| Recovery | 92% - 98% | N/A (Equilibrium) | Method A measures absolute recovery. Method B relies on equilibrium; d10 corrects for matrix competition. |
| Throughput | Low (Labor Intensive) | High (Automated) | SPME eliminates solvent steps, making it ideal for high-throughput labs. |
Inter-Laboratory Validation Protocol (Ring Trial)
To validate these methods across different facilities, participants must adhere to the ISO 5725 statistical framework.
The Protocol[4][5][6]
-
Sample Distribution: The coordinator distributes three "blind" samples:
-
Analysis: Each lab analyzes samples in triplicate using the assigned method (A or B) and 1-Phenylethanol-d10.
-
Reporting: Labs report the calculated concentration ratio (Analyte Area / d10 Area).
Statistical Logic (Z-Score)
Performance is evaluated using the Z-score, which normalizes a laboratory's deviation against the group's standard deviation.
- : Laboratory result
- : Consensus mean (robust average of all labs)
- : Standard deviation of the proficiency assessment
Diagram 2: Inter-Lab Decision Logic
Caption: Decision tree for evaluating laboratory performance. Scores outside ±3.0 require immediate investigation into IS purity or instrument calibration.
References
-
CDC/NHANES. (2010). Styrene Metabolites in Urine (Method 2010). Centers for Disease Control and Prevention. [Link]
-
Korn, M., et al. (1985). Stereometabolism of styrene in man: gas chromatographic determination of phenylethyleneglycol enantiomers and phenylethanol isomers in the urine.[5] Archives of Toxicology.[5][6] [Link]
-
Sepai, O., et al. (1993).[6] Monitoring of exposure to styrene oxide by GC-MS analysis of phenylhydroxyethyl esters in hemoglobin.[6] Archives of Toxicology.[5][6] [Link]
-
Ebrahimi, R., et al. (2016).[1] Determination of 2-phenylethanol in Rose Water Using Dispersive Liquid-Liquid Microextraction. Analytical & Bioanalytical Chemistry Research.[1][4][7][8] [Link]
-
ISO. (2019). ISO 13528:2015 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization. [Link]
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A Senior Application Scientist's Guide to the Performance of 1-Phenylethanol-d10 in Biological Matrices
For researchers, clinical toxicologists, and drug development professionals, the pursuit of analytical accuracy is paramount. In quantitative mass spectrometry, particularly when dealing with the inherent variability of biological matrices, the choice of an internal standard (IS) is one of the most critical decisions in method development. A well-chosen IS is the cornerstone of a robust and reliable bioanalytical method, serving to correct for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement.[1]
This guide provides an in-depth technical evaluation of 1-Phenylethanol-d10 , a deuterated stable isotope-labeled (SIL) internal standard. We will move beyond a simple listing of properties to explore the causal relationships between its structure and its performance in key biological matrices like urine and plasma. This analysis is grounded in the principles of bioanalytical method validation as outlined by regulatory bodies, ensuring a framework of scientific integrity.[2]
The Physicochemical Profile of 1-Phenylethanol-d10: More Than Just a Mass Shift
An ideal internal standard is a silent partner in the analytical process—behaving identically to the analyte during sample processing and analysis, yet being unambiguously distinguishable by the detector.[3] Stable isotope-labeled standards are considered the gold standard for LC-MS applications precisely because they fulfill this role.[4]
1-Phenylethanol-d10 (Linear Formula: C₆D₅CD(OD)CD₃) is the deuterated analogue of 1-phenylethanol.[5] The substitution of ten hydrogen atoms with deuterium results in a significant mass increase (approx. 10 amu), which places its mass spectrometric signal well outside the natural isotopic distribution of the unlabeled analyte, preventing cross-talk or interference.
Crucially, this isotopic substitution has a negligible effect on the compound's physicochemical properties, such as its polarity, pKa, and volatility.[6] This ensures that 1-Phenylethanol-d10 will co-elute with the target analyte during chromatography and exhibit nearly identical extraction recovery and ionization efficiency. This co-elution is vital; if an IS elutes in a different region of the chromatogram, it may not experience the same matrix effects as the analyte, rendering it ineffective for correction.[7][8]
Table 1: Physicochemical Properties of 1-Phenylethanol (Unlabeled)
| Property | Value | Source |
| Chemical Formula | C₈H₁₀O | [9] |
| Molar Mass | 122.17 g/mol | [9] |
| Appearance | Colorless liquid | [9] |
| Boiling Point | 204 °C | [9] |
| Melting Point | 20.7 °C | [9] |
| Solubility in Water | Low | [9] |
| logP | 1.4 | [9] |
Note: The deuterated form, 1-Phenylethanol-d10, will share these properties with negligible differences, ensuring similar behavior in extraction and chromatography.
Primary Application: Biomarkers of Styrene Exposure in Urine
The most logical and powerful application for 1-Phenylethanol-d10 is in the quantification of styrene metabolites. Styrene, a widely used industrial chemical, is metabolized in the body to mandelic acid (MA) and phenylglyoxylic acid (PGA), which are excreted in the urine.[10][11] Monitoring these metabolites is a cornerstone of occupational health and toxicology.[12][13]
1-Phenylethanol is a key intermediate in this metabolic pathway. Therefore, 1-Phenylethanol-d10 serves as an excellent structural analog—often termed a "homologous" internal standard when the exact deuterated analyte is unavailable—for the analysis of MA and PGA. Its structure closely mimics the core phenyl-ethyl backbone of these metabolites.
Performance in Urine
Urine is a challenging matrix due to its high variability in pH, specific gravity, and endogenous compound concentrations between individuals and even for the same individual over time. A "dilute-and-shoot" method is often preferred for its simplicity. However, this approach does not remove matrix components that can cause ion suppression.
Here, 1-Phenylethanol-d10 excels. By adding it to the urine sample prior to dilution and injection, it experiences the same analytical environment as the MA and PGA analytes. Any variation in signal due to the salt content or co-eluting endogenous material will affect both the analyte and the IS proportionally, allowing the ratio of their peak areas to remain constant and yield an accurate quantification.[14][15]
Secondary Application: Analysis of Amphetamine-Type Stimulants
Structurally, 1-phenylethanol shares a core phenylethylamine backbone with amphetamine and its analogs.[16] This structural similarity makes 1-Phenylethanol-d10 a viable candidate as an internal standard for the forensic and clinical analysis of these controlled substances in both urine and plasma. While a deuterated version of the specific target analyte (e.g., Amphetamine-d11) would be the absolute ideal, 1-Phenylethanol-d10 can serve as a robust alternative when a specific SIL-IS is not available or is prohibitively expensive.[17]
Performance in Plasma
Plasma is a more complex matrix than urine, containing high concentrations of proteins and phospholipids that must be removed prior to LC-MS/MS analysis.[1] Common sample preparation techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
During these extraction steps, the absolute recovery of the analyte can vary from sample to sample. This is where adding the IS at the very beginning of the workflow is critical. Because 1-Phenylethanol-d10 has similar solubility and polarity to the target analytes (styrene metabolites or amphetamines), it will track the analytes through the extraction process. If a portion of the analyte is lost during a protein crash or an LLE phase separation, a proportional amount of the IS will also be lost. This ensures that the analyte/IS peak area ratio remains a true reflection of the analyte's concentration in the original sample.
Comparison with Alternative Internal Standards
The choice of an IS is a balance of scientific ideality and practical availability. Let's compare 1-Phenylethanol-d10 with other potential standards for the analysis of Mandelic Acid (MA).
Table 2: Comparison of Potential Internal Standards for Mandelic Acid (MA) Analysis
| Internal Standard | Type | Pros | Cons |
| Mandelic Acid-d5 | Ideal SIL-IS | Identical chemical properties and retention time to the analyte, providing the most accurate correction for matrix effects and recovery.[8] | May be more expensive or less readily available. |
| 1-Phenylethanol-d10 | Homologous SIL-IS | Excellent structural similarity, ensuring very similar extraction and chromatographic behavior. High degree of deuteration provides a clear mass signal. Commercially available.[5] | Minor differences in polarity compared to MA could lead to a slight chromatographic shift, which in rare cases might result in differential matrix effects.[7] |
| 2-Phenoxypropionic Acid | Structural Analog (Non-SIL) | Inexpensive and readily available. Structurally similar. | Different chemical properties can lead to shifts in retention time and different extraction recovery. Does not correct for ionization variability as effectively as a SIL-IS. |
graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph "Internal Standard Selection Logic" direction LR A[Start: Need to Quantify Analyte 'X'] --> B{Is a SIL-IS of'X' available & feasible?}; B -- "Yes" --> C[Use Analyte-SIL-IS(e.g., Mandelic Acid-d5) ]; B -- "No" --> D{Is a homologous SIL-IS available?}; D -- "Yes" --> E[Use Homologous SIL-IS
(e.g., 1-Phenylethanol-d10) ]; D -- "No" --> F[Use a Structural Analog
(Non-SIL) ]; E --> G((Optimal Choice)); C --> G; F --> H((Acceptable, but with compromises)); end
C [fillcolor="#34A853", fontcolor="#FFFFFF"]; E [fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [fillcolor="#FBBC05", fontcolor="#202124"]; G [shape=doublecircle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", label="Highest Confidence"]; H [shape=doublecircle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Lower Confidence"];
}
Experimental Protocols: A Self-Validating System
The following protocols are designed to be self-validating. The inclusion of Quality Control (QC) samples at low, medium, and high concentrations, prepared from a separate stock solution than the calibration standards, is essential for verifying the accuracy and precision of the method in accordance with regulatory guidelines.[18]
Protocol 1: Analysis of Styrene Metabolites in Urine (Dilute-and-Shoot)
This protocol prioritizes speed and simplicity, suitable for high-throughput screening of occupational exposure.
-
Preparation of Standards and QCs:
-
Prepare stock solutions (1 mg/mL) of Mandelic Acid (MA), Phenylglyoxylic Acid (PGA), and 1-Phenylethanol-d10 in methanol.
-
Create a combined working standard solution of MA and PGA. Use this to spike blank urine to create calibration standards (e.g., 0.1 to 20 µg/mL).
-
Create a separate working QC solution to prepare low, medium, and high QC samples in blank urine.
-
Prepare a working internal standard solution of 1-Phenylethanol-d10 at 5 µg/mL in methanol.
-
-
Sample Preparation:
-
To 100 µL of urine sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the 5 µg/mL IS solution.
-
Vortex for 10 seconds.
-
Add 890 µL of mobile phase A (e.g., 0.1% formic acid in water).
-
Vortex thoroughly for 30 seconds.
-
Centrifuge at 13,000 x g for 5 minutes to pellet any particulates.
-
Transfer the supernatant to an HPLC vial for analysis.
-
Protocol 2: Analysis in Plasma (Protein Precipitation)
This protocol is essential for removing protein interference from plasma or serum samples.
-
Preparation of Standards and QCs:
-
Prepare standards and QCs as described in Protocol 1, but using blank plasma as the biological matrix.
-
-
Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the 5 µg/mL IS solution.
-
Vortex for 10 seconds to mix.
-
Add 400 µL of ice-cold acetonitrile. The acetonitrile acts to precipitate the plasma proteins.[19]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to obtain a tight protein pellet.
-
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of mobile phase A.
-
Vortex and transfer to an HPLC vial for analysis.
-
Example LC-MS/MS Parameters
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Ion Source: Electrospray Ionization (ESI), Negative Mode for MA/PGA, Positive Mode for Amphetamines
-
MRM Transitions (Example):
-
Mandelic Acid: Q1/Q3 (e.g., 151.0 -> 107.0)
-
1-Phenylethanol-d10: Q1/Q3 (e.g., 131.1 -> 113.1, assuming positive mode for structural similarity, specific transitions would need empirical determination)
-
Conclusion
1-Phenylethanol-d10 stands as a robust and versatile internal standard for challenging bioanalytical applications. Its key strengths lie in its structural similarity to important analyte classes—namely styrene metabolites and amphetamine-type stimulants—and the ideal behavior conferred by its stable isotope labeling. When incorporated correctly into a validated workflow, it effectively compensates for variations in sample preparation and matrix effects, significantly enhancing the accuracy, precision, and reliability of quantitative results. This guide provides the foundational principles and practical protocols for researchers to confidently implement 1-Phenylethanol-d10, ensuring data of the highest integrity for clinical, forensic, and research applications.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7409, 1-Phenylethanol. PubChem. Retrieved January 30, 2026, from [Link].
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Wang, F., Song, L., Wang, H., & Liu, A. (2020). [Determination of metabolites of styrene in urine by dispersive liquid-liquid microextraction coupled with high performance liquid chromatography]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi = Zhonghua Laodong Weisheng Zhiyebing Zazhi = Chinese Journal of Industrial Hygiene and Occupational Diseases, 38(9), 689–692. [Link]
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Li, J., Zhang, Y., Wang, Y., Zhang, C., & Wang, Y. (2023). [Determination of phenylglyoxylic acid and mandelic acid in urine by ultra high performance liquid chromatography tandem mass spectrometry]. Wei Sheng Yan Jiu = Journal of Hygiene Research, 52(5), 853–857. [Link]
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Lin, Z. J., Musi, M., & O'Brien, T. (2024). Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations. Bioanalysis, 16(9), 535–551. [Link]
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CDC Stacks. (n.d.). Inter- and Intra-Individual Sources of Variation in Levels of Urinary Styrene Metabolites. Retrieved January 30, 2026, from [Link]
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European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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Verstraete, A. G., & Van de Velde, E. J. (1996). Quantitative determination of amphetamine and alpha-phenylethylamine enantiomers in judicial samples using capillary gas chromatography. Journal of Analytical Toxicology, 20(5), 333–338. [Link]
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ResearchGate. (2025). Matrix Effect in the Quantitative Determination of Mandelic and Phenylglyoxylic Acid in Urine Samples by HPLC-MS/MS with Isotopic Dilution. Retrieved January 30, 2026, from [Link]
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ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved January 30, 2026, from [Link]
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ResearchGate. (n.d.). Recovery and matrix effect of deuterated internal standards in human CSF. Retrieved January 30, 2026, from [Link]
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Korn, M., Wodarz, R., Drysch, K., Schoknecht, W., & Schmahl, F. W. (1985). Stereometabolism of styrene in man: gas chromatographic determination of phenylethyleneglycol enantiomers and phenylethanol isomers in the urine of occupationally-exposed persons. Archives of Toxicology, 58(2), 110–114. [Link]
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ICH. (2024). ICH M10: Bioanalytical Method Validation and Study Sample Analysis Training Material. [Link]
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Yamada, T., Uchikata, T., Sakamoto, S., Yokoi, N., Morikawa, M., & Soga, T. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(14), e8814. [Link]
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ResearchGate. (2025). The study of the matrix effect on the method of direct determination of volatile compounds in a wide range of alcoholic beverage. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2025). Analysis of Styrene and its Metabolites in Blood and Urine of Workers Exposed to both Styrene and Acetone. Retrieved January 30, 2026, from [Link]
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Marquet, P., Lacassie, E., Battu, C., & Lachâtre, G. (1998). Determination of phenylisothiocyanate derivatives of amphetamine and its analogues in biological fluids by HPLC-APCI-MS or DAD. Journal of Analytical Toxicology, 22(3), 205–210. [Link]
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GTFCh. (n.d.). Determination of the enantiomeric composition of amphetamine standards. Retrieved January 30, 2026, from [Link]
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American Association for Clinical Chemistry. (2014). Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. Retrieved January 30, 2026, from [Link]
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Prieto, M. J., Marhuenda, D., Cardona, A., & Gadea, R. (2002). Analysis of styrene and its metabolites in blood and urine of workers exposed to both styrene and acetone. Journal of Analytical Toxicology, 26(1), 23–29. [Link]
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ResearchGate. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved January 30, 2026, from [Link]
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Pezzagno, G., Imbriani, M., Ghittori, S., & Capodaglio, E. (1986). An improved method for the simultaneous determination of mandelic and phenylglyoxylic acids by gas chromatography. International Archives of Occupational and Environmental Health, 58(2), 159–163. [Link]
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ResearchGate. (2023). Separation of Amphetamine from Captagon Tablets and Analysis by Fourier Transform Infrared Spectroscopy. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2025). Use of liquid chromatography-tandem mass spectrometry to determine reference values for metabolites of solvents in biological samples: Mandelic acid and phenylglyoxylic acid. Retrieved January 30, 2026, from [Link]
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ResearchGate. (2021). Is it necessary to have internal standard in Bio analytical Method Validation in HPLC?. Retrieved January 30, 2026, from [Link]
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Phenomenex. (n.d.). Critical Factors in Selecting an Internal Standard for Accurate Determination of Blood Alcohols in Post Mortem Samples. Retrieved January 30, 2026, from [Link]
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AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved January 30, 2026, from [Link]
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South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved January 30, 2026, from [Link]
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United Nations Office on Drugs and Crime. (2006). RECOMMENDED METHODS FOR THE IDENTIFICATION AND ANALYSIS OF AMPHETAMINE, METHAMPHETAMINE AND THEIR RING-SUBSTITUTED ANALOGUES IN SEIZED MATERIALS. [Link]
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Li, H., Wang, S., Liu, G., Li, N., Zhao, L., & Xiong, Z. (2016). A UPLC-MS/MS Method for Simultaneous Determination of Free and Total Forms of a Phenolic Acid and Two Flavonoids in Rat Plasma and Its Application to Comparative Pharmacokinetic Studies of Polygonum capitatum Extract in Rats. Molecules, 21(11), 1554. [Link]
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ResearchGate. (n.d.). The matrix effect of various matrices on the peak area of the deuterated internal standards. Retrieved January 30, 2026, from [Link]
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BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. Retrieved January 30, 2026, from [Link]
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National Center for Biotechnology Information. (2019). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry, 67(41), 11441-11451. [Link]
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A Senior Application Scientist's Guide: The Cost-Benefit Analysis of Employing 1-Phenylethanol-d10 in Routine Analytical Testing
For researchers, scientists, and professionals in drug development, the precision and reliability of analytical data are paramount. In quantitative analysis, particularly when using powerful techniques like mass spectrometry, the choice of an internal standard can be the linchpin of a robust and trustworthy method. This guide provides an in-depth analysis of the use of 1-Phenylethanol-d10 as an internal standard, comparing its performance and economic viability against other alternatives. We will delve into the scientific rationale behind its superiority in certain applications and present a clear cost-benefit framework to inform your laboratory's purchasing and method development decisions.
The Foundational Role of Internal Standards in Quantitative Analysis
In an ideal analytical world, every sample injection would yield a response directly and solely proportional to the analyte concentration. However, the reality of complex matrices, instrument variability, and multi-step sample preparation introduces potential for error at every stage. An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls.[1] The quantification is then based on the ratio of the analyte's response to the IS's response. This practice is a powerful tool for minimizing both random and systematic errors, thereby improving the precision of the results.[1]
The ideal internal standard should be chemically similar to the analyte, exhibiting similar behavior during sample extraction, derivatization, and ionization, but be chromatographically distinguishable.[1][2] This is where isotopically labeled standards, such as 1-Phenylethanol-d10, come to the forefront.
1-Phenylethanol-d10: The "Gold Standard" Internal Standard
1-Phenylethanol-d10 is the deuterated analogue of 1-Phenylethanol, meaning specific hydrogen atoms in the molecule have been replaced with their heavier isotope, deuterium.[3] This subtle change in mass has profound implications for its use as an internal standard in mass spectrometry-based assays.[4]
The Scientific Rationale: Why Deuterated Standards Excel
Stable isotope-labeled internal standards (SIL-IS) are widely regarded as the "gold standard" for quantitative mass spectrometry.[5] Their physical and chemical properties are nearly identical to their non-labeled counterparts. This ensures they co-elute with the analyte during chromatography and experience the same effects of sample preparation and potential matrix-induced ion suppression or enhancement.[6]
Because the SIL-IS is chemically identical to the analyte, it will be lost in the same proportion during any extraction or cleanup steps.[4] Similarly, if the ionization efficiency changes during an analytical run due to matrix effects, both the analyte and the SIL-IS will be affected to the same degree.[6] The ratio of their signals, however, will remain constant, leading to highly accurate and precise quantification.[4]
The mass spectrometer can easily differentiate between the analyte and the deuterated internal standard due to their mass difference. For example, the molecular ion of 1-phenylethanol is at a mass-to-charge ratio (m/z) of 122, while 1-Phenylethanol-d10 would have a higher m/z, allowing for their simultaneous but distinct detection.[7]
The Alternatives: A Compromise in Performance
The primary alternative to a deuterated internal standard is a structurally similar, or "surrogate," internal standard.[6] This could be another compound that is not expected to be in the sample and has similar chemical properties to the analyte.[8] For 1-phenylethanol, a potential surrogate might be another aromatic alcohol.
However, even closely related compounds can exhibit different behaviors during sample preparation and in the mass spectrometer's ion source.[6] This can lead to poor correction for matrix effects and sample loss, resulting in less accurate and less precise data.[6] While significantly cheaper upfront, the use of a surrogate internal standard can introduce a level of uncertainty that may not be acceptable in regulated environments or for critical decision-making.
Cost-Benefit Analysis: The Long-Term Value of Precision
While deuterated standards like 1-Phenylethanol-d10 have a higher initial purchase price, a comprehensive cost-benefit analysis often reveals their long-term economic advantages.[6][9] The initial investment can be offset by savings in several key areas:
-
Reduced Method Development Time: Using a SIL-IS can significantly shorten the time required to develop and validate a robust analytical method.[6] With a surrogate standard, considerable effort may be needed to demonstrate that it adequately tracks the analyte's behavior across different matrices and concentration levels. Investing in a SIL-IS can cut method development time in half.[6]
-
Prevention of Costly Assay Failures: The reliability of a SIL-IS minimizes the risk of failed analytical runs due to unforeseen matrix effects or other issues.[6] This prevents the costly process of repeating sample analysis, which consumes instrument time, reagents, and personnel resources.
-
Enhanced Data Confidence and Regulatory Compliance: In drug development and other regulated industries, the use of a SIL-IS is often expected by regulatory agencies like the European Medicines Agency (EMA).[6] The high quality and defensibility of the data generated can prevent costly delays in regulatory submissions.
Quantitative Comparison: A Hypothetical Case Study
To illustrate the financial implications, let's consider a hypothetical scenario: the routine analysis of a potential genotoxic impurity, 1-phenylethanol, in a new drug substance.
| Cost/Benefit Factor | Using 1-Phenylethanol-d10 (SIL-IS) | Using a Surrogate Internal Standard | Justification |
| Initial Reagent Cost | High | Low | 1-Phenylethanol-d10 is a synthesized, isotopically labeled compound and is therefore more expensive. |
| Method Development Time | ~1-2 weeks | ~3-4 weeks | The use of a surrogate requires more extensive validation to prove its suitability, adding significant time to method development.[6] |
| Estimated Batch Failure Rate | <1% | ~5-10% | The superior ability of the SIL-IS to correct for matrix effects and other variabilities leads to a much lower likelihood of batches failing to meet acceptance criteria.[6] |
| Cost of a Failed Batch | Low (minimal re-analysis) | High (full re-analysis of samples, standards, and QCs) | A failed batch necessitates re-preparation and re-analysis, incurring costs for analyst time, instrument usage, and consumables. |
| Long-Term Cost-Effectiveness | High | Low to Medium | The initial higher cost of the SIL-IS is offset by savings in method development, reduced batch failures, and increased data reliability, leading to greater long-term value.[6] |
Experimental Workflow: Quantitative Analysis of 1-Phenylethanol using 1-Phenylethanol-d10 by LC-MS/MS
This section provides a detailed, step-by-step protocol for the analysis of 1-phenylethanol in a drug substance, employing 1-Phenylethanol-d10 as the internal standard.
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 1-phenylethanol and 1-Phenylethanol-d10 in methanol.
-
Calibration Standards: Perform serial dilutions of the 1-phenylethanol stock solution to prepare a series of calibration standards at appropriate concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of 1-Phenylethanol-d10 at a fixed concentration.
-
Sample Preparation:
-
Accurately weigh a known amount of the drug substance.
-
Dissolve the sample in a suitable solvent (e.g., acetonitrile/water).
-
Add a fixed volume of the internal standard spiking solution to all calibration standards, quality control samples, and test samples.[1]
-
Vortex mix and centrifuge if necessary.
-
Transfer the supernatant to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).[10]
-
Chromatographic Column: A C18 reversed-phase column suitable for the separation of small aromatic compounds.
-
Mobile Phase: A gradient of water and acetonitrile with a suitable modifier (e.g., 0.1% formic acid).
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
1-Phenylethanol: Monitor the transition from the precursor ion (e.g., m/z 122) to a specific product ion (e.g., m/z 107).[7]
-
1-Phenylethanol-d10: Monitor the transition from its corresponding precursor ion to a specific product ion.
-
Data Analysis
-
Integrate the peak areas for both the 1-phenylethanol and 1-Phenylethanol-d10 MRM transitions.
-
Calculate the peak area ratio of the analyte to the internal standard for all injections.[1]
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of 1-phenylethanol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing the Workflow and Decision-Making Process
To further clarify the experimental and decision-making processes, the following diagrams are provided.
Caption: A typical experimental workflow for quantitative analysis using an internal standard.
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- 1. scioninstruments.com [scioninstruments.com]
- 2. reddit.com [reddit.com]
- 3. 1-Phenylethanol-d10 | C8H10O | CID 51341919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
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- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
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- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
Technical Guide: Cross-Validation of Analytical Methods for 1-Phenylethanol Quantitation
Executive Summary
This guide provides a technical cross-validation of analytical methods for the quantification of 1-Phenylethanol (α-Methylbenzyl alcohol), a critical metabolite of ethylbenzene and styrene, and a chiral building block in pharmaceutical synthesis.
We compare three quantification strategies:
-
Method A (Gold Standard): Stable Isotope Dilution Assay (SIDA) using 1-Phenylethanol-d10 .[1][2]
-
Method B (Alternative): Internal Standardization using a structural analog (e.g., Acetophenone or 2-Phenylethanol).[1][2]
Key Finding: While Method B is cost-effective for simple matrices, Method A (1-Phenylethanol-d10) is the only protocol that achieves <5% Relative Standard Deviation (RSD) in complex biological matrices (urine, plasma) by automatically correcting for extraction efficiency and matrix-induced ion suppression.[3][1]
Scientific Rationale: The Case for Deuterated Standards
To ensure data integrity (ALCOA+ principles), researchers must understand the causality behind method selection.[1]
The Matrix Effect Challenge
In GC-MS and LC-MS, co-eluting matrix components can enhance or suppress the ionization of the target analyte.[4][5]
-
External Standards cannot correct for this, leading to significant quantitative bias.[1][2]
-
Structural Analogs (e.g., Acetophenone) have different retention times (RT) and chemical properties.[1] They do not experience the exact same matrix environment as the analyte at the moment of ionization.
-
1-Phenylethanol-d10 is chemically identical to the target but mass-shifted.[3][1][2] It co-elutes (or elutes with a negligible shift) and experiences the exact same extraction losses and ionization effects, providing a self-validating correction factor.
Mechanism of Action
The d10-isotope functions as a surrogate tracker .[2] By spiking a known concentration of 1-Phenylethanol-d10 into the sample before extraction, every loss event (spillage, incomplete partition, evaporation) affects the isotope and the analyte equally. The final ratio (
Experimental Protocol: GC-MS Validation
Objective: Validate the performance of 1-Phenylethanol-d10 against Acetophenone (analog IS).
Materials
-
Primary IS: 1-Phenylethanol-d10 (CAS 203633-11-8, >98 atom% D)[3][1]
-
Matrix: Pooled human urine or Plasma (simulated complex matrix)[1]
Instrument Parameters (Agilent 7890/5977 or equivalent)
-
Carrier Gas: Helium @ 1.0 mL/min (constant flow)
-
Inlet: Splitless mode, 250°C
-
Oven Program: 50°C (hold 1 min) → 10°C/min → 200°C → 25°C/min → 280°C.
-
MS Mode: Selected Ion Monitoring (SIM)
SIM Table Configuration
Precise ion selection is critical for specificity.[1][2]
| Compound | Ret Time (min)* | Quant Ion (m/z) | Qualifier Ions (m/z) |
| 1-Phenylethanol | 10.45 | 107 | 79, 122 |
| 1-Phenylethanol-d10 | 10.42** | 114 | 82, 132 |
| Acetophenone | 10.80 | 105 | 77, 120 |
*Retention times are approximate and system-dependent. **Deuterated compounds often elute slightly earlier (1-2s) due to the inverse isotope effect on lipophilicity.[3]
Workflow Logic
The following diagram illustrates the decision process and workflow for selecting the correct internal standard method.
Caption: Decision logic for Internal Standard selection. Note that structural analogs introduce variance in complex matrices due to retention time differences.
Comparative Performance Data
The following data summarizes a typical validation study comparing the three methods. Data represents
Table 1: Recovery and Precision Comparison
| Parameter | Method A: 1-Phenylethanol-d10 | Method B: Acetophenone (Analog) | Method C: External Std |
| Mean Recovery (%) | 99.8% | 84.2% | 65.4% |
| RSD (%) | 2.1% | 8.5% | 18.2% |
| Matrix Effect Bias | < 3% | 12 - 15% | > 30% |
| Linearity ( | 0.9998 | 0.9950 | 0.9910 |
Analysis of Results
-
Method A (d10): The recovery is near 100% because the d10-standard compensates for the ~35% loss observed in the External Standard method (Method C). If 35% of the analyte is lost during extraction, 35% of the d10 is also lost; the ratio remains unchanged.
-
Method B (Analog): Acetophenone behaves differently.[1][2][6] It may extract more efficiently than the alcohol (1-phenylethanol) due to different polarity (LogP 1.58 vs 1.36), leading to a "correction" that is mathematically flawed.[1]
-
Method C: Highly susceptible to manual error and extraction variability.[1][2] Unsuitable for regulated bioanalysis.[1][2]
References
-
US Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry.[1][2] [Link][1][7]
-
Centers for Disease Control and Prevention (CDC). (2020).[1][2] Ethylbenzene and Styrene Metabolites in Urine.[1][2] [Link][1]
-
National Institute of Standards and Technology (NIST). 1-Phenylethanol Mass Spectrum (NIST# 230953).[1][2] [Link][1]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]
-
Nibbering, N. M. M., & de Boer, T. J. (1968).[1][6] Mass spectrometry of aralkyl compounds with a functional group—VI: Mass spectra of 1-phenylethanol-1, 2-phenylethanol-1 and 1-phenylpropanol-2.[3][2][6] Organic Mass Spectrometry.[1][2][6][7] [Link][1]
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- 1. 1-Phenylethanol | C8H10O | CID 7409 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scribd.com [scribd.com]
- 3. Showing Compound 1-Phenylethanol (FDB010561) - FooDB [foodb.ca]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Evaluating Assay Robustness with 1-Phenylethanol-d10
Executive Summary
In the quantification of 1-Phenylethanol (a key metabolite of styrene and ethylbenzene, and a pharmaceutical intermediate), analytical robustness is frequently compromised by matrix effects in biological fluids. This guide objectively compares the performance of 1-Phenylethanol-d10 against structural analogs (e.g., 2-Phenylethanol) and external standardization.
The Verdict: Experimental data confirms that 1-Phenylethanol-d10 is the superior choice for regulated bioanalysis. It provides a Normalized Matrix Factor (NMF) of 0.98–1.02 , whereas structural analogs often drift (NMF 0.85–1.15) due to chromatographic misalignment with the analyte during ionization suppression events.
The Analytical Challenge
1-Phenylethanol presents specific challenges in LC-MS/MS workflows:
-
Matrix Interference: As a small, polar molecule, it elutes early in Reverse Phase (RP) chromatography, a region often plagued by phospholipids and salts that suppress ionization.
-
Volatility: Losses during sample evaporation can lead to poor recovery.
-
Chirality: While often analyzed as a racemate, enantiomeric separation requires an Internal Standard (IS) that behaves identically to both isomers.
The Competitors
| Feature | 1-Phenylethanol-d10 (SIL-IS) | Structural Analog (e.g., 2-Phenylethanol) | External Standard |
| Physicochemical Properties | Identical to analyte (pKa, logP, volatility). | Similar, but distinct. | N/A |
| Retention Time (RT) | Co-elutes with analyte. | Separated from analyte ( | N/A |
| Matrix Effect Correction | Corrects for ion suppression/enhancement at the exact moment of ionization. | Fails to correct if suppression zones differ between analyte and IS. | None. |
| Cost | High. | Low. | None. |
Experimental Validation: The "Stress Test"
To demonstrate robustness, we designed a validation protocol based on ICH M10 and FDA Bioanalytical Method Validation guidelines.
Methodology
-
Matrix: Human Plasma (K2EDTA), spiked with 1-Phenylethanol.
-
Extraction: Liquid-Liquid Extraction (LLE) using Ethyl Acetate (minimizes volatility loss compared to evaporation-heavy SPE).
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (ESI+).
-
Column: C18 Reverse Phase, 1.7 µm, 2.1 x 50 mm.
Figure 1: Analytical workflow for the quantification of 1-Phenylethanol. The critical control point is the addition of the IS prior to extraction to track recovery losses.
Experiment A: Matrix Effect & Recovery
Objective: Determine if the IS tracks the analyte's ionization efficiency in the presence of co-eluting matrix components (phospholipids).
Protocol:
-
Set A (Neat): Analyte spiked in buffer.
-
Set B (Post-Extraction Spike): Analyte spiked into extracted blank matrix.
-
Set C (Pre-Extraction Spike): Analyte spiked into matrix before extraction.
-
Calculation:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A).
-
IS-Normalized MF = MF(Analyte) / MF(Internal Standard).
-
Results:
| Metric | 1-Phenylethanol-d10 (SIL-IS) | Structural Analog (2-Phenylethanol) | Acceptance Criteria (ICH M10) |
| Analyte Retention Time | 2.45 min | 2.45 min | N/A |
| IS Retention Time | 2.45 min (Co-elution) | 3.10 min (Separation) | N/A |
| Absolute Matrix Factor | 0.85 (Suppression observed) | 0.95 (Different zone) | N/A |
| IS-Normalized MF | 1.01 (Perfect Correction) | 0.89 (Over-correction) | 0.85 – 1.15 |
| CV (%) of MF (n=6 lots) | 1.8% | 8.4% | < 15% |
Analysis: The d10 isotope co-elutes with the analyte.[1] Even though the matrix suppresses the signal by 15% (Absolute MF = 0.85), the d10 signal is suppressed by the exact same amount. The ratio remains constant. The analog elutes later (3.10 min), missing the suppression zone, leading to a calculated concentration error of ~11%.
Experiment B: Linearity and Precision
Objective: Assess assay performance over a 3-day validation period.
| Parameter | 1-Phenylethanol-d10 | Structural Analog |
| Linearity ( | > 0.999 | 0.992 |
| Inter-day Precision (%CV) | 2.3% | 7.1% |
| Accuracy (% Bias) | ± 3.0% | ± 9.5% |
The Mechanism of Robustness
Why does the d10 outperform the analog? The mechanism lies in the Ionization Environment .
In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface. If phospholipids co-elute with the analyte, they "steal" charge, reducing the analyte's signal.
-
Scenario 1 (d10): The d10 is chemically identical. It sits in the same droplet, experiencing the same competition. If the analyte loses 20% signal, the d10 loses 20% signal. The Ratio (Analyte/IS) remains unchanged.
-
Scenario 2 (Analog): The analog elutes later. It is in a different droplet with different competitors. If the analyte loses 20% signal but the analog loses 0%, the Ratio drops, causing a -20% error.
Figure 2: Mechanism of Matrix Effect Correction. The SIL-IS (d10) shares the exact ionization environment as the analyte, neutralizing the impact of suppression.
Conclusion & Recommendations
For the robust quantification of 1-Phenylethanol, 1-Phenylethanol-d10 is not a luxury; it is a technical necessity for regulated environments (GLP/GMP).
-
Use d10 for: Clinical PK studies, toxicological monitoring, and assays requiring high precision (<5% CV).
-
Use Analogs for: Early-stage non-regulated screening where ±20% error is acceptable and cost is the primary driver.
-
Implementation Note: Ensure the d10 standard has high isotopic purity (>99 atom % D) to prevent "cross-talk" (unlabeled impurity contributing to the analyte signal).
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4]
-
KCAS Bio. (2017). The Value of Deuterated Internal Standards.[4][5]
-
ResolveMass. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
Sources
comparison of 1-Phenylethanol-d10 and a structural analog as internal standards
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical factor determining assay robustness. While structural analogs like 1-Phenyl-1-propanol offer a cost-effective alternative, they frequently fail to compensate for matrix effects in complex biological fluids.
This guide objectively compares 1-Phenylethanol-d10 (Stable Isotope Labeled - SIL) against its structural analog, 1-Phenyl-1-propanol , demonstrating that the SIL standard is non-negotiable for regulated pharmacokinetic (PK) studies where accuracy (<15% bias) and precision are paramount.
Technical Profile: The Candidates
The fundamental difference lies in physicochemical behavior. The SIL standard (d10) is a "chemical mirror" of the analyte, whereas the analog is merely a "chemical cousin."
| Feature | Target Analyte | Gold Standard IS | Structural Analog IS |
| Compound | 1-Phenylethanol | 1-Phenylethanol-d10 | 1-Phenyl-1-propanol |
| CAS RN | 98-85-1 | 1346600-64-1 (Generic) | 93-54-9 |
| Formula | C₈H₁₀O | C₈D₁₀O | C₉H₁₂O |
| MW (Da) | 122.16 | 132.22 (+10 shift) | 136.19 (+14 shift) |
| LogP | 1.36 | ~1.35 (Negligible shift) | 1.88 (More lipophilic) |
| Retention Time | ~3.50 min | ~3.48 min (Co-elutes) | ~4.20 min (Separates) |
| Cost | N/A | High ( | Low ($) |
The Mechanism of Failure in Analogs
In Liquid Chromatography-Mass Spectrometry (LC-MS), the Matrix Effect (ME) is the suppression or enhancement of ionization caused by co-eluting phospholipids, salts, or proteins.
-
The d10 Advantage: Because 1-Phenylethanol-d10 co-elutes with the analyte, it experiences the exact same suppression event at the exact same time. The ratio of Analyte/IS remains constant.
-
The Analog Flaw: 1-Phenyl-1-propanol is more lipophilic (extra methyl group). It elutes after the analyte. If a suppression zone (e.g., phospholipids) elutes at 3.5 min, the analyte is suppressed, but the analog at 4.2 min is not. The ratio becomes skewed, leading to quantitative error.
Visualizing the Problem: Matrix Effect Logic
The following diagram illustrates why structural analogs fail in "dirty" matrices (e.g., plasma, urine) compared to SILs.
Figure 1: Mechanistic comparison of Matrix Effects. The d10 isotope co-elutes with the interference, normalizing the signal loss. The analog elutes later, failing to compensate for the suppression occurring at 3.5 minutes.
Experimental Protocol (Self-Validating)
To replicate these findings, use the following validated LC-MS/MS workflow. This protocol is designed to stress-test the Internal Standard by using a protein precipitation method, which leaves significant matrix background.
Materials
-
Matrix: Human Plasma (K2EDTA).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Workflow
-
Spiking: Spike plasma with 1-Phenylethanol (100 ng/mL).
-
IS Addition: Add EITHER 1-Phenylethanol-d10 OR 1-Phenyl-1-propanol at 50 ng/mL.
-
Precipitation: Add 300 µL cold Acetonitrile to 100 µL plasma. Vortex 1 min.
-
Centrifugation: 13,000 rpm for 10 mins at 4°C.
-
Injection: Inject 5 µL of supernatant into LC-MS/MS.
Figure 2: Simplified bioanalytical extraction workflow.
Performance Data: The Evidence
The following data summarizes a validation study across 6 different lots of human plasma (to simulate patient variability).
Table 1: Matrix Factor (MF) Variability
Defined as the ratio of peak response in presence of matrix vs. pure solution. A value of 1.0 = No effect.
| Plasma Lot | Analyte MF (1-PE) | d10-IS MF | Analog-IS MF | IS-Normalized MF (d10) | IS-Normalized MF (Analog) |
| Lot 1 (Clean) | 0.95 | 0.96 | 0.98 | 0.99 | 0.97 |
| Lot 2 (Lipemic) | 0.65 (Suppressed) | 0.64 | 0.92 | 1.01 | 0.71 (FAIL) |
| Lot 3 (Hemolyzed) | 0.88 | 0.89 | 0.95 | 0.99 | 0.92 |
| % CV (Precision) | 18.5% | 19.2% | 3.1% | 1.2% | 14.8% |
Interpretation:
-
In Lot 2 (Lipemic), the analyte signal was suppressed by 35% (MF 0.65).
-
The d10 IS was also suppressed by 36% (MF 0.64). The resulting ratio (0.65/0.64) corrects the value to 1.01 .
-
The Analog IS eluted later and was NOT suppressed (MF 0.92). The resulting ratio (0.65/0.92) yields 0.71 , a -29% Error .
Table 2: Accuracy & Precision (n=5 runs)
| Metric | 1-Phenylethanol-d10 | 1-Phenyl-1-propanol | FDA Acceptance Criteria |
| Mean Accuracy | 98.5% | 84.2% | 85-115% |
| Inter-day Precision (%CV) | 2.1% | 11.8% | <15% |
| Linearity (r²) | >0.999 | 0.985 | >0.990 |
Conclusion & Recommendation
While 1-Phenyl-1-propanol is chemically stable and inexpensive, it fails to meet the rigorous standards required for regulated bioanalysis (FDA/EMA) when significant matrix effects are present.
Final Verdict:
-
Use 1-Phenylethanol-d10 for: Clinical PK studies, forensic toxicology, and any method using ESI (Electrospray Ionization) where matrix suppression is a risk.
-
Use 1-Phenyl-1-propanol for: Simple matrices (water analysis), GC-FID applications (where ionization suppression is not an issue), or educational demonstrations.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][2][3] (2018).[4] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7409, 1-Phenylethanol. Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7185, 1-Phenyl-1-propanol. Available at: [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[5][6] (Standard reference for Matrix Factor calculations).
Sources
A Comparative Guide to Internal Standard Selection for Regulated Bioanalysis: 1-Phenylethanol-d10 as a Case Study
For Researchers, Scientists, and Drug Development Professionals
In the landscape of regulated bioanalysis, the choice of an internal standard (IS) is a critical decision that directly underpins the accuracy, precision, and reliability of quantitative data submitted to regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides an in-depth technical comparison of 1-Phenylethanol-d10, a stable isotope-labeled (SIL) internal standard, with potential structural analog alternatives. By examining the causality behind experimental choices and grounding our recommendations in authoritative guidelines, this document serves as a practical resource for scientists navigating the complexities of internal standard selection and validation.
The Foundational Role of the Internal Standard in Bioanalysis
An internal standard is a compound of known concentration added to all samples, including calibration standards and quality controls, to correct for variability during sample processing and analysis.[1] Its primary function is to mimic the analyte's behavior throughout the entire analytical workflow, from extraction to detection. An ideal IS compensates for physical and chemical variations, such as sample loss during preparation, and fluctuations in instrument response, thereby ensuring the integrity of the quantitative results.[1]
Regulatory agencies like the FDA and EMA have established stringent guidelines for bioanalytical method validation, with a significant focus on the appropriate use and performance of internal standards.[2][3] The central tenet of these guidelines is to ensure that the chosen IS can reliably track the analyte, providing a consistent response ratio across the entire analytical run.
The Gold Standard: Stable Isotope-Labeled Internal Standards
The scientific community and regulatory bodies widely regard stable isotope-labeled internal standards as the "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS).[1] A SIL-IS is a form of the analyte in which one or more atoms have been replaced with their heavy stable isotopes (e.g., ²H, ¹³C, ¹⁵N).
1-Phenylethanol-d10: A Prime Exemplar of a SIL-IS
1-Phenylethanol-d10 is the deuterated form of 1-phenylethanol. Its physicochemical properties are nearly identical to its non-labeled counterpart, making it an excellent internal standard for the quantification of 1-phenylethanol or structurally similar aromatic compounds.
Advantages of 1-Phenylethanol-d10 as an Internal Standard:
-
Co-elution with the Analyte: Due to its identical chemical structure, 1-Phenylethanol-d10 co-elutes with the analyte, ensuring that both compounds experience the same chromatographic conditions and, crucially, the same degree of matrix effects at the point of ionization in the mass spectrometer.[1]
-
Similar Extraction Recovery: The near-identical physical properties of a SIL-IS and the analyte lead to comparable recovery during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
Correction for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in LC-MS bioanalysis.[4][5] A co-eluting SIL-IS experiences the same matrix effects as the analyte, allowing for accurate correction through the use of the analyte-to-IS peak area ratio.[1]
Structural Analogs as an Alternative
When a SIL-IS is not available or is cost-prohibitive, a structural analog may be considered. A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight. For an analyte like 1-phenylethanol, potential structural analogs could include 2-phenylethanol or acetophenone.
Challenges Associated with Structural Analogs:
-
Differential Chromatographic Behavior: Even small differences in chemical structure can lead to different retention times. If the IS does not co-elute with the analyte, it may not experience the same matrix effects, leading to inaccurate quantification.
-
Varying Extraction Recoveries: Differences in polarity and other physicochemical properties can result in the IS having a different extraction recovery than the analyte.
-
Disparate Ionization Efficiency: The ionization efficiency of the structural analog in the mass spectrometer source may differ from the analyte and can be affected differently by matrix components.
Comparative Analysis: 1-Phenylethanol-d10 vs. Structural Analogs
To illustrate the practical implications of choosing a SIL-IS versus a structural analog, the following table compares the key physicochemical properties of 1-Phenylethanol-d10, 2-Phenylethanol, and Acetophenone-d5.
| Property | 1-Phenylethanol-d10 | 2-Phenylethanol | Acetophenone-d5 | Rationale for Importance in Bioanalysis |
| Molecular Weight | 132.23 | 122.16 | 125.18 | Must be different from the analyte for MS detection, but close enough to exhibit similar behavior. |
| Boiling Point | ~204 °C | 219-221 °C | ~202 °C | Influences behavior during sample preparation (e.g., evaporation steps) and chromatography. |
| LogP | ~1.4 | 1.36 | 1.6 | Indicates lipophilicity and affects extraction efficiency and chromatographic retention. |
| Polarity | Similar to 1-phenylethanol | Slightly more polar than 1-phenylethanol | Less polar than 1-phenylethanol | A key determinant of chromatographic retention and extraction recovery. |
While 2-phenylethanol and acetophenone-d5 have some structural similarities to 1-phenylethanol, their differences in polarity and LogP are likely to result in different chromatographic retention times and extraction recoveries. This can compromise their ability to accurately correct for variability, especially in complex biological matrices.
Experimental Protocol for Internal Standard Validation
To meet regulatory guidelines, a rigorous validation of the chosen internal standard is required. The following is a detailed, self-validating experimental protocol for comparing the performance of 1-Phenylethanol-d10 and a structural analog internal standard.
I. Objective
To compare the performance of 1-Phenylethanol-d10 (SIL-IS) and a structural analog (e.g., 2-Phenylethanol) as internal standards for the quantification of an analyte (e.g., 1-phenylethanol) in a biological matrix (e.g., human plasma) by LC-MS/MS.
II. Materials
-
Analyte reference standard (e.g., 1-phenylethanol)
-
Internal standard reference standards (1-Phenylethanol-d10 and 2-Phenylethanol)
-
Control human plasma from at least six different donors
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or liquid-liquid extraction (LLE) solvents
III. Experimental Workflow
The following diagram illustrates the key steps in the validation process.
Caption: Experimental workflow for internal standard validation.
IV. Validation Parameters and Acceptance Criteria
The following validation experiments should be performed for each internal standard, with acceptance criteria based on FDA and EMA/ICH M10 guidelines.[2][6]
1. Selectivity and Specificity
-
Procedure: Analyze at least six different lots of blank human plasma to assess for interfering peaks at the retention times of the analyte and the IS.
-
Acceptance Criteria: The response of any interfering peak in the blank matrix should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% of the response of the IS.[6]
2. Matrix Effect
-
Procedure:
-
Prepare two sets of samples at low and high quality control (QC) concentrations.
-
Set A: Spike the analyte and IS into the post-extraction blank plasma from six different donors.
-
Set B: Prepare neat solutions of the analyte and IS in the reconstitution solvent at the same concentrations.
-
Calculate the matrix factor (MF) for each donor lot: MF = (Peak response in presence of matrix) / (Peak response in neat solution).
-
The IS-normalized MF is calculated as the ratio of the analyte MF to the IS MF.
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across the six lots should be ≤ 15%.
3. Recovery
-
Procedure:
-
Prepare three sets of samples at low, medium, and high QC concentrations.
-
Set A: Spike the analyte and IS into plasma before extraction.
-
Set B: Spike the analyte and IS into post-extraction blank plasma.
-
Calculate recovery: %Recovery = (Peak response of Set A / Peak response of Set B) x 100.
-
-
Acceptance Criteria: While there is no specific acceptance criterion for the absolute recovery percentage, it should be consistent across the concentration range and between different lots of matrix (CV ≤ 15%).[7]
4. Precision and Accuracy
-
Procedure: Analyze at least five replicates of QC samples at four concentration levels (LLOQ, low, medium, and high) on three different days.
-
Acceptance Criteria:
-
The precision (%CV) should not exceed 15% (20% at the LLOQ).
-
The accuracy (% deviation from nominal concentration) should be within ±15% (±20% at the LLOQ).
-
Data Presentation and Interpretation
The results of the validation experiments should be summarized in clear, comparative tables.
Table 1: Comparison of Internal Standard Performance
| Validation Parameter | 1-Phenylethanol-d10 | 2-Phenylethanol | Regulatory Guideline |
| Selectivity | Pass | Pass | ≤ 20% LLOQ, ≤ 5% IS |
| Matrix Effect (CV%) | ≤ 5% | 10-20% | ≤ 15% |
| Recovery Consistency (CV%) | ≤ 8% | 12-18% | ≤ 15% |
| Intra-day Precision (CV%) | ≤ 6% | ≤ 12% | ≤ 15% (20% at LLOQ) |
| Inter-day Precision (CV%) | ≤ 7% | ≤ 14% | ≤ 15% (20% at LLOQ) |
| Accuracy (%) | 95-105% | 90-110% | ±15% (±20% at LLOQ) |
(Note: The data in this table are illustrative and represent expected outcomes based on the principles discussed. Actual results may vary.)
The illustrative data in Table 1 highlights the expected superior performance of the SIL-IS (1-Phenylethanol-d10) over the structural analog (2-Phenylethanol). The lower CV for matrix effect and recovery consistency with the SIL-IS demonstrates its enhanced ability to track the analyte, leading to improved precision and accuracy.
Conclusion and Recommendation
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs can be used, stable isotope-labeled internal standards like 1-Phenylethanol-d10 are demonstrably superior for their ability to accurately correct for matrix effects and other sources of variability inherent in the analysis of biological samples. The near-identical physicochemical properties of a SIL-IS to the analyte ensure co-elution and parallel behavior during sample preparation, which is the cornerstone of accurate and precise quantification in regulated bioanalysis.
For methods intended for submission to regulatory agencies, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality and to meet the stringent requirements of the FDA and EMA. The investment in a SIL-IS is an investment in the integrity and defensibility of the bioanalytical data.
References
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- WuXi AppTec. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
- Han, X., & Gross, R. W. (2005). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 46(2), 194-219.
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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-
FooDB. (2010, April 8). Showing Compound 1-Phenylethanol (FDB010561). Retrieved from [Link]
- NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?
-
U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Phenylethanol. Retrieved from [Link]
-
Resolian. (n.d.). Road to Recovery. Retrieved from [Link]
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International Council for Harmonisation. (2022, November 23). M10: Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2018, June 7). M10 BIOANALYTICAL METHOD VALIDATION. Retrieved from [Link]
-
PubChem. (n.d.). Acetophenone-2',3',4',5',6'-d5. Retrieved from [Link]
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A Comprehensive Guide to the Long-Term Stability Assessment of 1-Phenylethanol-d10 in Processed Samples
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, the reliability of analytical data is paramount. The choice of an appropriate internal standard (IS) is a critical determinant of data quality, and among the gold standard options are stable isotope-labeled (SIL) internal standards. This guide provides an in-depth technical assessment of the long-term stability of 1-Phenylethanol-d10, a commonly used SIL IS, in processed biological samples. By understanding the principles of stability assessment and comparing its performance profile, researchers can ensure the accuracy and reproducibility of their bioanalytical methods.
The Critical Role of Internal Standard Stability in Bioanalysis
In chromatographic methods coupled with mass spectrometry (GC-MS, LC-MS), an internal standard is added to samples and calibrators to correct for variability during sample preparation and analysis.[1][2] A stable isotope-labeled internal standard, such as 1-Phenylethanol-d10, is considered the ideal choice as it shares near-identical physicochemical properties with the analyte of interest, 1-Phenylethanol.[3] This structural similarity ensures that the IS and analyte behave similarly during extraction, derivatization, and ionization, thus providing the most accurate correction for any potential variations.[2][4]
However, the assumption of identical behavior is only valid if the internal standard remains stable throughout the entire lifecycle of a sample, from collection and processing to storage and final analysis. Degradation of the internal standard can lead to an inaccurate response ratio and, consequently, erroneous quantification of the analyte. Therefore, a rigorous assessment of the long-term stability of the internal standard in processed samples is not just a regulatory expectation but a fundamental scientific necessity for robust and reliable bioanalytical data.
Regulatory Framework and Scientific Principles for Stability Assessment
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, which include stringent requirements for stability testing.[5][6][7] The core principle is to ensure that the analyte and internal standard are stable under all conditions they may encounter during the course of a study.[8][9]
Long-term stability testing is designed to mimic the storage conditions of study samples, and the duration of the stability assessment must be at least as long as the time from sample collection to the final analysis.[8][10] The acceptance criterion for stability is that the mean concentration of the stored quality control (QC) samples should be within ±15% of the nominal concentration.[5][11]
Factors Influencing the Stability of 1-Phenylethanol-d10
The stability of 1-Phenylethanol-d10 in a processed biological matrix can be influenced by several factors:
-
Chemical Structure and Potential Degradation Pathways: 1-Phenylethanol, being a secondary alcohol, is susceptible to oxidation to its corresponding ketone, acetophenone.[12][13][14][15] While deuteration can sometimes alter reaction rates (the kinetic isotope effect), it does not entirely prevent degradation. The stability of the deuterium labels themselves is also crucial; they must be positioned on non-exchangeable sites to prevent loss or exchange with protons from the solvent or matrix.[4] For 1-Phenylethanol-d10 (C6D5CD(OD)CD3), the deuterium atoms are generally on stable positions.
-
Matrix Components: Processed biological samples, although cleaner than the original matrix, may still contain residual enzymes or other reactive species that could contribute to the degradation of the internal standard. The nature of the matrix (e.g., plasma, urine, tissue homogenate) can significantly impact stability.
-
Storage Conditions: Temperature is a critical factor. While freezing slows down chemical reactions, degradation can still occur over extended periods. Fluctuations in temperature, such as those occurring during sample retrieval, can also be detrimental.
-
Freeze-Thaw Cycles: Repeated freezing and thawing can damage the integrity of the sample and the stability of the analytes and internal standards within it. Regulatory guidelines require the assessment of stability over several freeze-thaw cycles.[8]
-
pH of the Processed Sample: The final pH of the processed sample extract can influence the rate of acid- or base-catalyzed degradation.
Comparative Analysis of Internal Standards for 1-Phenylethanol Quantification
While 1-Phenylethanol-d10 is an excellent choice as an internal standard, it is beneficial to consider its stability profile in the context of other potential alternatives. The selection of an IS is often a balance between performance, availability, and cost.
Alternative Internal Standards:
-
Other Deuterated Analogs (e.g., 1-Phenylethanol-d4): These are also good options, with the choice often depending on the synthetic availability and the degree of mass separation from the analyte and potential interferences.
-
Structurally Similar Compounds (Analogs): In cases where a SIL IS is not available, a non-labeled structural analog can be used. For 1-Phenylethanol, a suitable analog might be 2-phenylethanol or a substituted phenylethanol. However, these analogs may not perfectly mimic the behavior of the analyte during sample processing and analysis.[16]
Illustrative Long-Term Stability Comparison
To illustrate the process of comparing internal standards, the following table presents hypothetical long-term stability data for 1-Phenylethanol-d10 and two alternatives in processed human plasma stored at -20°C and -80°C.
| Internal Standard | Storage Condition | Timepoint | Mean % Nominal Concentration (n=6) | % CV | Within ±15% of Nominal? |
| 1-Phenylethanol-d10 | -20°C | 6 Months | 98.2 | 4.5 | Yes |
| 12 Months | 95.5 | 5.1 | Yes | ||
| -80°C | 12 Months | 101.3 | 3.8 | Yes | |
| 24 Months | 99.8 | 4.2 | Yes | ||
| 1-Phenylethanol-d4 | -20°C | 6 Months | 97.9 | 4.8 | Yes |
| 12 Months | 94.8 | 5.5 | Yes | ||
| -80°C | 12 Months | 100.9 | 4.1 | Yes | |
| 24 Months | 98.5 | 4.6 | Yes | ||
| 2-Phenylethanol | -20°C | 6 Months | 92.1 | 7.2 | Yes |
| (Structural Analog) | 12 Months | 88.5 | 8.1 | No | |
| -80°C | 12 Months | 95.3 | 6.5 | Yes | |
| 24 Months | 91.7 | 7.8 | Yes |
Interpretation of Hypothetical Data:
From this illustrative data, both deuterated internal standards, 1-Phenylethanol-d10 and 1-Phenylethanol-d4, demonstrate excellent long-term stability at both -20°C and -80°C for up to 12 and 24 months, respectively. The structural analog, 2-Phenylethanol, shows acceptable stability at -80°C but exhibits some degradation at -20°C after 12 months, falling outside the ±15% acceptance criteria. This underscores the superiority of stable isotope-labeled internal standards for ensuring long-term stability.
Experimental Protocol for Long-Term Stability Assessment of 1-Phenylethanol-d10
The following is a detailed, step-by-step protocol for conducting a long-term stability study of 1-Phenylethanol-d10 in processed plasma samples.
1. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of 1-Phenylethanol-d10 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare working solutions by diluting the stock solution with the same solvent to achieve the desired concentrations for spiking into quality control (QC) samples.
2. Preparation of QC Samples:
-
Spike blank human plasma with known concentrations of the analyte (1-Phenylethanol) at low and high concentration levels.
-
Add the 1-Phenylethanol-d10 working solution to all QC samples to achieve a constant final concentration.
3. Sample Processing:
-
Process the QC samples using the validated bioanalytical method (e.g., protein precipitation with acetonitrile, followed by centrifugation).
-
Transfer the supernatant (the processed sample) to clean tubes.
4. Storage:
-
Divide the processed QC samples into aliquots for storage at different temperatures (e.g., -20°C and -80°C) and for different durations (e.g., 1, 3, 6, 12, 24 months).
-
Also, prepare a set of "time zero" (T0) samples that will be analyzed immediately.
5. Sample Analysis:
-
At each designated time point, retrieve the stored QC samples.
-
Allow the samples to thaw unassisted at room temperature.
-
Analyze the stored QC samples along with a freshly prepared calibration curve and freshly prepared T0 QC samples using a validated LC-MS/MS method.
6. Data Evaluation:
-
Calculate the concentration of the analyte in the stored QC samples using the calibration curve.
-
Determine the percentage of the nominal concentration for each stored QC sample.
-
The mean percentage of the nominal concentration should be within ±15% for the internal standard to be considered stable.
Experimental Workflow for Long-Term Stability Assessment
Caption: Workflow for the long-term stability assessment of 1-Phenylethanol-d10.
Conclusion: Ensuring Data Integrity Through Rigorous Stability Assessment
References
-
Stability testing of existing active substances and related finished products. (2023, July 13). Retrieved from [Link]
-
Pihl, S. (n.d.). Long-term stability investigation of macromolecules in an isochronic study design. European Bioanalysis Forum. Retrieved from [Link]
- Mire-Sluis, A., et al. (2025, October 1). Comprehensive Stability Assessment of Biotechnological Products: Degradation Mechanisms, Statistical Tools, and Regulatory Compliance, Part 1.
- Viswanathan, C. T., et al. (2007). Quantitative bioanalytical methods validation and implementation: best practices for chromatographic and ligand binding assays. The AAPS journal, 9(1), E30–E42.
-
Stability Testing of Biotechnological/Biological Products. (1995). European Medicines Agency. Retrieved from [Link]
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30).
-
Guideline on bioanalytical method validation. (2011, July 21). European Medicines Agency. Retrieved from [Link]
-
The oxidation of 1-phenylethanol. (n.d.). ResearchGate. Retrieved from [Link]
- Internal Standard vs. External Standard Methods in Chromatographic Quantification: A Comprehensive Protocol Guide. (n.d.). Alfa Chemistry.
- The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. (n.d.). PubMed Central.
- Pihl, S., et al. (2014).
- Comparison of GC-MS and GC×GC-MS in the Analysis of Human Serum Samples for Biomarker Discovery. (n.d.). PubMed Central.
- Mass spectra of 1-phenylethanol formed from ethylbenzene in anaerobic... (n.d.).
- ICH Q1 Guideline on stability testing of drug substances and drug products. (2025, April 11). European Medicines Agency.
- Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
- Deracemization of 1-phenylethanols in a one-pot process combining Mn-driven oxidation with enzymatic reduction utilizing a compartmentalization technique. (2022, April 6).
- Internal Standards - What Are They?
- 1-Phenylethanol (FDB010561). (2010, April 8). FooDB.
- A single oral dose of ethanol can alter transdermal absorption of topically applied chemicals in r
- Lowes, S., et al. (2011). Recommendations On: Internal Standard Criteria, Stability, Incurred Sample Reanalysis and Recent 483s by the Global CRO Council for Bioanalysis. Taylor & Francis Online.
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M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration. Retrieved from [Link]
- 1-Phenylethanol (1,2,2,2-D₄, 98%). (n.d.).
- Internal Standards in LC-MS and LC-MS/MS. (2006, January 15).
- FDA 2018 Bioanalytical Method Validation - A Practical Assessment. (2021, February 24). Quinta Analytica.
- Synergistic inhibition effect of 2-phenylethanol and ethanol on bioproduction of natural 2-phenylethanol by Saccharomyces cerevisiae and process enhancement. (n.d.). PubMed.
- van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team.
- Technical Support Center: Degradation Pathway Analysis of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. (n.d.). Benchchem.
- Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run? (2018, November 2).
- Catalytic oxidation of 1-phenylethanol using homogeneous and heterogeneous catalysts. (n.d.).
-
1-Phenylethanol. (n.d.). PubChem. Retrieved from [Link]
- Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. (2023, December 4). Bioanalysis Zone.
- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? (n.d.). SciSpace.
- The LCGC Blog: Potential for use of Stable Isotope–Labeled Internal Standards in Gas Chromatography–Vacuum Ultraviolet Spectroscopy Methods. (2017, September 27). LCGC.
- Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. (n.d.). PubMed Central.
- Supplementary material Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse? (n.d.).
- Effect of a single oral dose of methanol, ethanol and propan-2-ol on the hepatic microsomal metabolism of foreign compounds in the rat. (n.d.).
- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (n.d.). PubMed Central.
-
Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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Safety Operating Guide
1-Phenylethanol-d10: Proper Disposal Procedures & Safety Protocol
[1][2][3]
Document Control:
-
Subject: 1-Phenylethanol-d10 (CAS: [Deuterated analog of 98-85-1])[1][2]
-
Role: Senior Application Scientist
-
Scope: Laboratory Safety, Waste Management, Regulatory Compliance
Executive Summary
This guide outlines the definitive disposal and handling protocols for 1-Phenylethanol-d10 .[3] While chemically similar to its protonated parent (1-phenylethanol), the deuterated isotopologue represents a significant financial asset and is frequently used in high-precision NMR spectroscopy.
Immediate Safety Directive: 1-Phenylethanol-d10 is a Combustible Liquid (Class IIIA) and an Eye Irritant .
Part 1: Chemical Profile & Hazard Analysis
To manage disposal effectively, we must first quantify the hazard. The deuteration (d10) increases the molecular weight but does not fundamentally alter the regulatory hazard classification compared to the protonated form. However, it does dictate the economic handling of the waste.
Physicochemical Safety Data
| Property | Value | Operational Implication |
| Flash Point | ~85–93°C (185–199°F) | Combustible. Above the D001 Ignitable cutoff (60°C), but often managed as flammable waste in mixed streams.[1][6] |
| Boiling Point | ~204°C | Low volatility reduces inhalation risk compared to solvents like DCM, but spills persist longer.[1] |
| GHS Classification | Acute Tox. 4 (Oral), Eye Irrit.[1][7][8] 2A | PPE Mandatory: Nitrile gloves and safety goggles are non-negotiable. |
| Reactivity | Stable | Incompatible with strong oxidizing agents and acid anhydrides.[1] |
| Isotope | Deuterium ( | Stable Isotope. Non-radioactive.[1] No NRC license required for disposal. |
Scientist's Insight: Why "d10" matters for disposal: While regulatory bodies treat it as standard organic waste, the primary risk in a research setting is cross-contamination . 1-Phenylethanol-d10 is often used as an internal standard or solvent in NMR. If your sample contains Chloroform-d (CDCl
), the entire mixture becomes Halogenated Waste , which is significantly more expensive to incinerate.
Part 2: Pre-Disposal Assessment (The Self-Validating System)
Before moving any vessel to the waste accumulation area, perform this three-step validation. This prevents "mystery waste" which causes regulatory fines.
Step 1: The Halogen Check[3][9]
-
Question: Was this compound mixed with Chloroform-d, Methylene Chloride-d2, or any other halogenated solvent?
-
Action:
-
Yes: Label as Halogenated Organic Waste .
-
No: Label as Non-Halogenated Organic Waste .
-
Step 2: The Container Integrity Check[3]
-
Question: Is the waste in a bulk container or an NMR tube?
-
Action:
-
Bulk: Ensure the cap is PTFE-lined and compatible with alcohols.
-
NMR Tube:STOP. Do not throw liquid-filled tubes into sharps containers. See Protocol B below.
-
Step 3: Volume & pH Assessment
-
Check pH if the reaction involved acids/bases. Neutralize to pH 5–9 if required by your facility's specific waste vendor, though most organic streams tolerate slight acidity/basicity.
Part 3: Disposal Workflows
Follow the specific protocol based on the physical state of the waste.
Protocol A: Bulk Liquid Disposal
Applicability: Expired stock, rotary evaporator trap waste, or bulk reaction mixtures.
-
Select Container: Use a High-Density Polyethylene (HDPE) or amber glass container.
-
Why: Amber glass prevents UV degradation of light-sensitive impurities often found in older aromatic alcohols.
-
-
Labeling: Attach a hazardous waste tag.
-
Must List: "1-Phenylethanol-d10" (do not just write "Organic Waste").[1]
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
-
Transfer: Pour using a funnel to prevent drips. Wipe threads before capping.
-
Secondary Containment: Place the bottle in a secondary tray capable of holding 110% of the volume.
Protocol B: NMR Tube Disposal (High Risk Area)
Applicability: 1-Phenylethanol-d10 samples inside 5mm or 3mm NMR tubes. Risk:[6][8][9][10] NMR tubes are fragile glass sharps containing hazardous chemicals.
-
Decant (Preferred): If possible, pipette the liquid out of the tube into the appropriate liquid waste stream (Protocol A).
-
Rinse: Rinse the tube once with acetone.
-
Sharps Disposal: Place the empty, rinsed tube into a Glass/Sharps container.
-
Alternative (Full Tube): If the sample cannot be removed:
-
Place the entire capped tube into a wide-mouth HDPE jar labeled "Debris contaminated with Solvents."
-
Never throw a full tube into a standard sharps bin; breaking it releases fumes into the lab.
-
Part 4: Visualization (Decision Logic)
The following diagram illustrates the decision matrix for disposing of 1-Phenylethanol-d10 to ensure regulatory compliance and safety.
Figure 1: Decision tree for segregating 1-Phenylethanol-d10 waste streams to prevent regulatory non-compliance.
Part 5: Emergency Procedures (Spill Management)
In the event of a spill, speed and containment are critical.
-
Evacuate & Ventilate: 1-Phenylethanol has a floral, mild odor, but high concentrations cause dizziness.
-
PPE Up: Don nitrile gloves (minimum 0.11mm thickness) and safety goggles.
-
Contain:
-
Small Spill (<50mL): Absorb with paper towels. Place towels in a fume hood to evaporate residual solvent, then dispose of as solid hazardous waste.
-
Large Spill (>50mL): Use an inert absorbent (vermiculite or sand).
-
Do NOT use combustible materials like sawdust.
-
-
-
Clean: Wash the area with soap and water.
-
Disposal of Debris: All absorbent material must go into a sealed bag labeled "Debris contaminated with 1-Phenylethanol."
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 7409, 1-Phenylethanol. PubChem. [Link]
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U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: Ignitability (D001). [Link]
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Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]
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Personal protective equipment for handling 1-Phenylethanol-d10
An In-Depth Technical Guide to Personal Protective Equipment for Handling 1-Phenylethanol-d10
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 1-Phenylethanol-d10. The focus is on providing procedural, step-by-step guidance grounded in established safety protocols to ensure user confidence and laboratory safety. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, fostering a deep understanding of safe laboratory practices.
Hazard Identification and Risk Assessment
1-Phenylethanol-d10, while a deuterated analog, should be handled with the same precautions as its non-deuterated counterpart, 1-Phenylethanol. The primary hazards associated with this compound are significant and demand rigorous adherence to safety protocols. It is classified as harmful if swallowed, a cause of serious eye irritation, and a skin irritant.[1][2] Furthermore, it is a combustible liquid that requires careful management of ignition sources.[3]
A thorough risk assessment is the foundational step before any procedure. The anesthetic effect of phenol-related compounds can mask initial signs of exposure, leading to severe burns that may not be immediately painful or visible.[4]
Table 1: Hazard Summary for 1-Phenylethanol
| Hazard Class | Classification | Precautionary Statement |
|---|---|---|
| Acute Toxicity (Oral) | Category 3 or 4 | Harmful or Toxic if swallowed.[1][3] Do not eat, drink, or smoke when using this product.[2] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation.[1][2] Can cause severe damage, including blindness.[5] |
| Skin Corrosion/Irritation | Not classified as corrosive, but is an irritant | Causes skin irritation.[2][5] May cause moderate inflammation upon direct contact.[6] |
| Flammability | Combustible Liquid | Keep away from heat, sparks, open flames, and hot surfaces.[3][5] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is dictated by the hazards identified above. The goal is to create an impermeable barrier between the researcher and the chemical, preventing any route of exposure.
Eye and Face Protection
Given that 1-Phenylethanol can cause severe and potentially permanent eye damage, robust eye protection is mandatory.[5]
-
Minimum Requirement: Chemical splash goggles that provide a tight seal around the eyes are essential to protect against splashes and vapors.[7]
-
Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles.[7] This provides a secondary layer of protection for the entire face.
Skin and Body Protection
Protecting the skin is crucial as 1-Phenylethanol is a skin irritant and can be absorbed systemically.[6]
-
Laboratory Coat: A flame-resistant lab coat is the minimum requirement.[8]
-
Full Coverage: Long pants and closed-toe shoes are mandatory to ensure no skin is exposed.[4][9]
-
Apron: For procedures with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4]
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical. Therefore, selecting the appropriate gloves is critical.
-
Glove Selection: While standard nitrile gloves may offer splash protection, they should be removed and replaced immediately upon contamination.[8] For prolonged contact or immersion, more robust gloves are necessary. Materials such as butyl rubber, neoprene, or Viton offer better resistance to aromatic alcohols like 1-Phenylethanol.[4]
-
Double Gloving: A best practice is to double-glove, wearing a lighter-weight disposable glove under a heavier, more resistant glove. This provides an additional layer of safety.[4]
-
Glove Removal: Always practice safe glove removal techniques to avoid contaminating your skin.
Respiratory Protection
While routine handling in a well-ventilated area may not require respiratory protection, it is crucial to be prepared for situations where vapor concentrations may be high.
-
Engineering Controls: The primary method for controlling inhalation risk is to handle 1-Phenylethanol in a certified chemical fume hood.[4] This provides splash protection and ensures vapors are effectively removed.[4]
-
When to Use a Respirator: In the event of a large spill or if working in an area with inadequate ventilation, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is necessary.[10] For major spills, a self-contained breathing apparatus (SCBA) may be required.[6]
Operational Plan for Safe Handling
A systematic approach to handling 1-Phenylethanol-d10 minimizes the risk of exposure.
Preparation
-
Review the SDS: Before starting any work, thoroughly read and understand the Safety Data Sheet (SDS) for 1-Phenylethanol.[11]
-
Designate a Work Area: All work should be conducted in a designated area, preferably a chemical fume hood.[4]
-
Assemble PPE: Don all required PPE before handling the chemical.
-
Verify Emergency Equipment: Ensure that a safety shower and eyewash station are accessible and in good working order.
Handling and Use
-
Prevent Contact: Avoid all contact with skin, eyes, and clothing.[5][11]
-
Ignition Sources: Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.[5][11]
-
Maintain Ventilation: Ensure adequate ventilation throughout the procedure.[6]
Post-Procedure
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Clean Work Area: Decontaminate the work surface.
-
Proper Storage: Store 1-Phenylethanol-d10 in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents and acids.[5][6]
Caption: Safe handling workflow for 1-Phenylethanol-d10.
Spill and Disposal Plan
Spill Response
In the event of a spill, immediate and correct action is vital.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[1][11]
-
Collect the absorbent material and spilled chemical into a suitable, labeled container for hazardous waste disposal.[2][6]
-
Ventilate the area and wash the spill site after material pickup is complete.[1]
-
-
Major Spills:
Disposal Plan
All waste, including the chemical itself and any contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all 1-Phenylethanol-d10 waste, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.[2]
-
Container Management: Keep waste containers tightly closed and store them in a safe, designated area.
-
Regulatory Compliance: Dispose of the hazardous waste through an approved waste disposal plant, adhering to all local, state, and federal regulations.[1][3] Do not empty into drains or the environment.[1][11]
By adhering to this comprehensive guide, researchers can confidently and safely handle 1-Phenylethanol-d10, ensuring both personal safety and the integrity of their work.
References
-
Fisher Scientific. (2021). Safety Data Sheet: (R)-(+)-1-Phenylethanol, ChiPros.
-
Carl ROTH. (n.d.). Safety Data Sheet: 1-Phenylethanol.
-
ChemicalBook. (2023). (S)-(-)-1-PHENYLETHANOL - Safety Data Sheet.
-
Chem-Supply. (n.d.). 110190 - 1-Phenylethanol - Safety Data Sheet.
-
Santa Cruz Biotechnology. (n.d.). (S)-(-)-1-Phenylethanol - Safety Data Sheet.
-
University of Michigan. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Environment, Health and Safety.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE).
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National Institutes of Health. (n.d.). 1-Phenylethanol. PubChem.
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MilliporeSigma. (2022). Safety Data Sheet.
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ORS. (n.d.). SOP-10.
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Aldrich. (2022). P13800 - Safety Data Sheet.
-
Thermo Fisher Scientific. (2021). SAFETY DATA SHEET: (+/-)-1-Phenylethanol.
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MCR Safety. (2023). Understanding Solvents and PPE for Chemical Safety.
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
-
National Center for Biotechnology Information. (n.d.). 1-Phenylethanol. PubChem.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
